molecular formula C6H10O8 B7769246 L-idaric acid

L-idaric acid

Cat. No.: B7769246
M. Wt: 210.14 g/mol
InChI Key: DSLZVSRJTYRBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A sugar acid derived from D-glucose in which both the aldehydic carbon atom and the carbon atom bearing the primary hydroxyl group are oxidized to carboxylic acid groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5-tetrahydroxyhexanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLZVSRJTYRBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

526-99-8
Record name mucic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

L-Idaric Acid Biosynthesis in Plants: A Technical Guide to a Putative Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

L-idaric acid, a C5-epimer of D-glucaric acid, is a sugar acid with potential applications in the pharmaceutical and chemical industries. While its synthesis is established in some microorganisms, the biosynthetic pathway in plants remains largely uncharacterized. This technical guide synthesizes current knowledge of plant carbohydrate metabolism to propose a putative biosynthetic pathway for this compound. We will delve into the established synthesis of the key precursor, UDP-D-glucuronic acid, and explore the hypothetical enzymatic steps required for its conversion to this compound. This guide provides a theoretical framework and detailed experimental protocols to facilitate further research into this underexplored area of plant biochemistry.

Introduction: The Enigma of this compound in Plants

This compound is a dicarboxylic acid derived from the oxidation of L-idose. While its C5-epimer, D-glucaric acid, has been studied for its potential health benefits, this compound and its biosynthesis in plants are not well understood. The presence of related compounds, such as L-iduronic acid in the glycosaminoglycans of animals and some prokaryotes[1][2], and L-idonate as an intermediate in L-tartaric acid synthesis in grapevines[3], suggests that the metabolic machinery for producing this compound precursors may exist in plants. Elucidating this pathway could unlock new avenues for metabolic engineering to produce valuable biorenewable chemicals.

This guide will construct a putative pathway for this compound biosynthesis in plants, grounded in established principles of plant carbohydrate metabolism. We will explore the known and the hypothetical, providing a roadmap for researchers to validate this proposed pathway.

The Established Foundation: Synthesis of UDP-D-Glucuronic Acid

Any putative pathway to this compound in plants almost certainly begins with the central nucleotide sugar precursor, UDP-D-glucuronic acid (UDP-GlcA). Plants have two well-characterized routes to synthesize UDP-GlcA, providing a robust starting point for our proposed pathway.

The UDP-Glucose Dehydrogenase Pathway

The primary route for UDP-GlcA synthesis in many plant tissues is the oxidation of UDP-glucose. This reaction is catalyzed by UDP-glucose dehydrogenase (UGDH), an NAD+-dependent enzyme.

  • Substrate: UDP-glucose

  • Enzyme: UDP-glucose dehydrogenase (UGDH; EC 1.1.1.22)

  • Product: UDP-D-glucuronic acid

The Myo-Inositol Oxygenase Pathway

An alternative pathway, particularly active in certain developmental stages and tissues, utilizes myo-inositol as a precursor. This pathway involves the following key steps:

  • Myo-inositol synthesis: Glucose-6-phosphate is converted to myo-inositol-1-phosphate by myo-inositol-1-phosphate synthase, followed by dephosphorylation to myo-inositol.

  • Oxidation to D-glucuronic acid: Myo-inositol oxygenase (MIOX; EC 1.13.99.1) catalyzes the oxidative cleavage of myo-inositol to yield D-glucuronic acid.

  • Phosphorylation and activation: D-glucuronic acid is then phosphorylated by glucuronokinase and subsequently converted to UDP-D-glucuronic acid by UDP-glucuronic acid pyrophosphorylase.

graph "UDP_D_Glucuronic_Acid_Biosynthesis" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes G6P [label="Glucose-6-Phosphate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UDP_Glc [label="UDP-Glucose", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Myo_Inositol [label="myo-Inositol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UDP_GlcA [label="UDP-D-Glucuronic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D_GlcA [label="D-Glucuronic Acid", fillcolor="#FBBC05"];

// Pathway 1 G6P -> UDP_Glc [label="Multiple steps"]; UDP_Glc -> UDP_GlcA [label="UDP-Glucose\nDehydrogenase (UGDH)", color="#34A853"];

// Pathway 2 G6P -> Myo_Inositol [label="myo-Inositol\nSynthase Pathway"]; Myo_Inositol -> D_GlcA [label="myo-Inositol\nOxygenase (MIOX)", color="#34A853"]; D_GlcA -> UDP_GlcA [label="Glucuronokinase &\nUDP-GlcA Pyrophosphorylase", color="#34A853"]; }

Figure 1: Biosynthesis of UDP-D-Glucuronic Acid in Plants.

The Hypothetical Core: From UDP-D-Glucuronic Acid to this compound

With a steady supply of UDP-GlcA, the plant cell has the necessary precursor to potentially synthesize this compound. The following steps are proposed based on enzymatic activities known in other organisms and the presence of homologous enzyme families in plants.

Step 1 (Putative): C5-Epimerization to UDP-L-Iduronic Acid

The critical step in converting the D-glucuronic acid moiety to its L-iduronic acid epimer is a C5-epimerization. In animals and some bacteria, this occurs at the polymer level by D-glucuronyl C5-epimerase (EC 5.1.3.17)[4][5][6]. However, for the synthesis of free this compound, a more direct route would involve the epimerization of the nucleotide sugar precursor.

  • Substrate: UDP-D-glucuronic acid

  • Putative Enzyme: UDP-glucuronate 5'-epimerase (EC 5.1.3.12)

  • Product: UDP-L-iduronic acid

While this enzyme activity has been reported in rabbit skin extracts, a corresponding plant enzyme has not yet been identified and characterized[7]. The existence of UDP-D-glucuronic acid 4-epimerases in plants, which catalyze a similar epimerization at the C4 position, lends plausibility to the existence of a C5-epimerase[8][9].

Step 2 (Hypothetical): Hydrolysis to L-Iduronic Acid

The release of L-iduronic acid from its UDP-sugar form would likely be catalyzed by a nucleotidase or a similar hydrolase.

  • Substrate: UDP-L-iduronic acid

  • Putative Enzyme: Nucleotidase/Hydrolase

  • Product: L-Iduronic acid + UDP

Step 3 (Hypothetical): Reduction to L-Idonate

The reduction of L-iduronic acid at the C1 position would yield L-idonate. This step is plausible given that L-idonate is a known intermediate in the biosynthesis of L-tartaric acid from L-ascorbic acid in grapevines[3].

  • Substrate: L-Iduronic acid

  • Putative Enzyme: Aldose reductase/Carbonyl reductase

  • Product: L-Idonate

Step 4 (Hypothetical): Oxidation to this compound

The final step would involve the oxidation of L-idonate to this compound. Plants possess a large and diverse family of dehydrogenases that could potentially catalyze this reaction. The L-idonate dehydrogenase involved in tartaric acid synthesis oxidizes L-idonate to 5-keto-D-gluconate[8], indicating that enzymes capable of acting on L-idonate exist in plants. A different dehydrogenase would be required for the oxidation to this compound.

  • Substrate: L-Idonate

  • Putative Enzyme: L-Idonate dehydrogenase (distinct from the one in tartaric acid synthesis)

  • Product: this compound

graph "Putative_L_Idaric_Acid_Pathway" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes UDP_GlcA [label="UDP-D-Glucuronic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; UDP_IdoA [label="UDP-L-Iduronic Acid\n(Putative)", fillcolor="#FBBC05"]; IdoA [label="L-Iduronic Acid\n(Putative)", fillcolor="#FBBC05"]; Idonate [label="L-Idonate", fillcolor="#FBBC05"]; Idaric_Acid [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Pathway UDP_GlcA -> UDP_IdoA [label="UDP-glucuronate\n5'-epimerase (Hypothetical)", color="#4285F4", style=dashed]; UDP_IdoA -> IdoA [label="Hydrolase (Hypothetical)", color="#4285F4", style=dashed]; IdoA -> Idonate [label="Reductase (Hypothetical)", color="#4285F4", style=dashed]; Idonate -> Idaric_Acid [label="L-Idonate Dehydrogenase\n(Hypothetical)", color="#4285F4", style=dashed]; }

Figure 2: A Putative Biosynthetic Pathway for this compound in Plants.

Experimental Validation: A Roadmap for Discovery

The validation of this putative pathway requires a multi-faceted approach, combining enzymology, metabolomics, and molecular biology.

Detection and Quantification of this compound in Plant Tissues

A crucial first step is to confirm the natural occurrence of this compound in plants.

Protocol: LC-MS/MS Quantification of this compound

  • Sample Preparation:

    • Flash-freeze plant tissue (e.g., leaves, roots, fruits) in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

    • Extract metabolites with a cold solvent mixture (e.g., 80% methanol).

    • Centrifuge to pellet debris and collect the supernatant.

    • Dry the supernatant under vacuum and resuspend in a suitable solvent for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Utilize a liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

    • Employ a suitable chromatography column for separating organic acids (e.g., a C18 or a specialized organic acid column).

    • Develop a multiple reaction monitoring (MRM) method for sensitive and specific detection of this compound, using a stable isotope-labeled internal standard if available.

    • Optimize mass spectrometry parameters (e.g., collision energy, declustering potential) for the this compound standard.

  • Quantification:

    • Generate a standard curve using a pure this compound standard.

    • Quantify the amount of this compound in the plant extracts by comparing the peak areas to the standard curve.

Enzyme Assays for Key Hypothetical Steps

Protocol: Assay for Putative UDP-Glucuronate 5'-Epimerase Activity

This assay is adapted from methods used for other C5-epimerases[9][10].

  • Enzyme Source:

    • Prepare a crude protein extract from the plant tissue of interest.

    • Alternatively, express candidate genes (identified through homology searches for epimerases) in a heterologous system (e.g., E. coli) and purify the recombinant protein.

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Add the enzyme preparation.

    • Add the substrate, UDP-D-glucuronic acid.

    • Incubate at an optimal temperature (e.g., 30°C) for a defined period.

  • Detection of UDP-L-Iduronic Acid:

    • Terminate the reaction (e.g., by boiling or adding acid).

    • Analyze the reaction mixture by HPLC or LC-MS to detect the formation of UDP-L-iduronic acid. The product can be identified by comparison to a standard or by its distinct retention time and mass-to-charge ratio.

Protocol: Assay for Putative L-Idonate Dehydrogenase Activity

This assay is based on the spectrophotometric detection of NAD(P)H production or consumption[11].

  • Enzyme Source: As described for the epimerase assay.

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Add the enzyme preparation.

    • Add the substrate, L-idonate.

    • Add the cofactor, NAD+ or NADP+.

  • Activity Measurement:

    • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH or NADPH.

    • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NAD(P)H.

graph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Hypothesize Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Metabolomics [label="Metabolite Profiling\n(LC-MS/MS)", fillcolor="#FBBC05"]; Gene_ID [label="Candidate Gene Identification\n(Homology Search)", fillcolor="#FBBC05"]; Enzyme_Assay [label="Enzyme Assays\n(Recombinant Protein)", fillcolor="#FBBC05"]; Pathway_Validation [label="Pathway Validation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Genetic_Studies [label="Genetic Manipulation\n(Knockout/Overexpression)", fillcolor="#FBBC05"];

// Workflow Start -> Metabolomics; Start -> Gene_ID; Metabolomics -> Pathway_Validation; Gene_ID -> Enzyme_Assay; Enzyme_Assay -> Pathway_Validation; Pathway_Validation -> Genetic_Studies; }

Figure 3: Experimental Workflow for Validating the Putative Pathway.

Quantitative Data for Precursor Biosynthesis Enzymes

While kinetic data for the putative this compound pathway enzymes are not available, data for the well-characterized enzymes in the UDP-D-glucuronic acid biosynthesis pathway provide a quantitative context.

EnzymeOrganismSubstrateKm (µM)Vmax (nmol/min/mg)Reference
UDP-D-glucuronic acid 4-epimerase (AtUGlcAE1)Arabidopsis thalianaUDP-GlcA720Not specified[9]

Note: Kinetic parameters can vary significantly depending on the specific isoform, organism, and assay conditions.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants is an intriguing and underexplored area of metabolism. The putative pathway presented in this guide, starting from the central precursor UDP-D-glucuronic acid, provides a logical and testable framework for future research. The key to unlocking this pathway lies in the identification and characterization of the proposed novel enzymatic activities, particularly a UDP-glucuronate 5'-epimerase and an L-idonate dehydrogenase with the correct specificity.

The experimental protocols outlined here offer a starting point for researchers to begin the exciting work of validating this pathway. Success in this endeavor would not only fill a significant gap in our understanding of plant carbohydrate metabolism but could also pave the way for the sustainable production of this compound and its derivatives for various industrial applications.

References

Introduction: Defining L-Idaric Acid in Biological Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Sources and Occurrence of L-Idaric Acid

This compound is a C6 aldaric acid, a group of sugar acids where the terminal hydroxyl and carbonyl groups of a sugar have been oxidized to form carboxylic acids.[1][2] Its chemical formula is C₆H₁₀O₈.[3][4] As the L-enantiomer of idaric acid, it is structurally the dicarboxylic acid derivative corresponding to the monosaccharide L-idose.[2][5] While not a widely accumulating metabolite, this compound and its immediate precursors are significant as intermediates in specific and highly relevant biosynthetic pathways in the plant kingdom. This guide provides a comprehensive overview of the natural occurrence of this compound, focusing on its metabolic origins, the organisms in which it is found, and the methodologies employed for its study.

Natural Occurrence and Biological Significance

The primary context for the natural occurrence of this compound's precursors is within the metabolic network of plants, particularly as a key intermediate in the catabolism of L-ascorbic acid (Vitamin C) to L-tartaric acid.

Occurrence in the Plant Kingdom

This compound itself is not reported as a major accumulating organic acid in common fruits and vegetables.[6][7] However, its precursor, L-idonic acid, is a well-documented intermediate in the biosynthesis of L-tartaric acid, an acid that accumulates to high levels in very few plant species, most notably grapes (Vitis vinifera).[8][9]

  • Grapes (Vitis vinifera): The synthesis of L-(+)-tartaric acid in grapes is a significant metabolic fate for L-ascorbic acid.[10] Radioisotope tracer studies have confirmed that this pathway proceeds via the conversion of L-ascorbic acid to 2-keto-L-idonic acid, which is then reduced to L-idonic acid.[11][12] This L-idonic acid is the direct precursor that is further metabolized. Therefore, the occurrence of L-idonic acid, and by extension the potential for this compound formation, is intrinsically linked to tartaric acid-accumulating species.[8][9]

  • Other Plants: While grapes are the most prominent example, tartaric acid is also found in tamarinds, bananas, and avocados, suggesting the potential for this pathway, and thus the transient presence of L-idonic acid, in these species as well.[13] The Geraniaceae family also produces tartaric acid, although the metabolic pathway may differ.[8]

Occurrence in Microorganisms

Certain bacteria are known to metabolize related sugar acids. For instance, it has been noted that in Gluconobacter suboxidans, 5-keto-D-gluconic acid (a downstream product of L-idonic acid oxidation in plants) can be utilized by specific enzymes.[8] While direct evidence for this compound production in most microorganisms is limited, the enzymatic machinery for oxidizing sugars and their derivatives is widespread. Uronate dehydrogenase, an enzyme found in some bacteria, catalyzes the oxidation of hexuronic acids to their corresponding aldaric acids, such as the conversion of D-galacturonic acid to meso-galactaric acid.[14]

Occurrence in Mammalian Systems

This compound is not classified as a common endogenous mammalian metabolite.[15] While its D-enantiomer, D-idaric acid, is known, the natural presence of this compound in mammals is not well-documented.[16] Some commercial suppliers describe this compound as a derivative of the endogenous compound D-glucuronic acid, but its role as a novel anti-inflammatory agent appears to be in a pharmacological rather than a physiological context.[3]

Biosynthetic Pathway: The Link to L-Ascorbic Acid Catabolism

The most well-characterized pathway involving a precursor to this compound is the "direct pathway" for L-tartaric acid biosynthesis from L-ascorbic acid in grapes.[8] This pathway elucidates the precise origin of L-idonic acid.

The key steps are as follows:

  • L-Ascorbic Acid is converted to 2-keto-L-idonic acid .[11]

  • 2-keto-L-idonic acid is subsequently reduced to L-idonic acid .[10][11]

  • L-idonic acid is oxidized to 5-keto-D-gluconic acid by the enzyme L-idonate dehydrogenase (L-IdnDH). This step is considered rate-limiting in the overall pathway.[8][9][17]

  • 5-keto-D-gluconic acid is cleaved to yield a four-carbon precursor, L-threo-tetruronate, which is ultimately oxidized to form L-tartaric acid .[8][12]

This compound is the fully oxidized aldaric acid of L-idose, whereas L-idonic acid is the aldonic acid. In this pathway, it is L-idonic acid that serves as the critical intermediate.

Ascorbic Acid Catabolism Pathway A L-Ascorbic Acid (Vitamin C) B 2-keto-L-idonic acid A->B C L-Idonic Acid B->C D 5-keto-D-gluconic acid C->D L-Idonate Dehydrogenase (Rate-Limiting) F This compound C->F Hypothetical Oxidation E L-Tartaric Acid D->E

Caption: Biosynthesis of L-Tartaric Acid from L-Ascorbic Acid in Vitis vinifera.

Methodologies for Extraction, Isolation, and Analysis

Investigating the presence of this compound and related compounds in complex natural matrices requires robust and selective methodologies.

Quantitative Data Summary

The following table summarizes the key chemical properties of this compound.

PropertyValueSource
IUPAC Name (2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid[2]
Molecular Formula C₆H₁₀O₈[3][4]
Molecular Weight 210.14 g/mol [2][3]
Synonyms CHEBI:21333[2][18]
CAS Number 80876-58-0[3][19]
Experimental Protocol: Extraction of Organic Acids from Plant Material

This generalized protocol is based on common techniques for extracting polar metabolites like organic acids from plant tissues.[7][20][21]

Objective: To extract a crude fraction of organic acids from plant material (e.g., grape berries) for subsequent analysis.

Materials:

  • Plant tissue (fresh or freeze-dried)

  • Mortar and pestle, or homogenizer

  • Methanol (HPLC grade)

  • Chloroform

  • Deionized water

  • Centrifuge and tubes

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (Anion Exchange)

Procedure:

  • Homogenization: Weigh 5-10 g of fresh plant tissue and homogenize in liquid nitrogen using a mortar and pestle to create a fine powder.

  • Solvent Extraction: Transfer the powder to a flask and add 50 mL of 80% aqueous methanol. Sonicate or stir the mixture for 30 minutes at room temperature.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 15 minutes. Collect the supernatant. A liquid-liquid extraction with chloroform can be performed at this stage to remove nonpolar compounds like lipids, with the organic acids remaining in the aqueous-methanol phase.[21]

  • Solvent Evaporation: Concentrate the supernatant under reduced pressure using a rotary evaporator at 40°C until the methanol is removed, leaving an aqueous extract.

  • Purification by SPE:

    • Condition an anion exchange SPE cartridge according to the manufacturer's instructions.

    • Load the aqueous extract onto the cartridge. Organic acids will bind to the stationary phase.

    • Wash the cartridge with deionized water to remove neutral and cationic compounds (e.g., sugars, amino acids).

    • Elute the organic acids using a weak acid solution (e.g., 0.1 M formic acid).

  • Final Preparation: Lyophilize or evaporate the eluted fraction to dryness. The resulting crude acid extract can be reconstituted in a suitable solvent for analysis.

Analytical Techniques for Quantification

The analysis of organic acids is typically performed using chromatographic techniques.[22]

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV detection is a common method.[23] Separation can be achieved using ion-exclusion or reversed-phase columns with an acidic mobile phase.[22]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For higher sensitivity and specificity, LC-MS is preferred. It allows for the direct detection of organic acids in negative ionization mode and can distinguish between isomers if chromatographic separation is adequate.[22]

  • Capillary Electrophoresis (CE): CE is a high-resolution technique that separates ions based on their electrophoretic mobility. It is particularly useful for separating chiral isomers, such as the D- and L-forms of tartaric and malic acids.[24]

Analytical Workflow Sample Plant Tissue (e.g., Grapes) Extract Homogenization & Solvent Extraction Sample->Extract Purify Solid Phase Extraction (Anion Exchange) Extract->Purify Analyze Instrumental Analysis (LC-MS / HPLC) Purify->Analyze Data Data Processing & Quantification Analyze->Data

Caption: Generalized workflow for the analysis of organic acids from natural sources.

Conclusion

This compound is not a metabolite that accumulates in significant quantities in nature. Its primary relevance lies in its relationship to L-idonic acid, a key, albeit transient, intermediate in the catabolism of L-ascorbic acid to L-tartaric acid. This pathway is particularly active in a limited number of plant species, with Vitis vinifera (grape) being the most significant example. Understanding the natural occurrence of this compound is therefore intrinsically linked to studying the biochemistry of L-tartaric acid formation. Advanced analytical techniques such as LC-MS are essential for detecting and quantifying such transient intermediates in complex biological matrices, providing deeper insights into plant metabolic networks.

References

An In-Depth Technical Guide on the Role of L-Idonic Acid in L-Tartaric Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tartaric acid, a compound of significant interest in the pharmaceutical, food, and chemical industries, is synthesized in nature through a fascinating and intricate biosynthetic pathway. While traditionally sourced from the byproducts of winemaking, alternative and sustainable production methods are a key focus of modern research. This technical guide provides a comprehensive exploration of the pivotal role of L-idonic acid as a central intermediate in the predominant biosynthetic route to L-tartaric acid, originating from L-ascorbic acid (Vitamin C). We will delve into the key enzymatic transformations, present detailed experimental protocols for the characterization of the rate-limiting enzyme, L-idonate dehydrogenase, and discuss a hybrid chemo-enzymatic strategy for L-tartaric acid production. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of tartaric acid and its synthesis.

Introduction: Unraveling the Synthesis of a Versatile Chiral Molecule

L-(+)-Tartaric acid, a naturally occurring dicarboxylic acid, is prized for its unique chemical properties and chirality, which render it a valuable building block in asymmetric synthesis and a key additive in various industries.[1] Its traditional extraction from viticultural residues presents limitations in terms of supply and consistency. Consequently, a deeper understanding of its natural biosynthetic pathways and the development of alternative production methods are of paramount importance.

This guide focuses on the primary biosynthetic pathway of L-tartaric acid in plants, particularly in grapes (Vitis vinifera), which commences with L-ascorbic acid.[2] A common misconception has been the direct involvement of L-idaric acid in this pathway. However, extensive research, including radioisotope tracer studies, has elucidated that L-idonic acid , not this compound, is the crucial six-carbon intermediate that undergoes enzymatic conversion en route to L-tartaric acid.[2][3]

The Ascorbate-Tartrate Pathway: A Stepwise Enzymatic Cascade

The biosynthesis of L-tartaric acid from L-ascorbic acid in higher plants is a multi-step process involving a series of oxidation and reduction reactions.[2] The currently accepted pathway can be summarized as follows:

  • L-Ascorbic Acid to 2-keto-L-gulonic acid: The pathway initiates with the conversion of L-ascorbic acid to 2-keto-L-gulonic acid. The precise enzymatic machinery for this initial step is still under investigation.[4]

  • Reduction to L-Idonic Acid: 2-keto-L-gulonic acid is then reduced to L-idonic acid.

  • Oxidation to 5-keto-D-gluconic acid: This is a critical and rate-limiting step in the pathway, catalyzed by the enzyme L-idonate dehydrogenase (L-IdnDH) .[2] This enzyme specifically oxidizes L-idonic acid to 5-keto-D-gluconic acid.

  • Cleavage to L-threo-tetruronate: 5-keto-D-gluconic acid is subsequently cleaved between carbons 4 and 5 to yield the four-carbon intermediate, L-threo-tetruronate.[2]

  • Final Oxidation to L-Tartaric Acid: The pathway culminates with the oxidation of L-threo-tetruronate to form L-tartaric acid.[2]

It is important to note that while this compound is structurally related to L-idonic acid, current scientific evidence does not support its role as a direct precursor in the main tartaric acid biosynthetic pathway.

Visualizing the Pathway:

Tartaric_Acid_Biosynthesis Ascorbic_Acid L-Ascorbic Acid Keto_Gulonic_Acid 2-keto-L-gulonic acid Ascorbic_Acid->Keto_Gulonic_Acid Enzymatic Conversion Idonic_Acid L-Idonic Acid Keto_Gulonic_Acid->Idonic_Acid Reduction Keto_Gluconic_Acid 5-keto-D-gluconic acid Idonic_Acid->Keto_Gluconic_Acid L-Idonate Dehydrogenase (L-IdnDH) (Rate-limiting step) Tetruronate L-threo-tetruronate Keto_Gluconic_Acid->Tetruronate Cleavage Tartaric_Acid L-Tartaric Acid Tetruronate->Tartaric_Acid Oxidation

Figure 1: The biosynthetic pathway of L-tartaric acid from L-ascorbic acid.

The Gatekeeper Enzyme: L-Idonate Dehydrogenase (L-IdnDH)

The conversion of L-idonic acid to 5-keto-D-gluconic acid, catalyzed by L-IdnDH, is the regulatory checkpoint and the rate-limiting step of the entire pathway.[2] Understanding the characteristics and kinetics of this enzyme is therefore crucial for any attempt to engineer or optimize tartaric acid production.

Enzymatic Properties and Kinetics

L-IdnDH is an NAD(P)+-dependent oxidoreductase.[5] Kinetic studies of the recombinant Vitis vinifera L-IdnDH have provided valuable insights into its function.

Kinetic ParameterValueSubstrateReference
Km 4 mM5-keto-D-gluconate[6]
pH Optimum (Forward Reaction) ~8.0L-idonate[6]
pH Optimum (Reverse Reaction) 6.05-keto-D-gluconate[6]

These data indicate a higher affinity of the enzyme for 5-keto-D-gluconate in the reverse reaction and distinct pH optima for the forward and reverse reactions, suggesting that cellular pH could play a role in regulating the flux through this pathway.

Experimental Protocol: Spectrophotometric Assay of L-Idonate Dehydrogenase Activity

This protocol provides a reliable method for determining the activity of L-IdnDH by monitoring the change in absorbance at 340 nm, which corresponds to the production or consumption of NADH.[2]

Materials:

  • Purified L-IdnDH enzyme preparation

  • L-idonic acid (monosodium salt)

  • 5-keto-D-gluconic acid (monopotassium salt)

  • NAD+ (Nicotinamide adenine dinucleotide, oxidized form)

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • Tris-HCl buffer (1 M, pH 8.0)

  • MES buffer (1 M, pH 6.0)

  • Spectrophotometer capable of reading at 340 nm

  • Quartz cuvettes

Procedure:

Forward Reaction (L-idonate to 5-keto-D-gluconic acid):

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 100 µL of 1 M Tris-HCl buffer (pH 8.0)

    • 10 µL of 100 mM NAD+

    • Water to a final volume of 990 µL

  • Add 10 µL of a stock solution of L-idonic acid to initiate the reaction.

  • Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm over time.

  • The rate of reaction is proportional to the rate of increase in absorbance.

Reverse Reaction (5-keto-D-gluconic acid to L-idonate):

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 100 µL of 1 M MES buffer (pH 6.0)

    • 10 µL of 10 mM NADH

    • Water to a final volume of 990 µL

  • Add 10 µL of a stock solution of 5-keto-D-gluconic acid to initiate the reaction.

  • Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at 340 nm over time.

  • The rate of reaction is proportional to the rate of decrease in absorbance.

Data Analysis:

The enzyme activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Figure 2: Workflow for the spectrophotometric assay of L-IdnDH activity.

A Hybrid Approach: Biotechnological Production of 5-keto-D-gluconic acid and Chemical Conversion to Tartaric Acid

Leveraging the understanding of the biosynthetic pathway, a two-step hybrid approach has been developed for the production of L-tartaric acid. This method combines the efficiency of microbial fermentation for the synthesis of a key precursor with a subsequent chemical conversion step.

Step 1: Microbial Fermentation of Glucose to 5-keto-D-gluconic acid

Certain microorganisms, such as Gluconobacter oxydans, are highly efficient in converting glucose to 5-keto-D-gluconic acid (5-KGA).[7] This fermentation process offers a sustainable route to produce a key intermediate in high yields.

MicroorganismSubstrateProductYieldReference
Gluconobacter oxydansGlucose5-keto-D-gluconic acidUp to 75%[1]
Step 2: Chemical Conversion of 5-keto-D-gluconic acid to L-Tartaric Acid

The 5-KGA produced through fermentation can then be chemically converted to L-tartaric acid. This conversion is typically achieved through oxidation in an alkaline environment, often catalyzed by a vanadium salt.[1]

Experimental Protocol: Chemical Conversion of 5-keto-D-gluconic acid to L-Tartaric Acid

This protocol is based on the method described in U.S. Patent 5,763,656.[1]

Materials:

  • 5-keto-D-gluconic acid

  • Sodium carbonate

  • Ammonium metavanadate

  • Hydrochloric acid

  • HPLC system for analysis

Procedure:

  • Prepare a solution of 5-keto-D-gluconic acid in a carbonate buffer (e.g., 0.2 M sodium carbonate, pH 10).

  • Add ammonium metavanadate as a catalyst.

  • Heat the reaction mixture at a controlled temperature (e.g., 27°C) with shaking for a specified duration (e.g., eight days).

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the formation of tartaric acid using HPLC.

  • Upon completion, acidify the reaction mixture with hydrochloric acid to precipitate the tartaric acid.

  • The tartaric acid can be further purified by recrystallization.

Yield:

This method has been reported to achieve a tartaric acid yield of approximately 75% from 5-ketogluconate.[1]

Conclusion and Future Perspectives

This technical guide has illuminated the central role of L-idonic acid in the biosynthesis of L-tartaric acid, dispelling previous notions about the direct involvement of this compound. The detailed examination of the ascorbate-tartrate pathway, with a focus on the rate-limiting enzyme L-idonate dehydrogenase, provides a solid foundation for further research in this area. The outlined experimental protocols for enzyme characterization and chemical synthesis offer practical tools for scientists and professionals in the field.

Future research should focus on the elucidation of the yet uncharacterized enzymes in the pathway, which could open new avenues for metabolic engineering and the development of fully biological production systems for L-tartaric acid. Furthermore, the optimization of the hybrid chemo-enzymatic process holds significant promise for the sustainable and cost-effective industrial-scale production of this valuable chiral molecule.

References

The Enigmatic Journey of a Sugar Acid: A Technical Guide to the Microbial Metabolism of L-Idaric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting Unexplored Metabolic Territories

In the vast and intricate world of microbial metabolism, a multitude of pathways remain uncharted. This guide ventures into one such territory: the metabolic fate of L-idaric acid in microorganisms. While direct research on this particular sugar acid is sparse, its structural similarity to the well-characterized D-glucaric acid allows us to formulate a scientifically grounded, hypothetical metabolic pathway. This document serves as both a repository of current knowledge on related pathways and a detailed roadmap for researchers poised to elucidate the degradation of this compound. By providing a robust theoretical framework and actionable experimental protocols, we aim to empower scientists and drug development professionals to unravel this metabolic puzzle, potentially unlocking new avenues in biotechnology and therapeutic development.

Introduction to this compound: A Molecule of Latent Potential

This compound, a C6 aldaric acid, is the L-epimer of the more commonly studied D-glucaric acid.[1] Aldaric acids are characterized by the presence of carboxyl groups at both ends of their carbon chain, typically formed by the oxidation of aldose sugars.[1][2] While D-glucaric acid has garnered attention for its potential health benefits and as a platform chemical, this compound remains largely in the shadows. However, its structural isomer, L-iduronic acid, is a crucial component of glycosaminoglycans like dermatan sulfate and heparin, hinting at the biological relevance of L-ido configured sugars.[3][4] Understanding how microorganisms process this compound is not merely an academic exercise; it could reveal novel enzymes with unique stereospecificity, pave the way for the bio-based production of valuable chemicals, and provide insights into the metabolism of rare sugars.

A Hypothesized Metabolic Pathway for this compound Degradation

Based on the established catabolic pathways of D-glucaric and galactaric acids in bacteria such as Agrobacterium tumefaciens and Bacillus megaterium, we propose a congruent pathway for this compound.[5][6] This hypothetical route likely involves a series of enzymatic reactions including dehydration, oxidation, and aldol cleavage, ultimately funneling the carbon skeleton into the central metabolism, specifically the Krebs cycle.

The proposed pathway initiates with the dehydration of this compound, followed by a series of transformations leading to α-ketoglutarate. The key intermediates in this proposed pathway are analogous to those identified in D-glucaric acid catabolism.[5][6][7]

Hypothesized this compound Metabolic Pathway L_Idaric_Acid This compound KDLIA 2-Keto-3-deoxy- This compound L_Idaric_Acid->KDLIA L-Idarate Dehydratase DKA 2,5-Diketoadipate KDLIA->DKA KDLIA Dehydrogenase AKGS α-Ketoglutarate semialdehyde DKA->AKGS 2,5-Diketoadipate Decarboxylase AKG α-Ketoglutarate AKGS->AKG AKGS Dehydrogenase TCA_Cycle TCA Cycle AKG->TCA_Cycle

Caption: A hypothesized metabolic pathway for the degradation of this compound in microorganisms.

Key Enzymatic Steps and Their Putative Characteristics

The successful catabolism of this compound hinges on a series of specialized enzymes. While these enzymes have not been characterized for this compound specifically, we can infer their nature and function from their counterparts in the D-glucaric acid pathway.

Putative Enzyme Reaction Catalyzed Analogous Enzyme (D-Glucaric Acid Pathway) Potential Cofactors
L-Idarate DehydrataseThis compound → 2-Keto-3-deoxy-L-idaric acidD-Glucarate DehydrataseNone
KDLIA Dehydrogenase2-Keto-3-deoxy-L-idaric acid → 2,5-Diketoadipate2-Keto-3-deoxy-D-glucarate DehydrogenaseNAD+/NADP+
2,5-Diketoadipate Decarboxylase2,5-Diketoadipate → α-Ketoglutarate semialdehyde + CO22,5-Diketoadipate DecarboxylaseThiamine pyrophosphate (TPP)
AKGS Dehydrogenaseα-Ketoglutarate semialdehyde → α-Ketoglutarateα-Ketoglutarate semialdehyde DehydrogenaseNAD+/NADP+

Experimental Validation: A Step-by-Step Methodological Guide

Validating the hypothesized pathway for this compound metabolism requires a multi-faceted experimental approach. The following protocols provide a comprehensive framework for researchers to investigate this novel metabolic route.

Screening for this compound Utilizing Microorganisms

The initial step is to identify microorganisms capable of using this compound as a sole carbon and energy source.

Protocol:

  • Prepare a minimal medium: A defined medium lacking any carbon source, supplemented with essential minerals and a nitrogen source.

  • Add this compound: Supplement the minimal medium with this compound at a suitable concentration (e.g., 0.2-0.5% w/v).

  • Inoculate with diverse microbial sources: Use samples from soil, water, or industrial waste, which are likely to harbor microorganisms with diverse metabolic capabilities.

  • Incubate under appropriate conditions: Maintain the cultures at a suitable temperature (e.g., 30°C) with aeration for several days to weeks.

  • Monitor for growth: Observe for an increase in turbidity, indicating microbial growth.

  • Isolate and purify single colonies: Plate the enriched cultures onto solid minimal medium containing this compound to obtain pure isolates.

Screening_Workflow cluster_0 Enrichment Culture cluster_1 Isolation and Identification Microbial_Source Diverse Microbial Source (e.g., Soil, Water) Minimal_Medium Minimal Medium + This compound Microbial_Source->Minimal_Medium Inoculation Incubation Incubation (Aerobic, 30°C) Minimal_Medium->Incubation Plating Plating on Solid Minimal Medium Incubation->Plating Turbid Culture Single_Colonies Pure Single Colonies Plating->Single_Colonies Identification 16S rRNA Sequencing Single_Colonies->Identification

Caption: Workflow for screening and isolating this compound utilizing microorganisms.

Identification of Metabolic Intermediates

Once a microorganism capable of degrading this compound is isolated, the next crucial step is to identify the metabolic intermediates of the pathway.

Protocol:

  • Cultivate the microorganism: Grow the isolated strain in a liquid minimal medium with this compound as the sole carbon source.

  • Prepare cell-free extracts: Harvest the cells in the mid-exponential phase, lyse them (e.g., by sonication or French press), and centrifuge to obtain a cell-free extract.

  • Incubate with substrate: Incubate the cell-free extract with this compound and necessary cofactors (e.g., NAD+, NADP+).

  • Analyze for intermediates: At different time points, stop the reaction and analyze the mixture for the appearance of new compounds using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Identify the compounds: Compare the retention times and mass spectra of the unknown peaks with those of authentic standards (if available) or use high-resolution mass spectrometry and NMR for structural elucidation of novel intermediates.

Enzyme Assays and Characterization

To confirm the function of the putative enzymes, in vitro assays using purified enzymes are essential.

Protocol:

  • Identify candidate genes: Use bioinformatics tools to search the genome of the isolated microorganism for genes homologous to those encoding the enzymes in the D-glucaric acid pathway.

  • Clone and express the genes: Clone the candidate genes into an expression vector and overexpress the proteins in a suitable host like E. coli.

  • Purify the recombinant proteins: Purify the expressed proteins using techniques like affinity chromatography.

  • Perform enzyme assays:

    • Dehydratase assay: Monitor the decrease in this compound or the formation of the 2-keto-3-deoxy intermediate using HPLC.

    • Dehydrogenase assays: Monitor the reduction of NAD+ or NADP+ spectrophotometrically at 340 nm.

    • Decarboxylase assay: Measure the release of CO2 using a suitable method or monitor the formation of the aldehyde product.

  • Determine kinetic parameters: Calculate the Michaelis-Menten constants (Km and Vmax) for the substrate and cofactors.

Biotechnological and Pharmaceutical Implications

The elucidation of the this compound metabolic pathway could have significant implications for various industries.

  • Bioproduction of Platform Chemicals: The intermediates of the pathway, such as 2,5-diketoadipate, could serve as valuable platform chemicals for the synthesis of polymers and other specialty chemicals.

  • Novel Biocatalysts: The enzymes of this pathway, with their unique stereospecificity for L-sugars, could be valuable biocatalysts for the synthesis of chiral compounds.

  • Drug Development: Understanding how microorganisms metabolize rare sugar acids could provide insights into microbial survival in specific niches and may lead to the development of novel antimicrobial targets.

Conclusion and Future Perspectives

The metabolic fate of this compound in microorganisms represents a compelling area of research with the potential for significant scientific and industrial rewards. While this guide presents a hypothesized pathway based on sound biochemical principles and analogous metabolic routes, it underscores the need for empirical validation. The experimental strategies outlined herein provide a clear and comprehensive approach for researchers to systematically unravel this metabolic mystery. Future work should focus not only on validating the proposed pathway but also on understanding its regulation and exploring the diversity of this compound catabolism across different microbial species. By illuminating this dark corner of the metabolic map, we can expand our fundamental understanding of microbial biochemistry and harness its power for innovative applications.

References

L-Idaric Acid as a Derivative of D-Glucuronic Acid: A Guide to Stereochemical Conversion and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of L-idaric acid, focusing on its relationship as a stereochemical derivative of the ubiquitous D-glucuronic acid. We will explore the fundamental principles of their structures, the critical C-5 epimerization that differentiates them, and the synthetic pathways for this conversion. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental insights, step-by-step protocols for synthesis and analysis, and a discussion of this compound's applications as a valuable chiral building block in modern therapeutics.

Introduction: From Biological Precursor to Chiral Synthon

In the landscape of carbohydrate chemistry and drug development, the precise manipulation of stereochemistry is paramount. D-glucuronic acid, a pivotal metabolite in mammalian detoxification pathways (glucuronidation) and a key component of plant polysaccharides, serves as a readily available and versatile starting material.[1][2] Its structure is analogous to glucose, but with the C-6 carbon oxidized to a carboxylic acid.[2][3] This oxidation imparts unique properties and biological functions, primarily enhancing the water solubility of xenobiotics to facilitate their excretion.[4]

While D-glucuronic acid is common, its C-5 epimer, L-iduronic acid, is a rarer but biologically crucial component of glycosaminoglycans (GAGs) like heparin, heparan sulfate, and dermatan sulfate.[5] The conversion from the D-gluco to the L-ido configuration introduces significant conformational flexibility, which is essential for the specific protein-binding interactions and anticoagulant activity of these GAGs.[6][7]

This compound is the aldaric acid (a dicarboxylic acid) corresponding to L-idose, representing the fully oxidized form of L-iduronic acid at both C-1 and C-6.[8][9] Its significance lies not in its direct biological prevalence but in its utility as a chiral building block for organic synthesis.[10][11] The four stereocenters within its structure make it a valuable synthon for creating complex, enantiomerically pure molecules, a critical requirement in the pharmaceutical industry where a specific enantiomer often dictates therapeutic efficacy and safety.[10][12][13] This guide bridges the gap between the biological precursor, D-glucuronic acid, and the synthetic target, this compound, detailing the "why" and "how" of this important chemical transformation.

Foundational Chemistry: Structures and Stereoisomerism

The conversion of D-glucuronic acid to this compound is fundamentally a story of stereochemical manipulation. Understanding their respective structures is the first step.

  • D-Glucuronic Acid (GlcA): A hexuronic acid with a D-gluco configuration. In its pyranose form, the hydroxyl groups at C-2, C-3, and C-4 are in an equatorial position, while the C-5 carboxyl group is also equatorial.

  • This compound (IdoA): A hexaric acid with an L-ido configuration. The key difference arises from the epimerization at the C-5 position relative to the D-gluco configuration. This change forces a different ring conformation and alters the spatial arrangement of the functional groups.

The relationship is visualized below:

Caption: Chemical structures of D-Glucuronic Acid and this compound.

The critical transformation is the C-5 epimerization . In biological systems, this is achieved enzymatically by D-glucuronyl C5-epimerases, which act on D-glucuronic acid residues already incorporated into a growing polysaccharide chain.[14][15] In chemical synthesis, achieving this inversion requires a multi-step process, as direct epimerization of the free sugar is not feasible. This stereochemical inversion is the cornerstone of creating L-ido configured synthons from readily available D-gluco starting materials.

Synthetic Pathways: From D-gluco to L-ido

While nature uses enzymes, laboratory synthesis relies on robust chemical transformations. The conversion can be conceptually broken down into two key stages: C-5 epimerization and C-1 oxidation. Often, these steps are integrated within a more complex synthetic route using protected intermediates.

Causality of the Synthetic Approach

Direct epimerization at C-5 is challenging due to the thermodynamic stability of the D-gluco configuration. Therefore, synthetic chemists have devised strategies that proceed through intermediates where the stereochemistry at C-5 can be inverted. A common and effective strategy involves:

  • Protection: The hydroxyl and carboxyl groups of the D-glucuronic acid starting material are protected to prevent unwanted side reactions.

  • Activation of C-5: A functional group is introduced at C-5 that can be displaced or altered to invert the stereocenter. This often involves forming a double bond or a radical intermediate.

  • Stereocontrolled Reduction/Reaction: The intermediate is then reacted in a way that favors the formation of the L-ido configuration.

  • Oxidation & Deprotection: The C-1 position is oxidized to a carboxylic acid (if not already present), and all protecting groups are removed to yield the final this compound.

A notable method involves the use of radical chemistry, as it provides a pathway to invert the C-5 stereocenter effectively.[7]

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the chemical synthesis of an L-iduronate derivative from a D-glucuronate precursor, a key step towards this compound.

G start Start: D-Glucuronic Acid Derivative (e.g., Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate) step1 Step 1: Photobromination (e.g., Ferrier's Reaction) - Reagents: Br2 or NBS, light (hν) - Result: Forms a C-5 bromo intermediate start->step1 step2 Step 2: Radical Reduction - Reagent: Tris(trimethylsilyl)silane (TTMSS) - Mechanism: Radical-mediated reduction of the C-5 bromo group step1->step2 step3 Step 3: Stereochemical Inversion - Outcome: The reduction favors the formation of the thermodynamically more stable L-ido product. step2->step3 step4 Step 4: Purification - Technique: Column Chromatography - Result: Isolation of the protected L-iduronate derivative step3->step4 end_product Product: L-Iduronate Derivative (e.g., Methyl 1,2,3,4-tetra-O-acetyl-α-L-iduronate) step4->end_product oxidation_step Step 5: Oxidation & Deprotection - Convert C-1 ester to carboxylic acid - Remove all protecting groups (e.g., hydrolysis) - Result: this compound end_product->oxidation_step

Caption: Generalized workflow for L-iduronate synthesis from a D-glucuronate precursor.

Experimental Protocols and Methodologies

This section provides actionable, step-by-step protocols for the synthesis and characterization of this compound derivatives.

Protocol 1: Synthesis of a Protected L-Iduronate Intermediate

This protocol is adapted from methodologies described in the literature for C-5 epimerization via radical chemistry.[7]

Objective: To convert a protected D-glucuronate into a protected L-iduronate.

Materials:

  • Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate (Starting Material)

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) as a radical initiator

  • Tris(trimethylsilyl)silane (TTMSS)

  • Dry toluene

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Photobromination:

    • Dissolve the starting D-glucuronate derivative in dry carbon tetrachloride or a similar non-polar solvent in a quartz reaction vessel.

    • Add NBS (1.1 equivalents) and a catalytic amount of AIBN.

    • Irradiate the mixture with a high-pressure mercury lamp or tungsten lamp while maintaining reflux. Monitor the reaction by TLC until the starting material is consumed.

    • Causality: Light initiates the radical bromination at the C-5 position, which is the most accessible carbon for this reaction.

    • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

  • Radical Reduction and Epimerization:

    • Dissolve the crude C-5 bromo intermediate in dry toluene under an inert atmosphere.

    • Add TTMSS (1.5 equivalents) and a catalytic amount of AIBN.

    • Heat the mixture to reflux (approx. 110°C). Monitor the reaction by TLC.

    • Causality: TTMSS is an effective and less toxic alternative to tributyltin hydride for radical reductions. The radical intermediate at C-5 is quenched by a hydrogen atom, and the stereochemical outcome is directed towards the more stable L-ido configuration.

    • Once the reaction is complete, cool the mixture and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting residue using silica gel column chromatography. Use a solvent system such as hexane/ethyl acetate to separate the desired L-iduronate product from byproducts and remaining reagents.

Protocol 2: Oxidation to Aldaric Acid

This protocol is a general method for oxidizing a uronic acid to its corresponding aldaric acid, adapted from gold-catalyzed oxidation methods.[16]

Objective: To oxidize the C-1 aldehyde (or its protected form) of the sugar to a carboxylic acid.

Materials:

  • Protected L-iduronate derivative

  • Gold-on-alumina (Au/Al₂O₃) catalyst

  • Deionized water

  • Base (e.g., 1 M KOH) for pH control

  • Oxygen gas

  • pH meter and automatic titrator

Procedure:

  • Deprotection (if necessary): First, hydrolyze the ester and acetyl protecting groups from the L-iduronate derivative under basic or acidic conditions to yield the free L-iduronic acid salt.

  • Catalytic Oxidation:

    • Prepare an aqueous solution of the L-iduronic acid salt in a temperature-controlled reaction vessel.

    • Add the Au/Al₂O₃ catalyst (e.g., 0.1 mol%).

    • Bubble oxygen gas through the solution while stirring vigorously.

    • Maintain the pH of the solution at 8-10 by the controlled addition of KOH using an automatic titrator.[16]

    • Causality: The gold catalyst facilitates the selective oxidation of the C-1 aldehyde to a carboxylate group using molecular oxygen as a green oxidant. Maintaining a slightly basic pH is crucial for high catalyst activity and product desorption.[16]

  • Workup and Isolation:

    • Once the reaction is complete (indicated by the cessation of base consumption), filter off the catalyst.

    • Acidify the solution with a mineral acid (e.g., HCl) to precipitate the this compound, which can then be isolated by filtration or crystallization.

Analytical Characterization

Confirming the identity and purity of the final product is a critical, self-validating step.

Technique Purpose Expected Result for this compound
¹H and ¹³C NMR Structural ElucidationProvides a unique spectral fingerprint, confirming the carbon skeleton and the stereochemistry through coupling constants.[8]
HPLC Purity AssessmentA single, sharp peak indicates high purity. Retention time can be compared to a known standard.[3][17]
FTIR Spectroscopy Functional Group IdentificationShows characteristic peaks for O-H (broad), C=O (strong, from carboxylic acids), and C-O bonds.[18]
Mass Spectrometry Molecular Weight ConfirmationThe observed molecular weight should match the calculated value for C₆H₁₀O₈ (210.14 g/mol ).[8][9]
Polarimetry Stereochemical ConfirmationMeasurement of the specific optical rotation will confirm the presence of the L-enantiomer.[3]

Applications in Drug Development and Research

The utility of this compound and its derivatives stems from their defined stereochemistry, making them powerful tools for creating complex molecular architectures.

  • Chiral Building Blocks: this compound is used as a starting material in the total synthesis of natural products and pharmaceuticals.[10][19] Its multiple stereocenters provide a rigid framework to build upon, reducing the need for complex asymmetric synthesis steps later on.

  • Synthesis of GAG Analogues: The development of synthetic heparin and dermatan sulfate oligosaccharides is crucial for studying their biological activities and developing new anticoagulant or anti-inflammatory drugs. Protected L-iduronic acid derivatives are essential for these syntheses.[7][12]

  • Chiral Resolving Agents: Similar to its close relative, tartaric acid, this compound can be used to separate racemic mixtures of chiral drugs, a fundamental process in pharmaceutical manufacturing to isolate the active enantiomer.[13][20][21]

  • Polymer Chemistry: Aldaric acids, in general, are considered "top value-added chemicals from biomass" and can be used to create bio-based polymers like polyamides and polyesters, offering a sustainable alternative to petroleum-based plastics.[22][23][24]

Conclusion

The transformation of D-glucuronic acid into this compound represents a sophisticated yet essential process for the modern synthetic chemist. It is a prime example of how a common biological metabolite can be repurposed through precise stereochemical control into a high-value chiral synthon for pharmaceutical and materials science applications. By understanding the underlying principles of C-5 epimerization and employing robust synthetic and analytical methodologies, researchers can effectively leverage this pathway to advance the frontiers of drug discovery and sustainable chemistry.

References

A Technical Guide to the Anti-inflammatory Properties of L-Idaric Acid: Mechanisms and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a critical biological response that, when dysregulated, underpins a vast array of chronic diseases. The search for novel anti-inflammatory agents with high efficacy and favorable safety profiles is a cornerstone of modern drug development. L-Idaric acid, a derivative of the endogenous compound D-glucuronic acid, has emerged as a compound of interest due to its potential anti-inflammatory effects.[1] This technical guide provides a comprehensive overview of the known and putative anti-inflammatory mechanisms of this compound. It details robust, field-proven experimental protocols for in vitro and in vivo validation, explains the causal logic behind methodological choices, and presents a framework for interpreting the resulting data. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and similar molecules.

Introduction: The Inflammatory Cascade and this compound

Inflammation is a protective response orchestrated by the immune system to combat harmful stimuli such as pathogens and damaged cells.[2][3] This process involves a complex interplay of cellular and molecular events, including the release of pro-inflammatory mediators like prostaglandins, leukotrienes, and cytokines (e.g., Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β).[2][4] Key signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to regulating the transcription of these inflammatory molecules.[3][5][6] While acute inflammation is essential for healing, chronic inflammation contributes to the pathogenesis of numerous diseases.

This compound (C₆H₁₀O₈, Molar Mass: 210.14 g/mol ) is a sugar acid that has been identified as a novel anti-inflammatory agent.[1][7] Preliminary evidence suggests it functions by inhibiting the production of key inflammatory mediators, positioning it as a promising candidate for further investigation.[1] This guide delves into the molecular underpinnings of its action and provides the technical methodologies required for its rigorous scientific evaluation.

Putative Mechanisms of Anti-inflammatory Action

The anti-inflammatory efficacy of this compound is believed to stem from its ability to modulate critical inflammatory pathways. While direct research on this compound is emerging, we can infer potential mechanisms from its known effects and by drawing parallels with other structurally related or functionally similar organic acids.

Inhibition of Pro-inflammatory Mediators

The primary reported mechanism for this compound is the inhibition of inflammatory mediator production, including prostaglandins, leukotrienes, and cytokines.[1] This broad-spectrum inhibition suggests an upstream point of intervention, likely at the level of key signaling pathways that control the expression of these molecules.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a pivotal regulator of inflammation.[5] In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory triggers like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[8][9] This frees NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and cyclooxygenase-2 (COX-2).[5][6] Several anti-inflammatory compounds, such as Lobaric acid and Atraric acid, exert their effects by inhibiting IκBα degradation, thereby preventing NF-κB nuclear translocation.[5][10] It is highly plausible that this compound shares this mechanism of action.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFkB_IkBa NF-κB / IκBα IKK->NFkB_IkBa Phosphorylates IκBα IkBa p-IκBα NFkB_IkBa->IkBa Degradation NFkB NF-κB NFkB_IkBa->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation L_Idaric_Acid This compound (Hypothesized Inhibition) L_Idaric_Acid->IKK Inhibits? Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Induces

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Attenuation of MAPK Signaling

The MAPK family of kinases (including p38, ERK, and JNK) represents another critical axis in inflammatory signaling.[11] Activated by inflammatory stimuli, these kinases phosphorylate and activate downstream transcription factors that, in concert with NF-κB, drive the expression of inflammatory mediators.[3] Stearic acid and Lobaric acid have been shown to modulate MAPK pathways.[3][5] Investigating the effect of this compound on the phosphorylation status of p38, ERK, and JNK is a logical step to further elucidate its mechanism.

Potential Interaction with the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of the highly pro-inflammatory cytokines IL-1β and IL-18.[12][13] Dysregulation of the NLRP3 inflammasome is linked to a variety of inflammatory diseases.[14] Various organic acids have demonstrated the ability to inhibit NLRP3 inflammasome activation.[5][15][16] This presents another compelling, albeit currently unexplored, avenue for the anti-inflammatory action of this compound.

Experimental Validation: A Practical Guide

Rigorous evaluation of a potential anti-inflammatory agent requires a systematic approach using both in vitro and in vivo models. The following protocols are designed to be self-validating and provide a clear, logical framework for investigation.

In Vitro Evaluation of Anti-inflammatory Activity

The primary goal of in vitro testing is to determine the direct effects of this compound on inflammatory responses in a controlled cellular environment. The murine macrophage cell line RAW 264.7 is an excellent model system, as it robustly responds to LPS by producing a suite of inflammatory mediators.[6][17]

cluster_setup Experimental Setup cluster_analysis Endpoint Analysis A 1. Seed RAW 264.7 Cells B 2. Pre-treat with this compound (Various Concentrations) A->B C 3. Stimulate with LPS (1 µg/mL) B->C D 4. Incubate for 24 hours C->D E Cell Viability Assay (MTT) D->E F Nitric Oxide Measurement (Griess Assay) D->F G Cytokine Quantification (ELISA for TNF-α, IL-6) D->G H Protein Expression (Western Blot for p-IκBα, COX-2) D->H A 1. Acclimatize Male Wistar Rats (150-200g) B 2. Administer Treatment Orally - Vehicle Control - this compound (e.g., 50, 100 mg/kg) - Indomethacin (Positive Control) A->B C 3. Measure Initial Paw Volume (Plethysmometer) B->C 1 hour post-treatment D 4. Inject 0.1 mL 1% Carrageenan (Sub-plantar, right hind paw) C->D E 5. Measure Paw Volume at 1, 2, 3, 4 hours post-carrageenan D->E F 6. Calculate % Inhibition of Edema E->F

References

An In-depth Technical Guide on the Stereochemistry of L-Idaric Acid versus D-Idaric Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the stereochemical nuances between L-idaric acid and D-idaric acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural disparities, physicochemical properties, analytical methodologies, and biological implications of these enantiomeric molecules.

Executive Summary

Stereoisomerism is a cornerstone of pharmacology and materials science, where subtle differences in the three-dimensional arrangement of atoms can lead to vastly different biological activities and material properties.[1][2] Idaric acid, a six-carbon dicarboxylic sugar acid, presents a clear case of this principle through its enantiomers: this compound and D-idaric acid. These molecules, being non-superimposable mirror images, share the same molecular formula and connectivity but differ in their spatial orientation.[3][4][5] This guide will illuminate these differences, providing the technical depth necessary for advanced research and development.

Foundational Concepts in Stereochemistry

To appreciate the specifics of idaric acid, a brief review of key stereochemical principles is warranted.

  • Chirality: A molecule is chiral if it is non-superimposable on its mirror image. The most common source of chirality is a stereocenter, typically a carbon atom bonded to four different groups.

  • Enantiomers: These are pairs of chiral molecules that are mirror images of each other.[5] They possess identical physical properties (e.g., melting point, boiling point, solubility in achiral solvents) except for their interaction with plane-polarized light and other chiral molecules.[6][7]

  • Diastereomers: Stereoisomers that are not mirror images of each other. They have different physical properties.[5]

  • D and L Notation: This system describes the configuration of the chiral center furthest from the most oxidized carbon in a Fischer projection. If the hydroxyl group (or other specified group) is on the right, it is designated 'D'; if on the left, it is 'L'.[8][9]

  • R/S System (Cahn-Ingold-Prelog): This provides an unambiguous nomenclature for the absolute configuration of each stereocenter.

Idaric acid is classified as an aldaric acid, which is a type of sugar acid where the terminal hydroxyl and carbonyl groups of an aldose have been oxidized to carboxylic acids.[10]

The Stereochemical Architecture of Idaric Acid

Idaric acid (C₆H₁₀O₈) has four chiral centers, leading to the possibility of 2⁴ = 16 stereoisomers. This compound and D-idaric acid are enantiomers, meaning the configuration at all four stereocenters is inverted between the two.[3][4]

FeatureThis compoundD-Idaric Acid
IUPAC Name (2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid[3](2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanedioic acid[4]
PubChem CID 6857450[3]6857455[4]
ChEBI ID CHEBI:21333[3]CHEBI:21041[4]

The structural relationship between these enantiomers is best visualized through their Fischer projections.

G Fischer Projections of L- and D-Idaric Acid cluster_L This compound cluster_D D-Idaric Acid L_acid COOH | H—C—OH | HO—C—H | HO—C—H | H—C—OH | COOH D_acid COOH | HO—C—H | H—C—OH | H—C—OH | HO—C—H | COOH

Caption: Fischer projections illustrating the mirror-image relationship between L- and D-idaric acid.

Comparative Physicochemical Properties

As enantiomers, L- and D-idaric acid exhibit identical physical properties in an achiral environment. However, their interaction with chiral entities, such as plane-polarized light or biological receptors, will differ.

PropertyThis compoundD-Idaric AcidReference
Molecular Formula C₆H₁₀O₈C₆H₁₀O₈[3][4]
Molecular Weight 210.14 g/mol 210.14 g/mol [3][4][11][12][13]
Appearance Off-White SolidData not specified, expected to be similar[11][14]
Melting Point 125-130°CData not specified, expected to be identical[14]
Optical Rotation Levorotatory (-)Dextrorotatory (+)Inferred from L/D nomenclature

Note: Specific optical rotation values require experimental determination under defined conditions (concentration, solvent, temperature, wavelength).

Methodologies for Synthesis and Separation

The synthesis and separation of idaric acid enantiomers are critical for studying their individual properties and applications.

Synthesis

Aldaric acids are typically synthesized by the oxidation of their corresponding aldoses with a strong oxidizing agent like nitric acid.[10]

  • D-Idaric acid is derived from the oxidation of D-idose.

  • This compound is derived from the oxidation of L-idose.

The challenge often lies in obtaining the starting L-idose, which is less common in nature than its D-counterpart.

Enantiomeric Resolution

Since chemical synthesis from achiral precursors often results in a racemic mixture (a 50:50 mixture of both enantiomers), a resolution process is necessary to separate them.[6][7]

Protocol: Diastereomeric Salt Crystallization

This classical method leverages the different physical properties of diastereomers.[6][7]

  • Reagent Selection: A chiral base, for example, an enantiomerically pure amine like (R)-1-phenylethylamine, is selected as the resolving agent.

  • Diastereomer Formation: The racemic idaric acid is reacted with the chiral base to form a mixture of diastereomeric salts:

    • (this compound) • ((R)-amine)

    • (D-idaric acid) • ((R)-amine)

  • Fractional Crystallization: These diastereomeric salts have different solubilities, allowing one to be selectively crystallized from a suitable solvent.

  • Separation and Isolation: The crystallized salt is separated by filtration.

  • Enantiomer Recovery: The separated diastereomeric salts are then treated with a strong acid to protonate the idaric acid and a strong base to neutralize the chiral amine, thus isolating the pure L- or D-idaric acid.

G racemic Racemic Idaric Acid (L- and D-) diastereomers Mixture of Diastereomeric Salts racemic->diastereomers chiral_base Chiral Base (e.g., (R)-Amine) chiral_base->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separation Filtration crystallization->separation salt_L Crystallized Salt (e.g., L-D Salt) separation->salt_L Solid salt_D Soluble Salt (e.g., D-D Salt) separation->salt_D Solution acidification_L Acidification salt_L->acidification_L acidification_D Acidification salt_D->acidification_D pure_L Pure this compound acidification_L->pure_L pure_D Pure D-Idaric Acid acidification_D->pure_D

Caption: Workflow for the resolution of idaric acid enantiomers via diastereomeric salt crystallization.

Analytical Techniques for Stereochemical Distinction

Distinguishing between L- and D-idaric acid requires analytical methods sensitive to chirality.

Polarimetry

This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers will rotate the light to an equal magnitude but in opposite directions.

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for both separating and quantifying enantiomers.[15][16]

Principle: The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times.[15]

Experimental Protocol: Chiral HPLC for Idaric Acid Enantiomers

  • Column Selection: Choose a suitable chiral column. Anion-exchange columns like CHIRALPAK QN-AX or QD-AX are effective for acidic compounds.[15]

  • Mobile Phase Preparation: A typical mobile phase might consist of an organic solvent (e.g., methanol) with additives like formic acid and a salt such as ammonium formate to facilitate the ion-exchange mechanism.[15]

  • Sample Preparation: Dissolve a known quantity of the idaric acid sample in the mobile phase or a compatible solvent.

  • Chromatographic Run:

    • Inject the sample onto the column.

    • Run an isocratic or gradient elution program.

    • Detect the eluting enantiomers using a suitable detector (e.g., UV-Vis or Mass Spectrometry).

  • Data Analysis: The two enantiomers will appear as separate peaks in the chromatogram. The area under each peak is proportional to its concentration, allowing for the determination of enantiomeric excess (ee).

Biological Significance and Applications

The stereochemistry of molecules is paramount in biological systems, as enzymes and receptors are themselves chiral.[1][2][17] This stereospecificity means that L- and D-idaric acid can have distinctly different biological activities.

While specific research on the differential biological roles of L- and D-idaric acid is not extensively detailed in the provided search results, general principles of stereochemistry in biology suggest several potential areas of divergence:

  • Metabolic Pathways: One enantiomer might be a substrate for a specific enzyme, while the other could be an inhibitor or completely inactive.

  • Pharmacological Activity: In drug development, it is common for one enantiomer of a chiral drug to be therapeutically active while the other is inactive or even toxic.[6][7] For instance, this compound has been noted as a novel anti-inflammatory agent that inhibits the production of inflammatory mediators.[12]

  • Cellular Uptake: Transport systems in cell membranes can be stereoselective, leading to different uptake rates for each enantiomer.[2]

The study of idaric acid and its derivatives is relevant to the development of novel therapeutics and bio-derived materials. Understanding the stereochemical aspects is crucial for designing molecules with desired biological or material properties.

Conclusion

This compound and D-idaric acid, as enantiomers, provide a classic illustration of the importance of stereochemistry. While sharing identical fundamental physical properties, their distinct three-dimensional structures dictate their interactions within a chiral environment. For researchers in drug discovery and materials science, the ability to synthesize, separate, and analyze these stereoisomers is fundamental. The methodologies outlined in this guide provide a framework for the rigorous investigation and application of these chiral molecules. As research progresses, a deeper understanding of the specific biological roles of each idaric acid enantiomer will undoubtedly unlock new opportunities in medicine and biotechnology.

References

An In-Depth Technical Guide on the Discovery and History of L-Idaric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Idaric acid, a C6 aldaric acid, represents a fascinating nexus of historical stereochemical exploration and contemporary biochemical discovery. As the L-enantiomer of idaric acid, its story is intrinsically linked to the pioneering work on sugar chemistry that laid the foundations of modern organic chemistry. While not as widely recognized as its isomer, tartaric acid, this compound holds significance as a chiral building block in organic synthesis and as a key intermediate in plant metabolic pathways. This guide provides a comprehensive overview of the discovery, history, chemical synthesis, and biochemical relevance of this compound, designed to equip researchers and drug development professionals with a thorough understanding of this unique molecule. We will delve into the historical context of its likely first synthesis, detail both classical and modern synthetic approaches, and explore its role in the intricate network of L-ascorbic acid degradation and L-tartaric acid biosynthesis.

Introduction: The Identity of this compound

This compound, with the chemical formula C₆H₁₀O₈, is a tetrahydroxyhexanedioic acid.[1] It is the L-enantiomer of idaric acid and a diastereomer of other aldaric acids such as D-glucaric acid and D-mannaric acid.[1] The stereochemical configuration of this compound is (2R,3S,4S,5R).[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name (2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid[1]
Molecular Formula C₆H₁₀O₈[1]
Molecular Weight 210.14 g/mol [1]
CAS Number 80876-58-0[1]

The structure of this compound, with its multiple chiral centers and terminal carboxylic acid groups, makes it a valuable chiral synthon in organic chemistry.[2] Its history, while not as prominently documented as that of tartaric acid, is rooted in the foundational era of carbohydrate chemistry.

The Historical Context of Discovery

A definitive record of the first synthesis or isolation of this compound is not prominently available in contemporary scientific literature. However, its discovery can be situated within the broader historical context of the late 19th and early 20th centuries, a period marked by intense investigation into the structure and stereochemistry of sugars. The work of German chemists like Heinrich Kiliani and Emil Fischer was pivotal during this era.

The Kiliani-Fischer synthesis , a method for elongating the carbon chain of an aldose, provided a systematic way to synthesize new sugars.[3] This synthesis involves the addition of cyanide to an aldose, forming a cyanohydrin, which is then hydrolyzed to an aldonic acid and subsequently reduced to the new, longer-chain aldose.[3] This methodology would have been instrumental in the synthesis of L-idose, the parent aldose of L-idonic and L-idaric acids.

The most probable method for the first synthesis of this compound would have been the nitric acid oxidation of a suitable precursor, such as L-idose or the more readily available L-sorbose.[4] Nitric acid was a standard reagent for the biterminal oxidation of sugars to their corresponding dicarboxylic acids (aldaric acids).[4] The historical significance of tartaric acid, an isomer of idaric acid, and its role in the discovery of enantiomers by Louis Pasteur in the mid-19th century, undoubtedly spurred interest in the synthesis and characterization of other sugar-derived acids with multiple stereocenters.[3][5]

Chemical Synthesis of this compound

The synthesis of this compound can be approached through classical chemical methods and modern enzymatic routes.

Classical Approach: Nitric Acid Oxidation

The historical and a still viable laboratory-scale synthesis of this compound involves the oxidation of L-sorbose. L-sorbose is a readily available ketose, famously used as an intermediate in the Reichstein process for the industrial synthesis of L-ascorbic acid (Vitamin C).[6]

The oxidation of L-sorbose with a strong oxidizing agent like nitric acid cleaves the carbon chain and oxidizes the terminal primary alcohol and the adjacent ketone to carboxylic acids, yielding this compound among other products.

G LSorbose L-Sorbose LIdaricAcid This compound LSorbose->LIdaricAcid Oxidation NitricAcid Nitric Acid (HNO₃)

Caption: Nitric acid oxidation of L-Sorbose to this compound.

Experimental Protocol: Historical Synthesis of this compound via Nitric Acid Oxidation of L-Sorbose (Representative Method)

This protocol is based on established methods for the nitric acid oxidation of sugars from the early 20th century.

  • Reaction Setup: In a fume hood, a round-bottom flask equipped with a reflux condenser and a dropping funnel is charged with concentrated nitric acid. The flask is cooled in an ice bath.

  • Addition of L-Sorbose: L-sorbose is dissolved in a minimal amount of water and slowly added to the cooled nitric acid via the dropping funnel with constant stirring. The addition rate is controlled to maintain the reaction temperature below a designated point to prevent runaway reactions.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then gently heated to initiate and sustain the oxidation process, often evidenced by the evolution of nitrogen oxide gases. The reaction is typically continued for several hours.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the excess nitric acid is removed, historically by evaporation under reduced pressure. The resulting syrup containing this compound and byproducts is then subjected to purification.

  • Purification: Historically, the separation of sugar acids was a significant challenge. Fractional crystallization was a common method. The acidic mixture could be neutralized with a base (e.g., calcium carbonate), and the resulting salts of the different sugar acids could be separated based on their differential solubilities.[7] The desired salt would then be treated with a strong acid to regenerate the free this compound, which could then be crystallized from a suitable solvent.

Modern Enzymatic Synthesis

More recently, enzymatic methods for the synthesis of sugar acids have gained traction due to their high specificity and milder reaction conditions. While a direct, single-enzyme synthesis of this compound is not widely reported, a multi-enzyme cascade could be envisioned, starting from a suitable precursor. This would likely involve a dehydrogenase or oxidase capable of acting on L-idonic acid.

Biochemical Significance of this compound

This compound is a key intermediate in the degradation pathway of L-ascorbic acid (Vitamin C) in certain plants, most notably in grapevines (Vitis vinifera), where it is a precursor to L-tartaric acid.[8][9]

G cluster_pathway L-Ascorbic Acid Degradation Pathway in Grapes AscorbicAcid L-Ascorbic Acid TwoKetoLGulonate 2-Keto-L-gulonate AscorbicAcid->TwoKetoLGulonate LIdonicAcid L-Idonic Acid TwoKetoLGulonate->LIdonicAcid 2-keto-L-gulonate reductase FiveKetoDGluconicAcid 5-Keto-D-gluconic Acid LIdonicAcid->FiveKetoDGluconicAcid L-idonate 5-dehydrogenase LTartaricAcid L-Tartaric Acid FiveKetoDGluconicAcid->LTartaricAcid Cleavage

Caption: Simplified biochemical pathway of L-ascorbic acid degradation to L-tartaric acid.

This pathway highlights the central role of two key enzymes:

  • 2-keto-L-gulonate reductase: This enzyme catalyzes the reduction of 2-keto-L-gulonate to L-idonic acid.[8]

  • L-idonate 5-dehydrogenase: This enzyme is responsible for the oxidation of L-idonic acid to 5-keto-D-gluconic acid.[9][10]

The subsequent cleavage of 5-keto-D-gluconic acid ultimately leads to the formation of L-tartaric acid, a major acid component of grapes and wine.[9]

Applications and Future Perspectives

The primary application of this compound lies in its utility as a chiral building block in organic synthesis.[2] Its multiple stereocenters and functional groups make it a valuable starting material for the synthesis of complex, stereochemically defined molecules, which is of particular interest in drug development.

Recent research has also suggested that this compound may possess anti-inflammatory properties . It is proposed to be a derivative of the endogenous compound D-glucuronic acid and has been shown to inhibit the production of inflammatory mediators in cell cultures and animal studies.[11] This opens up potential avenues for its investigation as a therapeutic agent.

Conclusion

This compound, though not as historically celebrated as some of its isomers, holds a significant place in the landscape of carbohydrate chemistry and plant biochemistry. Its story, from its likely origins in the foundational era of stereochemistry to its modern-day elucidation as a key metabolic intermediate, underscores the enduring importance of understanding the structure and function of sugar-derived molecules. For researchers and drug development professionals, this compound offers a rich platform for the exploration of stereoselective synthesis and the potential for novel therapeutic applications.

References

Methodological & Application

Application Note & Protocol: A Chemically-Grounded Approach to the Synthesis of L-Idaric Acid from L-Ascorbic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the chemical synthesis of L-idaric acid, a C6 aldaric acid, utilizing the widely available and stereochemically rich starting material, L-ascorbic acid (Vitamin C). The protocol herein is constructed based on fundamental and well-established principles of carbohydrate chemistry, offering a rational and robust pathway for researchers.

Introduction and Scientific Rationale

This compound is the L-enantiomer of idaric acid, a six-carbon dicarboxylic sugar acid (aldaric acid). Its structure is stereochemically related to the rare sugar L-gulose. While its biological and pharmaceutical roles are still under exploration, the synthesis of such chiral molecules is of significant interest in medicinal chemistry and materials science for creating novel building blocks.

L-Ascorbic acid serves as an ideal precursor for this synthesis. It is an inexpensive, enantiomerically pure C6 compound produced industrially from D-glucose.[1][2] The core of this synthetic strategy lies in the robust oxidation of the L-ascorbic acid backbone to generate the dicarboxylic acid structure of this compound. This application note details the underlying chemical principles, a step-by-step experimental protocol, and the necessary validation methods for this transformation.

Principle of the Synthesis: Oxidative Transformation

The conversion of L-ascorbic acid to this compound is an oxidative process that transforms the terminal carbon atoms of the hexose framework into carboxylic acids. This is a classic transformation for aldose sugars, which are typically oxidized with strong agents like nitric acid to yield the corresponding aldaric acids.[3][4]

The scientific logic for applying this to L-ascorbic acid is as follows:

  • Hydrolysis to an Open-Chain Intermediate: Under strong acidic and oxidative conditions, the lactone ring of L-ascorbic acid is unstable. It is known to hydrolyze and exist in equilibrium with intermediates such as 2,3-diketo-L-gulonic acid.[1] This intermediate is a derivative of L-gulonic acid, which possesses the same stereochemistry as L-gulose.

  • Oxidation of Terminal Carbons: A powerful oxidizing agent, such as nitric acid, will oxidize both the C1 carbon (from the keto-acid intermediate) and the primary alcohol at the C6 position to carboxylic acid functionalities.[5]

  • Formation of this compound: The resulting molecule, with carboxylic acid groups at both C1 and C6 and the preserved stereochemistry of the L-gulonic/L-idonic backbone, is this compound.

Causality Behind Experimental Choices: The primary challenge in this synthesis is controlling the potent oxidative power of the reagent to prevent unwanted carbon-carbon bond cleavage, which can lead to the formation of smaller byproducts like L-threonic acid and oxalic acid.[1] Therefore, careful management of reaction temperature and reagent concentration is paramount to favor the formation of the desired C6 aldaric acid.

Overall Synthetic Workflow

The synthesis can be visualized as a multi-stage process, from the initial oxidation to the final characterization of the pure product.

G cluster_0 Reaction Phase cluster_1 Isolation & Purification cluster_2 Validation A L-Ascorbic Acid (Starting Material) B Controlled Nitric Acid Oxidation & Hydrolysis A->B Add to HNO₃ C Removal of Excess Acid (Crude Product) B->C D Precipitation as Insoluble Salt (e.g., Calcium L-Idarate) C->D Purify E Regeneration of Free Acid (Ion Exchange or Acidification) D->E Convert back F Isolation of Pure this compound (Lyophilization) E->F G Structural & Purity Analysis (NMR, MS, Polarimetry) F->G

Caption: High-level workflow for the synthesis and validation of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative method derived from established principles of carbohydrate oxidation. Researchers should perform initial trials on a small scale and optimize conditions as necessary.

4.1. Materials and Equipment

  • Reagents:

    • L-Ascorbic Acid (≥99% purity)

    • Concentrated Nitric Acid (68-70%, ACS grade)

    • Calcium Carbonate (CaCO₃, powder, ≥99%)

    • Oxalic Acid Dihydrate (≥99.5%) or Strong Acid Cation Exchange Resin (H⁺ form)

    • Deionized Water

    • Ethanol (for washing)

  • Equipment:

    • Round-bottom flask (sized appropriately for the scale)

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature control

    • Ice-water bath

    • Thermometer

    • Dropping funnel

    • Condenser

    • Gas trap/scrubber (for NOx fumes, containing NaOH solution)

    • Rotary evaporator

    • Büchner funnel and filter flask

    • Lyophilizer (freeze-dryer) or vacuum oven

    • Standard laboratory glassware

4.2. Critical Safety Precautions

  • HAZARD: Concentrated nitric acid is extremely corrosive and a powerful oxidizing agent. It releases toxic brown nitrogen dioxide (NO₂) fumes during the reaction.

  • ACTION: This entire procedure must be performed in a certified, high-performance chemical fume hood.

  • PPE: Wear appropriate personal protective equipment, including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton).

4.3. Step-by-Step Procedure

Step 1: Controlled Oxidation of L-Ascorbic Acid

  • Place a 500 mL round-bottom flask containing a magnetic stir bar in an ice-water bath.

  • Carefully add 150 mL of concentrated nitric acid to the flask and allow it to cool to 0-5 °C.

  • While maintaining vigorous stirring and cooling, add 25 g of L-ascorbic acid in small portions over 30-45 minutes. Ensure the temperature does not rise above 10 °C.

    • Scientist's Note (Causality): The slow, portion-wise addition to cooled acid is critical. This step controls the highly exothermic initial reaction, preventing thermal decomposition of the starting material and intermediates, which would drastically lower the yield.

  • Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.

  • Fit the flask with a condenser connected to a gas scrubber. Gently heat the mixture to 50-55 °C. The solution will turn yellow-orange, and brown NO₂ fumes will evolve.

    • Scientist's Note: The evolution of brown gas is the primary indicator that the oxidation is proceeding. The 50-55 °C range provides sufficient thermal energy to drive the reaction to completion without promoting excessive C-C bond cleavage.

  • Maintain the reaction at this temperature with stirring for 4-6 hours, or until the evolution of brown fumes subsides significantly.

Step 2: Isolation of Crude Product

  • Cool the reaction mixture to room temperature.

  • Remove the bulk of the nitric acid and water using a rotary evaporator under reduced pressure. The bath temperature should not exceed 40 °C.

    • Trustworthiness: This step should yield a thick, viscous syrup. Complete removal of nitric acid is crucial for the subsequent steps.

  • Dissolve the resulting syrup in 200 mL of deionized water.

Step 3: Purification via Salt Precipitation

  • Transfer the aqueous solution to a 1 L beaker and heat to 60 °C with stirring.

  • Slowly add calcium carbonate powder in small portions until effervescence (CO₂ evolution) ceases. This indicates that the excess acid has been neutralized. Add a slight excess to ensure complete precipitation.

    • Scientist's Note: this compound, like other aldaric acids, forms a sparingly soluble calcium salt. This step selectively precipitates the product, leaving more soluble impurities in the solution. This is a classic and effective purification technique in sugar acid chemistry.

  • A white precipitate of calcium L-idarate will form. Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) followed by cold ethanol (2 x 50 mL) to remove residual impurities.

  • Dry the calcium L-idarate salt in a vacuum oven at 60 °C overnight.

Step 4: Regeneration and Isolation of Pure this compound

  • Suspend the dried calcium L-idarate salt in 250 mL of deionized water and stir vigorously to form a slurry.

  • Calculate the stoichiometric amount of oxalic acid dihydrate required to precipitate all the calcium as calcium oxalate. Dissolve this amount of oxalic acid in a minimal amount of hot water.

  • Slowly add the hot oxalic acid solution to the stirring slurry. A dense white precipitate of calcium oxalate will form immediately.

    • Alternative Method: Instead of adding oxalic acid, the slurry can be passed through a column packed with a strong acid cation exchange resin (H⁺ form). The resin will capture the Ca²⁺ ions and release H⁺ ions, directly yielding a solution of free this compound. This method avoids introducing another chemical reagent.

  • Stir the mixture for 1 hour, then filter to remove the insoluble calcium oxalate precipitate.

  • The filtrate is now a purified aqueous solution of this compound.

  • Freeze the solution and lyophilize (freeze-dry) to obtain pure this compound as a white, amorphous solid.

Data Summary and Product Validation

5.1. Table of Experimental Parameters

ParameterValue/RangeRationale
L-Ascorbic Acid 25 gStarting material mass.
Conc. Nitric Acid 150 mLServes as both solvent and oxidizing agent.
Addition Temperature 0-10 °CTo control initial exotherm and prevent degradation.
Reaction Temperature 50-55 °COptimal for oxidation while minimizing side reactions.
Reaction Time 4-6 hoursTo ensure the reaction proceeds to completion.
Purification Method Calcium Salt PrecipitationClassic, effective method for isolating aldaric acids.
Expected Yield Variable (30-50%)Highly dependent on precise temperature control.
Appearance White solidExpected appearance of the purified product.

5.2. Mandatory Characterization for Validation

To ensure the trustworthiness of the protocol, the final product must be rigorously analyzed to confirm its identity and purity.

  • NMR Spectroscopy (¹H and ¹³C in D₂O): This is the most definitive method for structural confirmation. The spectra should be consistent with the C6 backbone of this compound, showing signals for the four secondary alcohols and two carboxylic acid carbons.

  • Mass Spectrometry (e.g., ESI-MS): This will confirm the molecular weight of this compound (C₆H₁₀O₈, MW: 210.14 g/mol ). The negative ion mode should show a prominent peak at m/z = 209.03 [M-H]⁻.

  • FT-IR Spectroscopy: The spectrum should display characteristic broad absorptions for O-H stretching (alcohols and carboxylic acids, ~3400-2500 cm⁻¹) and a strong absorption for C=O stretching (carboxylic acids, ~1730 cm⁻¹).

  • Polarimetry: As a chiral molecule, this compound will exhibit optical activity. The specific rotation should be measured and compared against any available literature values to confirm the enantiomeric purity.

References

Application and Protocol Guide: Chiral Resolution of Racemic Mixtures Using L-Idaric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development and manufacturing of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] This is due to the often-differing pharmacological, toxicological, or biological activities of individual enantiomers.[2][3] One of the most robust and historically significant methods for achieving this separation is through the formation of diastereomeric salts using a chiral resolving agent.[1][2] This guide provides a comprehensive overview and detailed protocols for the use of L-idaric acid as an effective chiral resolving agent for the separation of racemic bases. We will delve into the underlying principles, experimental design considerations, step-by-step procedures, and methods for analysis and recovery of the target enantiomer.

Introduction to Chiral Resolution and the Role of this compound

Chiral molecules are non-superimposable mirror images of each other, known as enantiomers.[4] While enantiomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their interactions with other chiral entities, such as biological receptors, can differ significantly.[5] Consequently, the isolation of a single enantiomer is often a regulatory and functional necessity.[2]

The foundational principle of chiral resolution by diastereomeric salt formation lies in the conversion of a pair of enantiomers into a pair of diastereomers.[5][6] Unlike enantiomers, diastereomers have distinct physical properties, including solubility, which allows for their separation by classical techniques like fractional crystallization.[5][7][8] The process involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent.[1][5]

This compound, a C6-aldaric acid, is a valuable chiral resolving agent, particularly for racemic bases such as amines.[4] Its utility stems from its well-defined stereochemistry, availability in enantiomerically pure form, and its ability to form stable, crystalline salts with basic compounds.[4] The diacidic nature of this compound provides two points of interaction for salt formation, which can enhance the structural differences between the resulting diastereomeric salts, thereby improving the efficiency of the resolution.

Key Properties of this compound:

Property Value Reference
Molecular Formula C6H10O8 [4][9][10]
Molecular Weight 210.14 g/mol [9][10]
Melting Point 125-130°C [4]
Appearance Off-white solid [4]

| Chirality | L-enantiomer of idaric acid |[10][11] |

The Mechanism of Chiral Resolution via Diastereomeric Salt Formation

The core of this resolution technique is an acid-base reaction between the racemic mixture of a base (let's denote it as R/S-Base) and an enantiomerically pure chiral acid, in this case, this compound (which we will denote as L-Acid).

The reaction proceeds as follows:

(R)-Base + (S)-Base + 2 L-Acid → [(R)-BaseH⁺]₂[L-Acid²⁻] + [(S)-BaseH⁺]₂[L-Acid²⁻]

The products are two distinct diastereomeric salts: one formed from the R-enantiomer of the base and this compound, and the other from the S-enantiomer and this compound. These diastereomeric salts, not being mirror images of each other, will have different crystal lattice energies and solvation properties.[8] This disparity in physicochemical properties, particularly solubility in a given solvent system, is the key to their separation.[8]

Typically, one of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution.[12] By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), this less soluble salt can be isolated by filtration.

The final step involves the liberation of the enantiomerically enriched base from the isolated diastereomeric salt. This is usually achieved by treating the salt with a strong base to deprotonate the amine, followed by extraction of the free base into an organic solvent.[6][13]

Experimental Workflow and Protocols

The successful chiral resolution using this compound is highly dependent on the optimization of several experimental parameters. The following sections provide a detailed protocol, along with critical considerations at each step.

Materials and Equipment

Materials:

  • Racemic base to be resolved

  • This compound (enantiomerically pure)

  • A selection of solvents for screening (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water)

  • Strong base for liberation (e.g., sodium hydroxide, potassium hydroxide)

  • Strong acid for pH adjustment (e.g., hydrochloric acid)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Equipment:

  • Reaction flasks with stirring capabilities

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Analytical balance

  • pH meter or pH paper

  • Polarimeter for measuring optical rotation

  • Chiral HPLC or GC for determining enantiomeric excess

Protocol: Diastereomeric Salt Formation and Fractional Crystallization

Step 1: Solvent Screening (Crucial for Success)

The choice of solvent is the most critical parameter in fractional crystallization.[8] The ideal solvent system should exhibit a significant difference in the solubility of the two diastereomeric salts.

  • Procedure:

    • In separate small test tubes, dissolve a small amount of the racemic base and an equimolar amount of this compound in a range of different solvents and solvent mixtures.

    • Heat the solutions gently to ensure complete dissolution.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath.

    • Observe which solvent system yields a good crystalline precipitate. The goal is to find a solvent where one diastereomer crystallizes cleanly while the other remains in solution.

Step 2: Preparative Scale Crystallization

Once an optimal solvent system is identified, the resolution can be performed on a larger scale.

  • Procedure:

    • Dissolve the racemic base (1.0 equivalent) in the chosen solvent in a reaction flask.

    • In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, heating gently if necessary. The exact stoichiometry may need to be optimized.

    • Slowly add the this compound solution to the solution of the racemic base with continuous stirring.

    • Heat the resulting mixture to reflux to ensure complete dissolution and salt formation.

    • Allow the solution to cool slowly to room temperature. Seeding with a small crystal from the screening experiment can be beneficial to induce crystallization.

    • Further cool the mixture in an ice bath to maximize the yield of the less soluble diastereomeric salt.

    • Collect the crystalline precipitate by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum.

Protocol: Liberation of the Enantiomerically Enriched Base

Step 1: Dissolution of the Diastereomeric Salt

  • Procedure:

    • Suspend the dried diastereomeric salt in water.

Step 2: Basification and Extraction

  • Procedure:

    • Slowly add a concentrated aqueous solution of a strong base (e.g., 2M NaOH) to the suspension with vigorous stirring until the pH is significantly basic (pH > 11). This will neutralize the this compound and liberate the free amine.

    • Transfer the mixture to a separatory funnel.

    • Extract the liberated free base into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Perform the extraction three times to ensure complete recovery.

    • Combine the organic extracts.

Step 3: Drying and Solvent Removal

  • Procedure:

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator to yield the enantiomerically enriched base.

Analysis of Resolution Efficiency

The success of the chiral resolution is quantified by the yield and the enantiomeric excess (e.e.) of the isolated product.

  • Optical Rotation: The optical rotation of the isolated enantiomer can be measured using a polarimeter and compared to the literature value for the pure enantiomer.

  • Chiral Chromatography (HPLC or GC): This is the most accurate method for determining the enantiomeric excess. A small amount of the isolated base is analyzed on a chiral stationary phase column, which allows for the separation and quantification of the two enantiomers.

Example Data Table:

ParameterValue
Starting Racemic Base10.0 g
This compound Used10.5 g
Crystallization SolventEthanol:Water (9:1)
Yield of Diastereomeric Salt8.5 g
Yield of Enriched Enantiomer3.9 g (78% of theoretical max)
Optical Rotation [α]D+35.2° (c=1, Methanol)
Enantiomeric Excess (e.e.)98% (determined by Chiral HPLC)

Visualization of the Workflow

Overall Chiral Resolution Workflow

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation & Analysis racemic_base Racemic Base (R/S-Amine) dissolution Dissolution & Mixing racemic_base->dissolution l_idaric_acid This compound l_idaric_acid->dissolution solvent Optimal Solvent solvent->dissolution crystallization Fractional Crystallization dissolution->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (e.g., R-Amine Salt) filtration->less_soluble Solid mother_liquor Mother Liquor with More Soluble Salt (e.g., S-Amine Salt) filtration->mother_liquor Liquid liberation Liberation with Base less_soluble->liberation extraction Extraction & Purification liberation->extraction pure_enantiomer Enantiomerically Pure Base (R-Amine) extraction->pure_enantiomer analysis Analysis (e.g., Chiral HPLC) pure_enantiomer->analysis

Caption: Workflow for chiral resolution using this compound.

Logical Relationship of Components

G racemic_mixture Racemic Mixture (R- & S-Enantiomers) diastereomeric_salts Diastereomeric Salts (R,L and S,L) racemic_mixture->diastereomeric_salts chiral_resolving_agent Chiral Resolving Agent (this compound) chiral_resolving_agent->diastereomeric_salts separation Separation (e.g., Crystallization) diastereomeric_salts->separation isolated_diastereomer Isolated Diastereomer (e.g., R,L Salt) separation->isolated_diastereomer pure_enantiomer Pure Enantiomer (R-Enantiomer) isolated_diastereomer->pure_enantiomer

Caption: Logical flow from racemic mixture to pure enantiomer.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
No crystallization occurs - Solvent is too good (salts are too soluble).- Concentration is too low.- Try a less polar solvent or a solvent mixture.- Concentrate the solution.- Try cooling to a lower temperature.- Add an anti-solvent (a solvent in which the salts are insoluble).
Both diastereomers crystallize (oiling out) - Solvent is too poor (salts are not soluble enough).- Cooling is too rapid.- Add a co-solvent to increase solubility.- Use a larger volume of solvent.- Allow for slow cooling.
Low enantiomeric excess (e.e.) - Incomplete separation of diastereomers.- Co-crystallization.- Recrystallize the diastereomeric salt one or more times.- Screen for a more selective solvent system.
Low yield of the desired enantiomer - Significant solubility of the desired diastereomeric salt in the mother liquor.- Loss during workup.- Optimize the crystallization temperature and time.- Ensure complete extraction during the liberation step.

Conclusion

The chiral resolution of racemic bases using this compound is a powerful and versatile technique that remains highly relevant in both academic and industrial settings. The success of this method hinges on the fundamental principle of converting enantiomers into separable diastereomers.[5][6] While the process can be iterative and requires careful optimization, particularly in solvent selection, it offers a cost-effective and scalable route to enantiomerically pure compounds. The protocols and guidelines presented herein provide a solid foundation for researchers, scientists, and drug development professionals to effectively implement this essential chemical transformation.

References

Application Note: Quantitative Analysis of L-Idaric Acid in Complex Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

L-Idaric acid, a C6 aldaric acid, is a challenging analyte for traditional chromatographic methods due to its high polarity and non-volatile nature.[1][2] This application note presents a robust and sensitive method for the quantitative determination of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) following a crucial derivatization step. We detail a complete protocol, from sample preparation to data analysis, focusing on the silylation of this compound to enable its volatilization for GC analysis. This method provides the high selectivity and sensitivity required for researchers, scientists, and drug development professionals working with complex biological or chemical matrices.

Introduction: The Analytical Challenge of this compound

This compound, the L-enantiomer of idaric acid, is a polyhydroxy dicarboxylic acid.[1] Its structure, featuring six carbon atoms, multiple hydroxyl groups, and two carboxylic acid moieties, renders it highly soluble in aqueous solutions but non-volatile.[2][3] These properties make direct analysis by gas chromatography (GC), a technique that requires analytes to be volatile and thermally stable, impossible.[4][5] The polar functional groups (-OH and -COOH) would lead to strong, irreversible adsorption on the GC column and thermal degradation at typical injection port temperatures.[6]

To overcome this limitation, chemical derivatization is a mandatory step.[7] This process chemically modifies the analyte to increase its volatility and thermal stability.[5] For polyhydroxy acids like this compound, silylation is the most effective and widely adopted derivatization technique.[6][8][9][10] This method replaces the active hydrogen atoms in the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups, effectively masking their polarity and creating a derivative that is amenable to GC separation and analysis.[9][10]

This guide provides a comprehensive workflow, underpinned by the principle of silylation followed by GC-MS analysis, to ensure reliable and reproducible quantification of this compound.

Method Overview: From Sample to Signal

The entire analytical workflow is designed to ensure the complete conversion of this compound to a volatile derivative and its subsequent sensitive detection. The process involves sample extraction and cleanup, a two-stage derivatization reaction, separation by capillary GC, and definitive identification and quantification by mass spectrometry.

GC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Aqueous Sample (e.g., Biological Fluid, API Solution) SPE Solid Phase Extraction (SPE) (Cleanup & Concentration) Sample->SPE 1. Loading Drydown Evaporation to Dryness (Anhydrous Conditions Required) SPE->Drydown 2. Elution & Drying Deriv Silylation Reaction (e.g., with BSTFA + TMCS) Drydown->Deriv 3. Reconstitution GC_Inject GC Injection Deriv->GC_Inject 4. Analysis GC_Separation Capillary GC Separation GC_Inject->GC_Separation MS_Detect Mass Spectrometry (Detection & Identification) GC_Separation->MS_Detect Data Data Processing (Quantification) MS_Detect->Data

Figure 1: Overall experimental workflow for this compound analysis.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound Standard≥98% PuritySigma-Aldrich or equivalent
Myo-inositol (Internal Standard)≥99% PuritySigma-Aldrich or equivalent
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCSDerivatization GradeThermo Fisher Scientific, Supelco
Anhydrous PyridineGC GradeSigma-Aldrich
Methanol, Hexane, Ethyl AcetateHPLC or GC GradeFisher Scientific or equivalent
Solid Phase Extraction (SPE) CartridgesAnion Exchange (e.g., SAX, 100 mg)Waters, Agilent
Ultrapure Water18.2 MΩ·cmMilli-Q System
Instrumentation

A gas chromatograph equipped with a capillary column inlet and coupled to a mass spectrometer is required.

ComponentSpecification
Gas Chromatograph Agilent 8890 GC, Shimadzu GC-2030, or equivalent
Mass Spectrometer Agilent 5977B MSD, Shimadzu GCMS-QP2020 NX, or equivalent
GC Column Mid-polarity column, e.g., Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent phenyl-arylene phase[11]
Injector Split/Splitless Inlet
Software MassHunter, LabSolutions, or equivalent for instrument control and data analysis
Protocol Part A: Sample Preparation and Derivatization

Causality Behind Choices: This protocol is designed to first isolate the acidic components from the sample matrix using Solid Phase Extraction (SPE), ensuring a cleaner extract and reducing interference. The subsequent derivatization must be performed under anhydrous (water-free) conditions, as silylation reagents readily react with water, which would consume the reagent and lead to incomplete derivatization and poor reproducibility.[4] Pyridine is used as the solvent because it is an excellent base catalyst for the silylation reaction.

Step-by-Step Methodology:

  • Internal Standard Spiking: To a 1.0 mL aqueous sample, add a known concentration of the internal standard (IS), myo-inositol. A final concentration of 10-50 µg/mL is recommended, depending on the expected this compound concentration.

  • Sample Cleanup (SPE):

    • Condition an anion exchange SPE cartridge by washing with 3 mL of methanol followed by 3 mL of ultrapure water.

    • Load the spiked sample onto the cartridge. This compound and other acidic compounds will be retained.

    • Wash the cartridge with 3 mL of ultrapure water, followed by 3 mL of methanol to remove neutral and basic impurities.

    • Elute the this compound and IS with 2 mL of 5% formic acid in ethyl acetate.

  • Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40-50°C. It is critical to ensure the residue is completely dry.

  • Derivatization:

    • To the dry residue, add 100 µL of anhydrous pyridine and vortex briefly to dissolve.

    • Add 100 µL of BSTFA (with 1% TMCS).

    • Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature before injection into the GC-MS.

Silylation_Reaction cluster_reactants Reactants Idaric This compound (6 Active Hydrogens: 4 -OH, 2 -COOH) Product Per-TMS this compound (Volatile Derivative) Idaric->Product Pyridine, 70°C BSTFA BSTFA + 1% TMCS (Silylating Agent + Catalyst) BSTFA->Product

Figure 2: Silylation of this compound for GC analysis.

Protocol Part B: GC-MS Instrumental Analysis

Causality Behind Choices: A mid-polarity DB-5ms column is chosen as it provides excellent resolving power for a wide range of derivatized compounds.[11] The temperature program starts at a low temperature to trap the analytes at the head of the column and then ramps up to elute the TMS-derivatized compounds according to their boiling points. The MS is operated in Scan mode for initial method development to identify the characteristic ions of the this compound derivative. For high-sensitivity quantification, Selected Ion Monitoring (SIM) mode is superior.

Recommended GC-MS Parameters:

ParameterSetting
Inlet Splitless mode, 280°C
Injection Volume 1 µL
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program Initial: 100°C (hold 2 min) Ramp: 10°C/min to 300°C Hold: 5 min at 300°C
MS Transfer Line 290°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Full Scan (m/z 50-750) for identification; SIM mode for quantification
Quantifier Ions To be determined from the mass spectrum of the derivatized standard (e.g., m/z 217, 305, 319 are common for TMS-sugars)

Data Analysis and Validation

Identification: The derivatized this compound is identified by its retention time and by comparing its mass spectrum to that of an authentic standard. The TMS derivative of this compound will produce a characteristic fragmentation pattern under EI, allowing for confident identification.

Quantification: Quantification is performed using the internal standard method. A calibration curve is generated by analyzing a series of standards with known concentrations of this compound and a constant concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Method Validation Parameters:

ParameterTypical Expected ValueRationale
Linearity (r²) > 0.995Ensures a proportional response across the concentration range.[12]
Limit of Detection (LOD) 0.1 - 1 µg/mLThe lowest concentration that can be reliably detected.[12]
Limit of Quantification (LOQ) 0.5 - 5 µg/mLThe lowest concentration that can be accurately quantified.[12]
Precision (RSD%) < 15%Measures the repeatability and reproducibility of the method.[12][13]
Accuracy (Recovery %) 85 - 115%Assesses how close the measured value is to the true value.

Trustworthiness: Ensuring a Self-Validating System

  • Moisture Control: The primary point of failure in this assay is the presence of moisture during derivatization. Always use anhydrous solvents and ensure samples are completely dry. Store silylation reagents under inert gas and in a desiccator.

  • Internal Standard: The use of an internal standard is non-negotiable. It corrects for variations in sample preparation, derivatization efficiency, and injection volume, thereby ensuring the accuracy and robustness of the quantification.[14]

  • Reagent Blanks: Always analyze a reagent blank (a sample with no analyte that undergoes the entire preparation process) to check for contamination from solvents, reagents, or the system itself.

  • Complete Derivatization: Incomplete derivatization will lead to inaccurate results and poor peak shapes. The reaction time and temperature provided are a robust starting point, but should be optimized and verified by observing a single, sharp chromatographic peak for the standard.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the analysis of this compound by GC-MS. By converting the non-volatile this compound into a volatile trimethylsilyl derivative, this method leverages the high separation efficiency of gas chromatography and the sensitivity and specificity of mass spectrometry. The described workflow, when followed with attention to critical details like anhydrous conditions and the use of an internal standard, constitutes a reliable and self-validating system for researchers in pharmaceutical development and metabolic studies.

References

Application Notes & Protocols: L-Idaric Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chiral Pool and the Untapped Potential of L-Idaric Acid

In the landscape of asymmetric synthesis, the "chiral pool" represents a cornerstone strategy, providing access to enantiomerically pure starting materials derived from nature.[1] Molecules such as amino acids, terpenes, and carbohydrates offer a rich source of stereochemically defined building blocks.[1][2] Among these, C2-symmetric diacids and their derivatives have proven to be exceptionally versatile. L-Tartaric acid, in particular, is a celebrated member of this pool, serving as a precursor for a vast array of chiral ligands, auxiliaries, and bioactive molecules.[3][4][5]

This guide ventures into the less-explored territory of This compound , a diastereomer of tartaric acid. While not as ubiquitously cited in asymmetric synthesis literature as tartaric acid, this compound presents a unique stereochemical scaffold. Its distinct arrangement of hydroxyl and carboxylic acid functional groups offers a different spatial orientation for chelation and derivatization, suggesting potential for novel applications in catalysis and synthesis.

This document will serve as a resource for researchers and drug development professionals by:

  • Providing a comparative overview of this compound and its more common diastereomer, L-tartaric acid.

  • Detailing established protocols using L-tartaric acid that can serve as a blueprint for potential applications of this compound.

  • Theorizing on the design of this compound-derived chiral ligands and auxiliaries.

  • Presenting step-by-step protocols for the synthesis of key intermediates from tartaric acid, which can be conceptually adapted for this compound.

Comparative Overview: this compound vs. L-Tartaric Acid

The fundamental difference between this compound and L-tartaric acid lies in the stereochemistry of their chiral centers. This seemingly subtle distinction has profound implications for their three-dimensional structure and, consequently, their behavior in a chiral environment.

FeatureThis compoundL-Tartaric Acid
IUPAC Name (2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid[6](2R,3R)-2,3-dihydroxybutanedioic acid
Stereochemistry Four contiguous chiral centersTwo chiral centers
Symmetry C1 symmetryC2 symmetry
Chelation Geometry Potentially forms a different bite angle and chelation pocket with metal centers compared to tartaric acid.Well-characterized C2-symmetric chelation is crucial for its success in catalysis.
Derivatization The presence of four hydroxyl groups offers multiple sites for functionalization, potentially leading to more complex ligand architectures.The two hydroxyl and two carboxyl groups provide four well-defined points for modification.

The C2 symmetry of L-tartaric acid is a key feature that simplifies the stereochemical outcomes in many asymmetric reactions. The absence of this symmetry in this compound presents both a challenge and an opportunity. While it may lead to more complex product mixtures in some cases, it also opens the door to creating unique chiral environments that are not accessible with C2-symmetric ligands.

Theoretical Applications of this compound in Asymmetric Synthesis

Given the scarcity of published protocols specifically utilizing this compound, we can extrapolate from the extensive work done with tartaric acid to propose potential applications.

Chiral Ligands for Asymmetric Catalysis

L-tartaric acid is a precursor to widely used ligands such as TADDOL and DIOP. A similar approach could be applied to this compound to generate novel phosphine, amine, or diol-based ligands. The different stereochemistry of this compound would result in ligands with unique spatial arrangements, potentially leading to different or improved enantioselectivities in reactions like asymmetric hydrogenation, hydrosilylation, or allylic alkylation.

Conceptual Workflow for this compound-Derived Ligand Synthesis

L_Idaric_Acid This compound Protection Protection of Carboxylic Acids L_Idaric_Acid->Protection Derivatization Derivatization of Hydroxyl Groups Protection->Derivatization Ligand Novel Chiral Ligand Derivatization->Ligand

Caption: Conceptual workflow for synthesizing novel chiral ligands from this compound.

Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. Evans' oxazolidinone auxiliaries are a prime example. This compound could be converted into chiral auxiliaries, for instance, by forming cyclic acetals or amides that can be attached to a substrate. After the desired asymmetric transformation, the auxiliary can be cleaved and recovered.

Exemplary Protocols Using L-Tartaric Acid as a Template

The following protocols, originally developed for L-tartaric acid, provide a detailed methodological foundation that can be adapted for investigations with this compound.

Protocol 1: Synthesis of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic Acid (a Protected Tartaric Acid Derivative)

This protocol details the protection of the diol functionality of L-tartaric acid as an acetonide, a common step before further transformations.

Materials:

  • L-Tartaric acid

  • 2,2-Dimethoxypropane

  • Acetone (anhydrous)

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Sodium bicarbonate

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

Procedure:

  • Suspend L-tartaric acid (1 equivalent) in anhydrous acetone.

  • Add 2,2-dimethoxypropane (1.2 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, quench with solid sodium bicarbonate and stir for 30 minutes.

  • Filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the product.

Rationale: The protection of the vicinal diols as a cyclic acetal prevents their interference in subsequent reactions and also imparts greater solubility in organic solvents.

Workflow for Acetonide Protection of L-Tartaric Acid

Start L-Tartaric Acid Reaction Stir at RT Start->Reaction Reactants 2,2-Dimethoxypropane, Acetone, cat. p-TsOH Reactants->Reaction Workup Quench, Extract, Dry, Concentrate Reaction->Workup Product (4R,5R)-2,2-Dimethyl-1,3-dioxolane- 4,5-dicarboxylic Acid Workup->Product

Caption: Experimental workflow for the synthesis of a protected L-tartaric acid derivative.

Protocol 2: Synthesis of a Chiral Diamide from L-Tartaric Acid

This protocol illustrates the conversion of the carboxylic acid groups into amides, a common strategy for creating ligands or ceramide analogs.[7]

Materials:

  • Diethyl L-tartrate

  • Alkylamine (e.g., hexadecylamine)

  • Toluene

  • Methanol

Procedure:

  • Dissolve diethyl L-tartrate (1 equivalent) in toluene.

  • Add the desired long-chain alkylamine (2.2 equivalents).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove ethanol.

  • Monitor the reaction by TLC until completion (typically 24-48 hours).

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Filter the solid product and wash with cold toluene.

  • Recrystallize the crude product from methanol to obtain the pure diamide.

Rationale: The amidation of tartaric acid derivatives is a straightforward method to introduce lipophilic chains and create molecules with specific self-assembly or biological properties.[7] This approach could be used to generate novel ceramide-like compounds from this compound.[7]

Challenges and Future Directions

The primary challenge in utilizing this compound is its limited commercial availability in high enantiopurity compared to L-tartaric acid, which is produced on an industrial scale. Furthermore, the lack of C2 symmetry means that derivatization can potentially lead to a mixture of regioisomers, complicating synthesis and purification.

However, these challenges should not deter exploration. The unique stereochemical arrangement of this compound could be the key to overcoming existing limitations in certain asymmetric transformations. Future research should focus on:

  • Developing efficient synthetic routes to enantiopure this compound and its derivatives.

  • Systematically synthesizing a library of this compound-derived ligands and testing their efficacy in a range of catalytic reactions.

  • Utilizing computational modeling to predict the coordination behavior of this compound-based ligands and to guide ligand design.

Conclusion

While this compound remains a largely unexplored chiral building block, its unique stereochemistry presents a compelling case for its investigation in asymmetric synthesis. By leveraging the vast knowledge base established with its diastereomer, L-tartaric acid, researchers can begin to unlock the potential of this promising molecule. The protocols and conceptual frameworks provided in this guide are intended to serve as a starting point for innovation, encouraging the development of novel chiral technologies for the synthesis of complex, high-value molecules.

References

Application Note: Derivatization Strategies for the Analytical Determination of L-Idaric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Analytical Challenges

L-idaric acid, a C6 aldaric acid, is the L-enantiomer of idaric acid[1][2]. As a polyhydroxy dicarboxylic acid, it is a structurally significant molecule in carbohydrate chemistry and has potential applications as a bio-based chemical building block[3]. The analysis of this compound in various matrices, from industrial process streams to biological samples, presents considerable analytical challenges due to its inherent physicochemical properties. Its multiple hydroxyl and carboxyl functional groups render it highly polar, non-volatile, and thermally labile. Consequently, direct analysis by gas chromatography (GC) is impossible, and its retention on standard reversed-phase liquid chromatography (LC) columns is often poor.

This guide provides a detailed overview of derivatization strategies designed to overcome these challenges. We will explore methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with various detectors (UV, MS). The focus is on the underlying chemical principles, providing researchers with the rationale to select and optimize the appropriate derivatization protocol for their specific analytical needs.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-based analysis, the primary goal of derivatization is to mask the polar functional groups (-COOH and -OH), thereby increasing the analyte's volatility and thermal stability.[4] This transformation is essential to allow the compound to traverse the GC column at practical temperatures without degradation.[5] The most common and effective approaches are silylation and esterification/acylation.

Principle of Silylation

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogen atoms, such as those in carboxylic acids and alcohols.[6] The reaction involves replacing the active hydrogens with a non-polar trimethylsilyl (TMS) group.[7] For this compound, all six active hydrogens (two from the carboxyl groups and four from the hydroxyl groups) must be derivatized to achieve sufficient volatility.

The most common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and its mixture with Trimethylchlorosilane (TMCS). BSTFA is a powerful TMS donor, while TMCS acts as a catalyst, enhancing the reactivity of the reagent, particularly for hindered hydroxyl groups.

Workflow for GC-MS Sample Preparation

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Aqueous Sample (containing this compound) B Lyophilization or Evaporation to Dryness A->B Remove H2O C Add Solvent (Pyridine) & Silylating Reagent (BSTFA + 1% TMCS) B->C Anhydrous Conditions D Incubate at 70-80°C C->D Reaction Time (e.g., 60 min) E Cool to Room Temp. D->E F Inject into GC-MS System E->F

Caption: Workflow for silylation of this compound for GC-MS analysis.

Protocol: Silylation of this compound with BSTFA/TMCS

This protocol is designed for the derivatization of this compound in a dried sample extract.

Materials:

  • This compound standard or dried sample extract.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Anhydrous Pyridine (or other suitable solvent like acetonitrile).

  • Reaction vials (2 mL) with PTFE-lined screw caps.

  • Heating block or oven.

  • Nitrogen or argon gas stream for evaporation.

Procedure:

  • Sample Drying: Ensure the sample is completely dry. For aqueous samples, evaporate to dryness under a gentle stream of nitrogen at 40-50°C or by lyophilization. The presence of water will consume the silylating reagent and lead to incomplete derivatization.[7]

  • Reagent Addition: To the dried sample in the reaction vial, add 100 µL of anhydrous pyridine to dissolve the residue. Then, add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block set to 75°C for 60 minutes. Reaction time and temperature are critical parameters that may require optimization to ensure the reaction goes to completion.

  • Cooling: After incubation, remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. The resulting derivative is hexa-TMS-L-idarate.

Self-Validation: To confirm complete derivatization, analyze the sample by GC-MS. The chromatogram should show a single, sharp, symmetrical peak for the derivatized this compound. Incomplete derivatization would result in broad, tailing peaks or multiple peaks corresponding to partially silylated species.

Alternative GC-MS Method: Two-Step Methylation and Silylation

An alternative approach involves a two-step process: first, the carboxylic acid groups are esterified (e.g., to methyl esters), and second, the hydroxyl groups are silylated. This can sometimes produce more stable derivatives.

  • Esterification: The dried sample is treated with a methanol/HCl or BF3-methanol solution to convert the carboxylic acids to methyl esters. This is a form of the Fischer esterification reaction.[8][9]

  • Drying: The esterification reagent is evaporated under nitrogen.

  • Silylation: The hydroxyl groups of the resulting dimethyl L-idarate are then silylated using the protocol described in section 2.2.

This method is more laborious but can be advantageous for complex matrices where the silylation of carboxylic acids is hindered.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms)Provides good resolution for a wide range of derivatized metabolites with excellent thermal stability.
Injection Mode Split (e.g., 20:1) or SplitlessSplit mode is suitable for higher concentrations, while splitless is preferred for trace analysis to improve sensitivity.
Inlet Temp. 250 - 280°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Oven Program Initial 80°C, hold 2 min; Ramp 10°C/min to 280°C, hold 5 minAn initial low temperature prevents backflash, while the ramp allows for separation from other components.
MS Source Temp. 230°CStandard temperature for electron ionization (EI).
MS Quad Temp. 150°CStandard temperature for quadrupole mass analyzers.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Table 1. Typical GC-MS parameters for the analysis of silylated this compound.

Derivatization for HPLC and LC-MS Analysis

For liquid chromatography, derivatization is employed not for volatility, but to enhance analyte properties for separation and detection. Key goals include:

  • Improving retention on reversed-phase (RP) columns.

  • Introducing a chromophore or fluorophore for UV or fluorescence detection.

  • Enabling the separation of stereoisomers (chiral derivatization).

  • Increasing ionization efficiency for mass spectrometry (MS).

Principle of Chiral Derivatization

This compound is a chiral molecule. Distinguishing it from its D-enantiomer or other stereoisomers like D-glucaric acid is often a critical analytical requirement. While direct separation on a chiral HPLC column is possible, an alternative and robust strategy is indirect separation. This involves reacting the enantiomeric mixture with a homochiral derivatizing agent (CDA) to form a pair of diastereomers.[10] These diastereomers have different physicochemical properties and can be separated on a standard, achiral reversed-phase column.[10][11]

Chiral_Derivatization cluster_reactants Reactants cluster_products Products cluster_separation Separation L_acid This compound (Enantiomer 1) Diastereomer1 Diastereomer 1 (L-Acid + R-Amine) L_acid->Diastereomer1 + CDA D_acid D-Idaric Acid (Enantiomer 2) Diastereomer2 Diastereomer 2 (D-Acid + R-Amine) D_acid->Diastereomer2 + CDA CDA Chiral Derivatizing Agent (CDA) e.g., (R)-Amine Column Separation on Standard (Achiral) RP-HPLC Column Diastereomer1->Column Diastereomer2->Column Chromatogram Resulting Chromatogram (Two Resolved Peaks) Column->Chromatogram

Caption: Principle of indirect chiral separation via derivatization.

Protocol: Chiral Derivatization for HPLC-UV/MS

This protocol uses a chiral amine to form diastereomeric amides with the two carboxylic acid groups of this compound. This requires a coupling agent to facilitate amide bond formation.

Materials:

  • This compound standard or sample extract.

  • Chiral derivatizing agent (CDA), e.g., (R)-(+)-1-Phenylethylamine.

  • Coupling agent, e.g., EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Acylation activator, e.g., HOBt (Hydroxybenzotriazole).

  • Anhydrous solvent, e.g., Dimethylformamide (DMF).

  • Quenching solution, e.g., 1% Formic acid in water.

Procedure:

  • Sample Preparation: The sample containing this compound should be dissolved in a small volume of anhydrous DMF.

  • Activation: In a reaction vial, combine 50 µL of the sample in DMF with a molar excess of the CDA (e.g., 4 equivalents) and the coupling reagents EDC (e.g., 2.5 equivalents) and HOBt (e.g., 2.5 equivalents). The use of activators like HOBt can accelerate the reaction.[12]

  • Reaction: Vortex the mixture and allow it to react at room temperature for 1-2 hours, or at a slightly elevated temperature (e.g., 40°C) for 30-60 minutes. The reaction should be protected from moisture.

  • Quenching: Stop the reaction by adding 200 µL of 1% formic acid in water. This protonates any remaining amine and hydrolyzes excess EDC.

  • Dilution & Analysis: Dilute the sample with the initial mobile phase (e.g., to 1 mL) and analyze by RP-HPLC-UV or LC-MS. The phenylethyl group provides a strong UV chromophore.

Self-Validation: Inject a racemic (D/L) standard of idaric acid. A successful derivatization and separation will yield two distinct, well-resolved peaks on the chromatogram, corresponding to the two diastereomers.

ParameterRecommended SettingRationale
LC Column C18 Column (e.g., 150 x 2.1 mm, 1.8 µm particle size)Standard reversed-phase chemistry is sufficient to separate the diastereomers formed.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive mode ESI and controls pH.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the less polar derivatives.
Gradient Start at 10% B, ramp to 95% B over 15 minutes, hold 3 minA gradient is necessary to elute the relatively non-polar diastereomeric derivatives.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
UV Detection 254 nmWavelength for detecting the aromatic ring introduced by the derivatizing agent.
MS Ionization Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for these derivatives. Positive mode will protonate the molecule.
MS Analysis Selected Ion Monitoring (SIM) or MRMFor quantification, monitor the [M+H]+ ion (SIM) or a specific parent→fragment transition (MRM) for highest sensitivity and selectivity.[13]
Table 2. Typical LC-UV/MS parameters for analysis of chirally derivatized this compound.

General Considerations and Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Product Yield (GC/LC) Presence of water in the sample; Inactive reagents; Insufficient reaction time/temperature.Ensure sample is completely anhydrous before adding reagents[7]. Use fresh, high-quality reagents. Optimize reaction conditions (time, temp, reagent concentration).
Multiple Peaks for a Single Analyte (GC) Incomplete derivatization; Side reactions.Increase reaction time, temperature, or reagent concentration. Ensure anhydrous conditions. Check for sample matrix interferences.
Poor Peak Shape / Tailing (GC) Active sites in the GC inlet or column; Incomplete derivatization.Use a deactivated inlet liner. Condition the column. Re-optimize the derivatization protocol to ensure complete reaction.
Poor Chromatographic Resolution (LC) Suboptimal mobile phase or gradient.Optimize the gradient slope and mobile phase composition (e.g., try methanol instead of acetonitrile).
Low MS Signal (LC-MS) Poor ionization of the derivative; Matrix suppression.Select a derivatizing agent that includes a readily ionizable group. Optimize MS source parameters. Improve sample cleanup to remove interfering matrix components.[14]

Conclusion

The successful analysis of this compound is critically dependent on the selection of an appropriate derivatization strategy tailored to the chosen analytical platform. For GC-MS, complete silylation to achieve volatility is the paramount objective. For HPLC and LC-MS, derivatization can be leveraged to enhance chromatographic retention, improve detector response, and, most importantly, enable the resolution of stereoisomers. The protocols and principles outlined in this guide provide a robust framework for researchers to develop and validate methods for the accurate and reliable quantification of this compound in diverse and challenging sample matrices.

References

The Strategic Application of L-Idaric Acid in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Versatile Chiral Synthon

In the landscape of pharmaceutical development, the demand for enantiomerically pure compounds is relentless. The stereochemistry of a drug molecule is often the determining factor in its efficacy and safety. Within the arsenal of chiral building blocks available to the synthetic chemist, sugar-derived acids represent a class of renewable, stereochemically rich, and versatile synthons. L-Idaric acid, a C6 aldaric acid, is an exemplar of such a synthon, offering a unique stereochemical scaffold for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, presenting not just protocols, but the scientific rationale that underpins its strategic use. We will delve into its application in the synthesis of enzyme inhibitors and as a foundational scaffold for peptidomimetics, particularly in the context of antiviral drug design.

Core Principles: Why this compound?

The utility of this compound as a chiral precursor stems from several key molecular features:

  • Defined Stereochemistry: With four contiguous chiral centers, this compound provides a rigid and predictable three-dimensional arrangement of functional groups.

  • C2 Symmetry (in its salt form): The inherent symmetry in the carbon backbone of the idarate dianion can be exploited in the synthesis of C2-symmetric molecules, a common motif in potent enzyme inhibitors.

  • Functionality: The presence of two carboxylic acid groups and four hydroxyl groups offers multiple points for chemical modification, allowing for the construction of diverse and complex target molecules.

  • Chiral Pool Origin: As a derivative of L-idose, it belongs to the "L-series" of sugars, which are less common in nature than their D-counterparts, providing access to enantiomers of bioactive molecules that may exhibit different or improved pharmacological profiles.

Application I: Synthesis of L-Idaro-1,4-lactone, a Glycosidase Inhibitor

L-Idaro-1,4-lactone is a potent inhibitor of α-L-iduronidase, an enzyme implicated in lysosomal storage disorders. Its synthesis from this compound is a prime example of leveraging the inherent functionality of the parent acid to create a bioactive molecule. Two primary routes have been established for this synthesis.

Method 1: Oxidation of L-Iditol

This method relies on the selective oxidation of the primary alcohols of L-iditol, a reduction product of L-idose or L-sorbose.

Causality of Experimental Choices:

  • Nitric Acid as Oxidant: Dilute nitric acid is a classical yet effective reagent for the oxidation of sugar alcohols to their corresponding aldaric acids. The reaction conditions can be tuned to favor the formation of the diacid over other oxidation products.

  • Lactonization: The formation of the 1,4-lactone is achieved by heating the aqueous solution of this compound at a low pH. This intramolecular esterification is driven by thermodynamic stability.

  • Purification: Chromatographic methods are essential to separate the desired 1,4-lactone from the starting material, the free acid, and any other isomeric lactones that may form.

Experimental Protocol: Oxidation of L-Iditol to L-Idaro-1,4-lactone

StepProcedureRationale
1A solution of L-iditol (10 g) in dilute nitric acid (15%, 100 mL) is prepared in a round-bottom flask equipped with a reflux condenser.Nitric acid serves as the oxidizing agent.
2The mixture is gently heated to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).Heating provides the activation energy for the oxidation reaction.
3After completion, the reaction mixture is cooled to room temperature and the nitric acid is removed under reduced pressure.Removal of the oxidant is necessary before proceeding to the lactonization step.
4The resulting syrup is dissolved in water (50 mL) and the pH is adjusted to approximately 2 with a suitable acid (e.g., HCl).An acidic environment promotes the formation of the lactone.
5The solution is heated at 80-90°C for 2-3 hours to facilitate lactonization.Heat drives the intramolecular esterification to form the thermodynamically stable 1,4-lactone.
6The crude L-idaro-1,4-lactone is then purified by column chromatography on silica gel.This step is crucial for isolating the desired product from any unreacted starting material or byproducts.
Method 2: Epimerization of Monopotassium D-Glucarate

This elegant approach utilizes a more readily available starting material, D-glucaric acid, and epimerizes one of the chiral centers to achieve the L-ido configuration.

Causality of Experimental Choices:

  • Barium Hydroxide: Refluxing in an aqueous solution of barium hydroxide provides the basic conditions necessary to deprotonate the hydroxyl groups and facilitate epimerization through a retro-aldol-type mechanism.

  • Acidification and Lactonization: Similar to the oxidation method, acidification of the resulting L-idarate solution followed by heating yields the desired L-idaro-1,4-lactone.

Experimental Protocol: Epimerization of D-Glucarate and Lactonization

StepProcedureRationale
1Monopotassium D-glucarate (10 g) is dissolved in an aqueous solution of barium hydroxide (saturated, 200 mL).Barium hydroxide creates the alkaline environment required for epimerization.
2The solution is refluxed for 8-10 hours.The elevated temperature provides the energy for the equilibrium between the different sugar acid epimers to be established.
3After cooling, the solution is carefully acidified with sulfuric acid to precipitate barium sulfate.The precipitation of barium sulfate removes the barium ions from the solution.
4The precipitate is removed by filtration, and the filtrate containing this compound is collected.This step isolates the aqueous solution of the epimerized sugar acid.
5The pH of the filtrate is adjusted to ~2, and the solution is heated to 80-90°C for 2-3 hours.Acid-catalyzed intramolecular esterification leads to the formation of L-idaro-1,4-lactone.
6The product is purified by column chromatography.Purification is necessary to isolate the target lactone.

Application II: this compound as a Scaffold for C2-Symmetric HIV Protease Inhibitors

The C2-symmetric nature of the HIV-1 protease active site has inspired the design of inhibitors with a corresponding symmetry. Aldaric acids, including this compound, provide an ideal scaffold for the synthesis of such peptidomimetics. By functionalizing the two carboxylic acid groups with peptide-like side chains, it is possible to create molecules that effectively mimic the natural substrate of the enzyme and block its activity. While the direct synthesis of an approved drug from this compound is not prominently documented, the successful use of the analogous L-mannaric acid provides a strong proof-of-concept.[1]

Conceptual Workflow for a C2-Symmetric Inhibitor from this compound

G L_Idaric_Acid This compound Protection Protection of Hydroxyl Groups L_Idaric_Acid->Protection Activation Activation of Carboxylic Acids Protection->Activation e.g., Benzylation Coupling Coupling with Amino Acid Derivatives Activation->Coupling e.g., to form acid chlorides or active esters Deprotection Deprotection Coupling->Deprotection Symmetrical addition of chiral side chains Final_Inhibitor C2-Symmetric Inhibitor Deprotection->Final_Inhibitor Removal of protecting groups

Caption: Conceptual synthesis of a C2-symmetric HIV protease inhibitor.

Protocol: Synthesis of a C2-Symmetric Peptidomimetic from this compound (A Representative Protocol)

This protocol is based on established methodologies for the synthesis of C2-symmetric inhibitors from sugar acids.

Part 1: Protection and Activation

StepProcedureRationale
1This compound is suspended in a suitable solvent (e.g., DMF) and treated with a protecting group reagent for the hydroxyls (e.g., benzyl bromide in the presence of a base like sodium hydride).Protection of the hydroxyl groups prevents their interference in the subsequent coupling step.
2The resulting protected diacid is then converted to a more reactive species for amide bond formation. This can be achieved by treatment with thionyl chloride to form the diacid chloride, or by using a coupling agent like DCC/NHS.Activation of the carboxylic acids is necessary for efficient coupling with the amine component.

Part 2: Coupling and Deprotection

StepProcedureRationale
3The activated diacid is reacted with two equivalents of a chiral amine (e.g., the methyl ester of an amino acid like L-phenylalanine) in the presence of a non-nucleophilic base (e.g., triethylamine).This step introduces the peptide-like side chains in a C2-symmetric fashion.
4The protecting groups on the hydroxyls are removed. For benzyl groups, this is typically achieved by catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas).Deprotection yields the final C2-symmetric inhibitor.

Quantitative Data for a Representative C2-Symmetric Inhibitor Synthesis (Based on L-Mannaric Acid Analogue) [1]

ParameterValue
Overall Yield60-70%
Chiral Purity>98% ee
Ki (HIV Protease)Low nM range

Prospective Application: this compound in the Synthesis of L-Nucleoside Analogues

L-Nucleoside analogues are a class of antiviral agents that act as chain terminators in viral DNA or RNA synthesis. A key challenge in their synthesis is the creation of the L-configured sugar moiety. While there is no established, direct industrial route from this compound to L-ribose (a common precursor for L-nucleosides), the chemical relationship between these molecules suggests a potential synthetic pathway. Such a conversion would likely involve a series of reductions and selective oxidations to transform the C6 aldaric acid into a C5 aldopentose.

Hypothetical Conversion Pathway

G L_Idaric_Acid This compound Selective_Reduction Selective Reduction of one Carboxylic Acid L_Idaric_Acid->Selective_Reduction L_Gulonic_Acid L-Gulonic Acid Selective_Reduction->L_Gulonic_Acid Oxidative_Decarboxylation Oxidative Decarboxylation L_Gulonic_Acid->Oxidative_Decarboxylation L_Arabinose L-Arabinose Oxidative_Decarboxylation->L_Arabinose Isomerization Isomerization L_Arabinose->Isomerization L_Ribose L-Ribose Isomerization->L_Ribose

Caption: Hypothetical pathway from this compound to L-Ribose.

The development of an efficient protocol for this transformation would represent a significant advancement, providing a new route to valuable L-sugar precursors for antiviral drug synthesis from a readily available chiral starting material.

Conclusion and Future Outlook

This compound is a powerful and underutilized chiral synthon in pharmaceutical chemistry. Its unique stereochemistry and versatile functionality make it an ideal starting material for the synthesis of a range of bioactive molecules. The protocols and applications detailed in this guide highlight its utility in the creation of enzyme inhibitors and as a scaffold for peptidomimetics. The prospective application in L-nucleoside synthesis underscores the potential for further innovation. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of chiral pool synthons like this compound will undoubtedly play an increasingly important role in the future of drug discovery and development.

References

Application Note & Protocols for the Enzymatic Synthesis of L-Idaric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

L-Idaric acid, a C6 aldaric acid, is a valuable stereoisomer of the well-known D-glucaric acid. Its unique stereochemistry makes it a potentially important building block for novel polymers, chelating agents, and pharmaceutical intermediates. Traditional chemical synthesis routes to specific sugar acids are often hampered by harsh reaction conditions, low stereoselectivity, and the need for complex protecting group strategies. Enzymatic synthesis offers a compelling alternative, providing unparalleled specificity under mild, aqueous conditions. This document provides a comprehensive guide to a proposed biocatalytic route for the synthesis of this compound from L-iduronic acid. While the activity of uronate dehydrogenase on L-iduronic acid is an area of active research, this guide is built upon established principles and detailed protocols for homologous reactions. It is designed to provide researchers with a robust framework to produce and test candidate enzymes for this novel transformation, from gene to purified product.

Introduction: The Case for Biocatalytic this compound Synthesis

Aldaric acids, dicarboxylic acids derived from sugars, are recognized as "top value-added chemicals" due to their potential to replace petroleum-derived monomers and chemicals.[1] this compound (L-IdoA) is the C5 epimer of D-glucaric acid. While significant research has focused on the microbial production of D-glucaric acid, the pathway to this compound remains largely unexplored.

The primary advantage of an enzymatic approach lies in its precision. Enzymes can distinguish between subtle stereochemical differences, eliminating the formation of unwanted byproducts and simplifying downstream purification. The proposed pathway leverages a well-characterized class of enzymes, uronate dehydrogenases, to perform a key oxidation step.

A Proposed Enzymatic Pathway for this compound Production

The most plausible and direct enzymatic route to this compound is the NAD⁺-dependent oxidation of L-iduronic acid. This reaction is analogous to the established conversion of D-glucuronic acid to D-glucaric acid, a reaction catalyzed by the enzyme uronate dehydrogenase (Udh, EC 1.1.1.203).[1]

The Proposed Reaction:

L-Iduronic Acid + NAD⁺ ---(Uronate Dehydrogenase)---> L-Idaro-1,5-lactone + NADH + H⁺

The resulting L-idaro-1,5-lactone is expected to hydrolyze, either spontaneously or via enzymatic action, to the final this compound product.

Rationale for Enzyme Selection:

Uronate dehydrogenases from various bacterial sources, such as Agrobacterium tumefaciens and Pseudomonas syringae, have been cloned, expressed, and characterized.[2][3] These enzymes are known to act on uronic acids, specifically oxidizing the C1 aldehyde group (in its hemiacetal form) to a carboxylic acid. While their activity has been primarily confirmed on D-glucuronic and D-galacturonic acid, their catalytic mechanism provides a strong basis for hypothesizing activity on L-iduronic acid.[1][2] This guide will use the highly active Udh from Agrobacterium tumefaciens C58 as the primary candidate enzyme for establishing the protocol.[2][4]

Enzymatic_Pathway sub L-Iduronic Acid (Substrate) enzyme Uronate Dehydrogenase (Candidate Enzyme) sub->enzyme Binds to active site prod This compound (Product) enzyme->prod Catalyzes oxidation cofactor_out NADH + H+ enzyme->cofactor_out cofactor_in NAD+ cofactor_in->enzyme

Caption: Proposed enzymatic oxidation of L-iduronic acid to this compound.

Part I: Recombinant Uronate Dehydrogenase Production

This section provides a detailed protocol for the production and purification of a candidate uronate dehydrogenase (Udh) from A. tumefaciens. The gene sequence is readily available in public databases, and the procedure uses standard molecular biology and protein purification techniques.

Materials & Reagents
Reagent/MaterialSpecificationVendor (Example)
E. coli StrainBL21(DE3)Novagen
Expression VectorpET-28a(+) or similarNovagen
Udh GeneSynthesized, codon-optimized for E. coliVarious
Restriction EnzymesAs required by cloning strategyNew England Biolabs
T4 DNA LigaseStandardNew England Biolabs
LB Broth & AgarMicrobiological gradeBD Biosciences
Kanamycin50 mg/mL stockSigma-Aldrich
IPTG1 M stockSigma-Aldrich
Ni-NTA AgaroseFor His-tag purificationQiagen
ImidazoleFor elution bufferSigma-Aldrich
Buffer SaltsTris-HCl, NaCl, etc.Fisher Scientific
Protocol: Gene Cloning and Expression
  • Gene Acquisition & Cloning:

    • Obtain the amino acid sequence for Udh from Agrobacterium tumefaciens C58 (UniProt: A9CHB9).

    • Synthesize the gene, codon-optimized for E. coli, with flanking restriction sites compatible with your chosen expression vector (e.g., pET-28a(+), which incorporates an N-terminal His₆-tag).

    • Perform standard restriction digest and ligation to insert the udh gene into the vector.

    • Transform the ligation product into a cloning strain like E. coli DH5α, select on LB-kanamycin plates, and verify the construct by sequencing.

  • Transformation for Expression:

    • Transform the verified plasmid into E. coli BL21(DE3) expression cells.

  • Protein Expression:

    • Inoculate 50 mL of LB broth containing 50 µg/mL kanamycin with a single colony of the transformed BL21(DE3) cells. Grow overnight at 37°C with shaking (250 rpm).

    • The next day, use the overnight culture to inoculate 1 L of LB-kanamycin broth in a 2.8 L flask.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Reduce the temperature to 30°C and continue shaking for 6-8 hours. Rationale: Lowering the temperature after induction often improves protein solubility and proper folding.

  • Cell Harvesting:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol: Protein Purification

This protocol utilizes Immobilized Metal Affinity Chromatography (IMAC) to purify the His-tagged Udh.

  • Cell Lysis:

    • Resuspend the cell pellet in 25 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0).

    • Lyse the cells using a sonicator on ice. Perform short bursts (e.g., 10 seconds on, 30 seconds off) for a total of 5-10 minutes of sonication time, or until the suspension is no longer viscous.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA column (e.g., 5 mL column volume) with 10 column volumes (CV) of Lysis Buffer.

    • Load the clarified supernatant onto the column at a slow flow rate (e.g., 1 mL/min).

    • Wash the column with 10 CV of Wash Buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Elute the His-tagged Udh with 5 CV of Elution Buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0). Collect 1 mL fractions.

  • Verification and Storage:

    • Analyze the collected fractions by SDS-PAGE to confirm the purity and molecular weight of the Udh protein.

    • Pool the purest fractions and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 25% v/v Glycerol, pH 8.0). Rationale: Glycerol acts as a cryoprotectant and helps stabilize the enzyme for long-term storage.[1]

    • Measure the protein concentration (e.g., using a Bradford assay), aliquot, and store at -80°C.

Part II: Enzymatic Synthesis and Analysis of this compound

This section details the setup of the enzymatic reaction and subsequent methods for product analysis. The conditions provided are excellent starting points for optimization.

Reaction Setup
ComponentStock ConcentrationFinal ConcentrationVolume for 1 mL Rxn
Tris-HCl (pH 8.0)1 M50 mM50 µL
L-Iduronic Acid200 mM20 mM100 µL
NAD⁺250 mM25 mM100 µL
Purified Udh1-5 mg/mL0.1-0.5 mg/mLVariable
Nuclease-free H₂O--To 1 mL

Protocol:

  • In a microcentrifuge tube, combine the Tris-HCl buffer, L-iduronic acid solution, and water.

  • Add the NAD⁺ solution and mix gently.

  • Initiate the reaction by adding the purified Udh enzyme.

  • Incubate the reaction at 37°C for 4-24 hours. The reaction progress can be monitored by observing the increase in absorbance at 340 nm, which corresponds to the production of NADH.[1][2]

  • Terminate the reaction by heat inactivation (e.g., 80°C for 10 min) or by adding 1 M HCl to precipitate the enzyme.

Recommended Starting Conditions
ParameterRecommended ValueRationale / Notes
pH 8.0Optimal for many NAD⁺-dependent dehydrogenases.[2]
Temperature 37°CGood starting point for enzymes from mesophilic bacteria.[1]
Substrate Conc. 10-50 mMBalance between reaction rate and potential substrate inhibition.
NAD⁺ Conc. 1.25x Substrate Conc.Ensure cofactor is not limiting.
Enzyme Loading 0.1-0.5 mg/mLShould be optimized for desired conversion rate.
Product Purification and Characterization
  • Purification (Ion-Exchange Chromatography):

    • After reaction termination and removal of the precipitated enzyme by centrifugation, the supernatant will contain the product, unreacted substrate, and salts.

    • This compound is a dicarboxylic acid and will be more strongly retained on an anion-exchange column than the monocarboxylic L-iduronic acid.

    • Use a strong anion-exchange (SAX) column and elute with an increasing salt gradient (e.g., 0-1 M NaCl) to separate the product.

  • Characterization (HPLC-MS):

    • The most effective method for confirming product formation is Liquid Chromatography-Mass Spectrometry (LC-MS).

    • LC Method: Use an appropriate column for organic acid analysis (e.g., Aminex HPX-87H).

    • MS Method: Use electrospray ionization (ESI) in negative mode. The expected [M-H]⁻ ion for this compound (C₆H₁₀O₈) would have an m/z of 209.03. Compare the retention time and mass spectrum to an authentic this compound standard if available.

Workflow cluster_prep Enzyme Preparation cluster_synth Synthesis & Analysis cloning 1. Gene Cloning (udh into pET vector) expression 2. Protein Expression (E. coli BL21) cloning->expression purification 3. Purification (Ni-NTA Chromatography) expression->purification reaction 4. Enzymatic Reaction (Substrate + Enzyme + NAD+) purification->reaction purify_prod 5. Product Purification (Ion Exchange) reaction->purify_prod analysis 6. Characterization (HPLC-MS / NMR) purify_prod->analysis

Caption: Overall experimental workflow from gene to final product analysis.

References

Troubleshooting & Optimization

L-Idaric Acid Aqueous Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for L-idaric acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may be encountering stability challenges in aqueous solutions. As a polyhydroxy dicarboxylic acid, this compound's stereochemistry and functional groups present unique stability considerations that can impact experimental reproducibility and outcomes.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges effectively.

Part 1: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound, providing explanations and actionable solutions.

Q1: My HPLC chromatogram shows multiple unexpected peaks when analyzing my this compound solution. What could be the cause?

A1: The appearance of multiple unexpected peaks in your HPLC analysis of this compound is a common observation and is typically due to the establishment of equilibria in aqueous solution, leading to the formation of isomers. The two primary phenomena responsible for this are lactonization and epimerization .

  • Lactonization: this compound, like other aldaric acids, can undergo intramolecular esterification to form lactones (cyclic esters).[1] In aqueous solution, this compound is in equilibrium with its corresponding lactones, most commonly the 1,4-lactone.[2] This equilibrium is influenced by factors such as pH, temperature, and concentration. The presence of both the open-chain acid and its lactone form(s) will result in distinct peaks on your chromatogram.

  • Epimerization: At certain pH values, particularly neutral to basic conditions, this compound can undergo epimerization at the C2 or C5 position to form its diastereomer, L-glucaric acid. This occurs via a reversible process involving the formation of an enolate intermediate. Since L-glucaric acid is a different compound, it will have a different retention time on your HPLC column.[3]

Below is a diagram illustrating these equilibria:

G cluster_0 This compound Equilibria in Aqueous Solution L_Idaric_Acid This compound (Open-Chain) L_Idaro_1_4_lactone L-Idaro-1,4-lactone L_Idaric_Acid->L_Idaro_1_4_lactone Lactonization (pH, Temp dependent) L_Glucaric_Acid L-Glucaric Acid (Epimer) L_Idaric_Acid->L_Glucaric_Acid Epimerization (pH dependent)

Caption: Equilibria of this compound in aqueous solution.

To troubleshoot this issue, consider the following workflow:

G start Multiple peaks observed in HPLC analysis check_pH Check pH of the solution start->check_pH check_temp Review storage and analysis temperature start->check_temp confirm_identity Confirm identity of peaks (e.g., with standards or LC-MS) check_pH->confirm_identity check_temp->confirm_identity adjust_pH Adjust pH to slightly acidic (e.g., pH 4-5) confirm_identity->adjust_pH If epimerization or lactonization is confirmed control_temp Maintain low temperature (e.g., 4°C for storage, controlled column temp for analysis) adjust_pH->control_temp reanalyze Re-analyze sample control_temp->reanalyze

Caption: Troubleshooting workflow for unexpected HPLC peaks.

For analytical confirmation, employing a robust HPLC method is crucial. A reversed-phase C18 column with an acidic mobile phase (e.g., a phosphate buffer at pH 2.5-3.0) can often effectively separate these polar organic acids and their lactones.[4][5]

Q2: The concentration of my this compound stock solution seems to decrease over time, even when stored in the refrigerator. Why is this happening and how can I prevent it?

A2: A decrease in the concentration of your primary this compound peak over time, even under refrigeration, is likely due to degradation through the aforementioned pathways of lactonization and epimerization. While low temperatures slow down these processes, they do not stop them entirely, especially if the pH of the solution is not optimal.[6]

To enhance the stability of your this compound stock solutions, consider the following:

ParameterRecommendationRationale
pH Adjust to a slightly acidic pH (e.g., 4.0 - 5.0)This pH range represents a compromise, minimizing both the acid-catalyzed lactonization and the base-catalyzed epimerization.
Temperature Store at ≤ -20°C for long-term storage and at 2-8°C for short-term use.Lower temperatures significantly reduce the rates of all chemical degradation reactions.[7]
Solvent Prepare stock solutions in a buffer (e.g., citrate or acetate) rather than pure water.A buffer will maintain a stable pH, preventing shifts that could accelerate degradation.[8]
Container Use tightly sealed, amber glass vials or polypropylene tubes.This protects the solution from light, which can potentially catalyze degradation, and prevents changes in concentration due to evaporation.[9][10]

For a detailed procedure, refer to Protocol 1: Preparation of a Stabilized this compound Stock Solution .

Q3: I suspect my this compound is epimerizing to L-glucaric acid. How can I confirm this and what can I do to minimize it?

A3: Epimerization to L-glucaric acid is a significant stability concern, particularly if the stereochemical purity of your this compound is critical for your experiments. This process is primarily driven by pH, with neutral to alkaline conditions favoring the reaction.

The mechanism involves the deprotonation of the alpha-carbon to a carboxyl group, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to either the original this compound or its epimer, L-glucaric acid.

G cluster_1 Epimerization of this compound L_Idaric_Acid This compound Enolate Enolate Intermediate (Planar) L_Idaric_Acid->Enolate Deprotonation (OH-) L_Glucaric_Acid L-Glucaric Acid Enolate->L_Glucaric_Acid Reprotonation

Caption: Simplified mechanism of this compound epimerization.

Confirmation of Epimerization:

  • Co-injection with a Standard: The most straightforward way to confirm the presence of L-glucaric acid is to co-inject your sample with a pure standard of L-glucaric acid. If one of your impurity peaks increases in size, this provides strong evidence of its identity.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) can be used to confirm that the unexpected peak has the same mass-to-charge ratio (m/z) as this compound, which is expected for an epimer.

  • NMR Spectroscopy: ¹H or ¹³C NMR spectroscopy can also be used to detect the presence of L-glucaric acid, as its spectrum will be different from that of this compound.[11][12]

Minimizing Epimerization:

The most effective way to minimize epimerization is to maintain the pH of your this compound solution in the slightly acidic range (pH 4-5). Avoid neutral or alkaline conditions, especially during prolonged storage or heating.

Part 2: Frequently Asked Questions (FAQs)

Q4: What are the main degradation products of this compound in an aqueous solution?

A4: The primary degradation products of this compound in aqueous solutions are its lactones and its C2/C5 epimer. Specifically, you are likely to encounter:

  • L-Idaro-1,4-lactone: This five-membered ring lactone is a common product of intramolecular cyclization.[2]

  • L-Glucaric acid: This is the epimer of this compound, formed under neutral to basic conditions.

Q5: What is the optimal pH for storing this compound solutions?

A5: The optimal pH for storing this compound solutions is in the slightly acidic range, typically between pH 4.0 and 5.0 . This is a compromise to minimize the rates of both major degradation pathways:

  • Below pH 4: Acid-catalyzed lactonization may be accelerated.

  • Above pH 6: Base-catalyzed epimerization becomes more significant.[3]

pH RangePrimary Stability Concern
< 4.0Increased rate of lactonization
4.0 - 5.0Optimal Range
> 6.0Increased rate of epimerization
Q6: How does temperature affect the stability of this compound solutions?

A6: As with most chemical reactions, temperature has a significant impact on the degradation of this compound. Higher temperatures increase the rates of both lactonization and epimerization, and will shift the equilibrium towards the degradation products. For optimal stability, it is recommended to:

  • Store stock solutions at -20°C or below for long-term storage.

  • For short-term storage (a few days), refrigeration at 2-8°C is acceptable, provided the pH is controlled.

  • Avoid repeated freeze-thaw cycles , which can accelerate degradation. It is best to aliquot stock solutions into smaller, single-use volumes.

  • During experimental procedures, keep solutions on ice as much as possible.

Q7: Are there any specific analytical considerations for working with this compound?

A7: Yes, the polar and isomeric nature of this compound and its degradation products requires careful consideration of the analytical method. For HPLC analysis:

  • Column: A reversed-phase C18 column designed for aqueous mobile phases is often a good choice. Ion-exchange or HILIC columns can also be effective.[4][13]

  • Mobile Phase: An acidic mobile phase (e.g., 20-50 mM phosphate buffer at pH 2.5-3.0) is typically used to suppress the ionization of the carboxylic acid groups, which improves retention and peak shape on a reversed-phase column.[5]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is common for organic acids that lack a strong chromophore. Refractive index (RI) detection is also an option.[14][15]

Part 3: Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution
  • Buffer Preparation: Prepare a 50 mM sodium citrate or sodium acetate buffer and adjust the pH to 4.5 with citric acid or acetic acid, respectively.

  • Dissolution: Weigh out the desired amount of this compound and dissolve it in the pH 4.5 buffer to the desired final concentration (e.g., 10 mg/mL).

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulates and ensure sterility.

  • Aliquoting: Dispense the filtered solution into small, single-use aliquots in cryovials or polypropylene tubes.

  • Storage: For long-term storage, immediately freeze the aliquots at -20°C or -80°C. For short-term use (up to one week), store at 2-8°C.

Protocol 2: General HPLC-UV Method for Aldaric Acid Analysis

This is a starting point for method development and may require optimization for your specific instrumentation and sample matrix.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) suitable for highly aqueous mobile phases.

  • Mobile Phase: 25 mM potassium phosphate buffer, adjusted to pH 2.8 with phosphoric acid.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 210 nm.

  • Run Time: Approximately 20 minutes (adjust as needed based on the retention times of your compounds of interest).

Part 4: References

  • Biobased Chemistry and Technology: Derivatives of Aldaric acids as Key Intermediates for Sustainable Products and Materials. POLITesi - polimi. --INVALID-LINK--

  • A unique pathway to platform chemicals: aldaric acids as stable intermediates for the synthesis of furandicarboxylic acid esters. Green Chemistry (RSC Publishing). --INVALID-LINK--

  • A unique pathway to platform chemicals: aldaric acids as stable intermediates for the synthesis of furandicarboxylic acid esters. RSC Publishing. --INVALID-LINK--

  • GUIDELINES FOR CHEMICAL STORAGE IN LABS. AUB. --INVALID-LINK--

  • Practices for Proper Chemical Storage. --INVALID-LINK--

  • Forced Degradation Studies. MedCrave online. --INVALID-LINK--

  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. --INVALID-LINK--

  • 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H. The Royal Society of Chemistry. --INVALID-LINK--

  • This compound | 80876-58-0 | MI07444. Biosynth. --INVALID-LINK--

  • Chemical Storage Guidelines. Environmental Health & Safety. --INVALID-LINK--

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. --INVALID-LINK--

  • Separation of bio-based glucaric acid via antisolvent crystallization and azeotropic drying. Green Chemistry (RSC Publishing). --INVALID-LINK--

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. --INVALID-LINK--

  • Process for the preparation of an aldaric acid or a salt thereof. Google Patents. --INVALID-LINK--

  • 2H-NMR study of molecular reorientation of D2O confined into the slit-shaped micropores of activated carbon fiber. --INVALID-LINK--

  • Forced Degradation Studies. SciSpace. --INVALID-LINK--

  • Catalytic oxidation of uronic acids to aldaric acids. ResearchGate. --INVALID-LINK--

  • Mixed-mode liquid chromatography for the rapid analysis of biocatalytic glucaric acid reaction pathways. ResearchGate. --INVALID-LINK--

  • Corrosive Storage Guidelines. --INVALID-LINK--

  • No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. --INVALID-LINK--

  • Perspectives and Limitations of Tartaric Acid Diamides as Phase Change Materials for Sustainable Heat Applications. NIH. --INVALID-LINK--

  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom Publishing. --INVALID-LINK--

  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Semantic Scholar. --INVALID-LINK--

  • Safe Storage of Acids. IndustrialSafetyCabinets.com. --INVALID-LINK--

  • This compound 1,4-lactone. CymitQuimica. --INVALID-LINK--

  • Glucaric Acid Production from Miscanthus sacchariflorus via TEMPO-Mediated Oxidation with an Efficient Separation System. PubMed Central. --INVALID-LINK--

  • Project Title: Novel Approaches to the Isolation of Glucaric Acid from Fermentation Broth. INFO. --INVALID-LINK--

  • Synthesis of L-idaro-1,4-lactone, an inhibitor of alpha-L-idosiduronase. PubMed. --INVALID-LINK--

  • Revisiting the Thermal Behavior and Infrared Absorbance Bands of Anhydrous and Hydrated DL-Tartaric Acid. MDPI. --INVALID-LINK--

  • ¹H-NMR spectrum in D2O of product 1 (400 MHz). ResearchGate. --INVALID-LINK--

  • Structural Refinements and Thermal Properties of L(+)-Tartaric, D(–)-Tartaric, and Monohydrate Racemic Tartaric Acid | Fukami | International Journal of Chemistry. Canadian Center of Science and Education. --INVALID-LINK--

  • The acidity and self-catalyzed lactonization of l-gulonic acid: Thermodynamic, kinetic and computational study. PubMed. --INVALID-LINK--

  • Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. --INVALID-LINK--

  • (PDF) Structural Refinements and Thermal Properties of L(+)-Tartaric, D(–)-Tartaric, and Monohydrate Racemic Tartaric Acid. ResearchGate. --INVALID-LINK--

  • (PDF) Efficient electrochemical production of glucaric acid and H2 via glucose electrolysis. --INVALID-LINK--

  • Double and zero quantum filtered (2)H NMR analysis of D2O in intervertebral disc tissue. --INVALID-LINK--

  • (a) ¹H NMR spectra of Oleic Surf and Stearic Surf in D2O demonstrating.... ResearchGate. --INVALID-LINK--

  • The interconversion kinetics, equilibrium, and solubilities of the lactone and hydroxyacid forms of the HMG-CoA reductase inhibitor, CI-981. PubMed. --INVALID-LINK--

  • This compound, 1,4-lactone | C6H8O7 | CID 11873519. PubChem - NIH. --INVALID-LINK--

  • An Updated Review on Analytical Method Validation of Tartaric Acid from Sodium Bicarbonate, Sodium Citrate, Citric Acid and Tartaric Acid Granules by RP-HPLC. Asian Journal of Pharmaceutical Analysis. --INVALID-LINK--

  • Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms. PubMed. --INVALID-LINK--

  • This compound | CAS 80876-58-0. SCBT. --INVALID-LINK--

  • Revisiting glucose isomerization and epimerization catalyzed by Cr-MIL-101 in aqueous phase: Kinetics and deactivation mechanism. ResearchGate. --INVALID-LINK--

  • Application Note: HPLC-UV Method for the Separation of Diatrizoic Acid and Related Compounds. Benchchem. --INVALID-LINK--

References

Technical Support Center: Challenges in the Purification of L-Idaric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: L-idaric acid (C₆H₁₀O₈) is a six-carbon aldaric acid and the L-enantiomer of idaric acid.[1][2] As a versatile building block in organic synthesis and a compound of interest for its potential biological activities, achieving high purity is paramount for reliable downstream applications.[1][3] However, its purification, typically following synthesis via methods like the oxidation of L-sorbose, presents significant challenges.[4] These difficulties stem from its high polarity, multiple chiral centers, low solubility in common organic solvents, and structural similarity to potential impurities and diastereomers.

This guide provides researchers, scientists, and drug development professionals with a dedicated technical support resource. It is structured in a question-and-answer format to directly address common issues encountered during the purification of this compound, offering both troubleshooting solutions and foundational protocols grounded in established analytical and purification principles.

Section 1: Troubleshooting Crystallization & Purification Issues

This section addresses the most common and frustrating challenges encountered during the final purification steps of this compound, primarily focusing on crystallization.

Q1: My final yield of this compound is extremely low after recrystallization. What is causing this, and how can I improve it?

A1: A low yield is one of an organic chemist's most frequent frustrations, typically pointing to one of two main causes: excessive solvent use or incomplete precipitation.

  • Causality—Solvent Volume: this compound, like other sugar acids, has limited solubility. The goal of recrystallization is to find a solvent that dissolves the compound well at an elevated temperature but poorly at low temperatures. Using too much solvent, even the ideal one, will keep a significant portion of your product dissolved in the mother liquor, which is then discarded.[5][6]

  • Troubleshooting & Optimization:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude this compound. Add the solvent in small portions to the heated crude material until dissolution is just complete.

    • Analyze the Mother Liquor: Before discarding the filtrate (mother liquor), concentrate a small aliquot to dryness. If a significant amount of solid residue remains, a substantial quantity of your product was lost.[5]

    • Recover a Second Crop: You can recover some of this lost product by concentrating the mother liquor (e.g., by boiling off about half the solvent) and cooling it again to induce a second crop of crystals. Be aware that this second crop may have lower purity than the first.

    • Optimize Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., 0-4°C in an ice bath) for an adequate period to maximize precipitation.

Q2: I've dissolved my crude this compound and let it cool, but no crystals have formed. What should I do?

A2: The failure of crystals to form is usually due to either insufficient supersaturation (the solution is too dilute) or the presence of impurities that inhibit the nucleation process.[6]

  • Causality—Nucleation & Supersaturation: Crystallization requires two steps: nucleation (the initial formation of a small crystal seed) and crystal growth. If the solution is not sufficiently supersaturated, or if soluble impurities interfere with the formation of an ordered crystal lattice, nucleation may not occur.

  • Troubleshooting & Optimization:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide a surface for nucleation to begin.[6]

      • Seeding: If you have a pure crystal of this compound from a previous batch, add a single, tiny crystal to the solution. This "seed" provides a template for further crystal growth.[6]

    • Increase Concentration: If nucleation techniques fail, your solution is likely too dilute. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.

    • Purity Check: If the problem persists, significant impurities may be the cause. Consider re-purifying the crude material by another method, such as column chromatography, before attempting recrystallization again.[6]

Q3: Instead of forming solid crystals, my product has separated as a thick, viscous liquid or "oil." How do I resolve this?

A3: "Oiling out" occurs when the solute comes out of solution above its melting point or when the concentration is too high for an ordered crystal lattice to form.[6] This is a common issue with compounds that have multiple hydrogen-bonding groups.

  • Causality—Supersaturation & Cooling Rate: This phenomenon is often triggered by a solution that is too concentrated or has been cooled too rapidly, not allowing molecules the time to orient themselves into a crystal lattice.

  • Troubleshooting & Optimization:

    • Re-dissolve and Dilute: Heat the solution until the oil fully redissolves. Add a small amount (10-20%) of additional solvent to slightly decrease the concentration.[5]

    • Slow Down Cooling: This is the most critical step. Allow the flask to cool to room temperature very slowly by insulating it (e.g., by placing it in a warm water bath that is allowed to cool or wrapping it in glass wool). Rapidly moving the flask to an ice bath is a common cause of oiling out.[5]

    • Change Solvents: If the problem persists, the chosen solvent system may be unsuitable. Experiment with a different solvent or a solvent/anti-solvent system.

Q4: My final product is discolored, even after recrystallization. How can I remove colored impurities?

A4: Discoloration is typically caused by highly conjugated organic impurities that persist in trace amounts.

  • Causality—Adsorption: These impurities can be difficult to separate by crystallization alone as they can be adsorbed onto the surface of your desired crystals.

  • Troubleshooting & Optimization:

    • Activated Carbon Treatment: This is a highly effective method for removing colored impurities.[7]

      • Dissolve the crude this compound in the minimum amount of hot recrystallization solvent.

      • Add a very small amount of activated carbon (charcoal) – typically 1-2% of the solute weight. Caution: Adding too much will adsorb your product and reduce the yield.

      • Keep the solution heated for 5-10 minutes.

      • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the carbon. The filtrate should be colorless.

      • Allow the filtered solution to cool and crystallize as usual.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound synthesized from L-sorbose?

A1: When synthesizing this compound via the oxidation of L-sorbose, the impurity profile is largely dictated by the reaction's selectivity and completeness.[4] Key potential impurities include:

  • Unreacted L-sorbose: Incomplete oxidation will leave starting material in your crude product.

  • Other Aldaric Acids (Diastereomers): Strong oxidative conditions can cause epimerization at chiral centers, leading to the formation of other six-carbon aldaric acids, which are notoriously difficult to separate due to their similar physical properties.

  • Oxalic Acid: A common by-product from the over-oxidation and cleavage of the carbon chain. Its removal is a known challenge in the purification of similar acids like tartaric acid.[8]

  • Residual Oxidizing Agents and Salts: Depending on the synthetic route, inorganic salts may be present and typically need to be removed by washing or crystallization.

Q2: How do I select an appropriate solvent system for the recrystallization of this compound?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures. Given this compound's high polarity, you should focus on polar solvents.

  • Solvent Screening: Test the solubility of a small amount of crude material in various solvents like water, ethanol, or mixtures thereof.[9] A good starting point for highly polar compounds is often a mixture, such as ethanol/water or acetone/water.

  • Solvent/Anti-Solvent Method: This is a powerful technique. Dissolve the this compound in a small amount of a "good" solvent where it is very soluble (e.g., water). Then, slowly add a "poor" solvent (an anti-solvent) in which it is insoluble (e.g., isopropanol or acetone) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[6]

Q3: What analytical methods are best for determining the purity of my final this compound product?

A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of organic acids.[10]

  • Reversed-Phase (RP) HPLC: This is a common starting point. Since this compound is very polar, a standard C18 column may provide minimal retention. An aqueous C18 (e.g., C18-AQ) column is often a better choice. A typical mobile phase would be an acidic aqueous buffer (e.g., dilute phosphoric or formic acid in water). Detection is usually done by UV at a low wavelength (~210 nm), where the carboxylic acid groups absorb.[10][11]

  • Ion-Exclusion Chromatography (IEC): This technique offers excellent separation selectivity for ionic compounds like organic acids and is often considered a first choice.[10]

  • LC-MS: For confirmation of identity and detection of trace-level impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[12][13]

Section 3: Key Experimental Protocols

Protocol 1: General Recrystallization Protocol for this compound

This protocol provides a generalized workflow. The specific solvent system must be determined empirically as described in the FAQ section.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected "good" solvent (e.g., water). Heat the flask on a hot plate with stirring. Continue adding small portions of the hot solvent until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for 5-10 minutes.

  • Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a funnel with fluted filter paper. Quickly filter the hot solution to remove the solids.

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purity Analysis by RP-HPLC

This protocol outlines a standard method for assessing the purity of the final product.

Parameter Condition Rationale
HPLC System Standard HPLC with UV DetectorWidely available and suitable for detecting carboxylic acids.[10]
Column Aqueous C18 (C18-AQ), 5 µm, 4.6 x 250 mmResists phase collapse in the highly aqueous mobile phases needed for polar analytes.
Mobile Phase 0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 2.6 with Phosphoric AcidAn acidic mobile phase ensures the carboxylic acid groups are fully protonated for consistent retention.[11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintains consistent retention times.[11]
Detection UV at 210 nmCarboxylic acid groups show absorbance in the short UV wavelength region.[10]
Injection Vol. 20 µLStandard volume; can be adjusted based on concentration.
Sample Prep. Dissolve a known mass of this compound in the mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.Ensures sample is free of particulates that could damage the column.
Section 4: Visual Workflow Guides

// No Crystals Path supersaturation [label="Is solution supersaturated?"]; concentrate [label="Concentrate solution\n(evaporate solvent)"]; induce [label="Induce Nucleation"]; scratch [label="Scratch flask wall", shape=parallelogram, fillcolor="#FFFFFF"]; seed [label="Add a seed crystal", shape=parallelogram, fillcolor="#FFFFFF"]; check_purity [label="Check for impurities\n(Consider chromatography)"];

// Oiling Out Path re_dissolve [label="Re-dissolve oil\n(Heat + add more solvent)"]; slow_cool [label="Cool solution SLOWLY"]; change_solvent [label="Try different solvent system"];

// Connections start -> no_crystals; start -> oiling_out;

no_crystals -> supersaturation; supersaturation -> concentrate [label="No"]; supersaturation -> induce [label="Yes"]; induce -> scratch; induce -> seed; induce -> check_purity [style=dashed];

oiling_out -> re_dissolve; re_dissolve -> slow_cool; slow_cool -> change_solvent [style=dashed]; }

Caption: A standard workflow for the purification and analysis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for L-Idaric Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of L-idaric acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this compound. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction conditions for improved yield and purity.

Introduction to this compound Synthesis

This compound, a C6 aldaric acid, is a valuable chiral building block in organic synthesis.[1] Its synthesis, however, presents several challenges, including the control of stereochemistry, prevention of byproduct formation, and purification from structurally similar compounds. The most common synthetic routes involve the epimerization of the more readily available D-glucaric acid or the direct oxidation of L-gulose or L-iditol.[2] This guide will focus on providing practical solutions to common issues encountered during these synthetic processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main laboratory-scale methods for synthesizing this compound are:

  • Epimerization of D-glucaric acid: This method involves the base-catalyzed epimerization of monopotassium D-glucarate.[2]

  • Oxidation of L-gulose or L-iditol: This involves the direct oxidation of the corresponding L-sugar or sugar alcohol using an oxidizing agent like nitric acid.[2]

Q2: Why is byproduct formation a significant issue in this compound synthesis?

A2: Byproduct formation is a major challenge due to the multiple hydroxyl groups and the two carboxylic acid functionalities in the molecule, which can undergo various side reactions under the reaction conditions. Common byproducts include other aldaric acid diastereomers, incompletely oxidized products like L-guluronic acid, and products of C-C bond cleavage such as tartaric, oxalic, and formic acids.[3][4]

Q3: What is "oiling out" and how can I prevent it during crystallization?

A3: "Oiling out" occurs when a compound separates from the solution as a liquid instead of a solid during cooling. This typically happens when the melting point of the compound is lower than the temperature of the solution. To prevent this, you can try using a larger volume of solvent, or adding a co-solvent to lower the supersaturation rate.[1]

Q4: How can I effectively monitor the progress of my this compound synthesis?

A4: High-Performance Liquid Chromatography (HPLC) is a common and effective method for monitoring the reaction. An ion-exchange or a mixed-mode column can be used to separate this compound from the starting materials and major byproducts.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze the reaction mixture and identify the major components.[7][8]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound and provides actionable solutions.

Problem 1: Low Yield of this compound
Possible Cause Recommended Solution(s)
Incomplete reaction - Optimize reaction time: Monitor the reaction progress using HPLC or TLC to determine the optimal reaction time.[9] - Increase temperature: Gradually increase the reaction temperature, but be cautious as higher temperatures can promote byproduct formation.[10] - Check catalyst activity: If using a heterogeneous catalyst, ensure it is fresh and active. Consider increasing the catalyst loading.[11]
Product degradation - Control pH: For base-catalyzed epimerization, carefully control the pH to avoid degradation of the product.[9] - Lower reaction temperature: If you suspect thermal degradation, try running the reaction at a lower temperature for a longer duration.[10]
Losses during workup and purification - Minimize transfers: Each transfer of the product can lead to losses. Plan your workup procedure to minimize the number of steps. - Optimize extraction: If using liquid-liquid extraction, ensure the pH is adjusted to maximize the partitioning of this compound into the desired phase. - Check for product in mother liquor: After crystallization, check the mother liquor for dissolved product. If a significant amount is present, consider concentrating the mother liquor and attempting a second crystallization.[1]
Problem 2: Presence of Significant Impurities in the Final Product
Possible Cause Recommended Solution(s)
Formation of diastereomers (e.g., D-glucaric acid) - Optimize epimerization conditions: In the epimerization of D-glucaric acid, carefully control the reaction time and temperature to maximize the formation of the desired this compound isomer. - Use a chiral starting material: Starting with L-gulose or L-iditol can provide better stereochemical control.[2]
Formation of lactones - Avoid high temperatures during workup: this compound can form lactones, especially when heated in an acidic solution.[2][12] Keep temperatures low during solvent removal and other purification steps.[7] - Hydrolyze lactones: If lactones have formed, they can often be hydrolyzed back to the acid by treatment with a mild base.
Presence of C-C cleavage byproducts (e.g., oxalic acid, formic acid) - Use a milder oxidizing agent: If using strong oxidizing agents like nitric acid, consider switching to a milder, more selective method like catalytic oxidation.[3] - Optimize reaction conditions: Adjust the temperature, pressure, and catalyst to favor the desired oxidation pathway.[3]
Problem 3: Difficulty in Crystallization of this compound
Possible Cause Recommended Solution(s)
Solution is not supersaturated - Concentrate the solution: Carefully evaporate the solvent until you observe the formation of crystals. - Cool the solution slowly: Slow cooling promotes the formation of larger, purer crystals.[1]
Presence of impurities inhibiting crystallization - Purify the crude product: Use a technique like ion-exchange chromatography to remove impurities before attempting crystallization.[13][14] - Use a seed crystal: Adding a small crystal of pure this compound can induce crystallization.
Rapid crystallization leading to small, impure crystals - Use a larger volume of solvent: This will slow down the rate of crystallization.[1] - Use a co-solvent system: Adding a solvent in which this compound is less soluble can help to control the crystallization process.

Experimental Protocols

Protocol 1: Synthesis of L-Idaro-1,4-lactone via Epimerization of Monopotassium D-Glucarate

This protocol is adapted from a published method.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve monopotassium D-glucarate in deionized water.

  • Addition of Base: Add an aqueous solution of barium hydroxide to the flask.

  • Reflux: Heat the mixture to reflux and maintain for the specified time, monitoring the reaction by HPLC.

  • Neutralization and Filtration: After cooling, neutralize the reaction mixture with a suitable acid (e.g., sulfuric acid) to precipitate barium sulfate. Filter the mixture to remove the precipitate.

  • Lactone Formation: Acidify the filtrate to a low pH and heat to promote the dehydration and formation of L-idaro-1,4-lactone.[2]

  • Purification: The crude lactone can be purified by paper chromatography or other suitable chromatographic techniques.[2]

Protocol 2: Purification of Aldaric Acids using Anion Exchange Chromatography

This is a general protocol that can be adapted for the purification of this compound.[13][14][15]

  • Resin Preparation: Pack a chromatography column with a suitable anion exchange resin. Wash the resin with deionized water.

  • Sample Loading: Dissolve the crude this compound mixture in a minimal amount of the initial mobile phase and load it onto the column.

  • Washing: Wash the column with the initial mobile phase to remove any neutral or cationic impurities.

  • Elution: Elute the bound aldaric acids using a gradient of a stronger anion (e.g., a salt solution or a buffer with increasing ionic strength). This compound and other aldaric acids will elute at different times depending on their affinity for the resin.

  • Fraction Collection and Analysis: Collect fractions and analyze them by HPLC or another suitable method to identify the fractions containing pure this compound.

Protocol 3: HPLC Analysis of this compound

This is a general method that can be optimized for your specific needs.[5][16][17][18]

  • Column: A mixed-mode or ion-exchange HPLC column is recommended.

  • Mobile Phase: A simple mobile phase of dilute sulfuric acid or a buffered mobile phase can be used.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is often suitable for detecting the carboxylic acid groups.

  • Sample Preparation: Dilute the reaction mixture in the mobile phase and filter it through a 0.45 µm filter before injection.

Visualizations

Reaction Pathway: Oxidation of L-Gulose to this compound

L_Idaric_Acid_Synthesis LGulose L-Gulose LGulonic L-Gulonic Acid LGulose->LGulonic Oxidation (Aldehyde) LIdaric This compound LGulonic->LIdaric Oxidation (Primary Alcohol) Byproducts Byproducts (e.g., Tartaric Acid, Oxalic Acid) LIdaric->Byproducts Over-oxidation

Caption: Oxidation pathway of L-gulose to this compound.

Experimental Workflow: Synthesis and Purification of this compound

Workflow Start Starting Material (e.g., D-Glucaric Acid) Reaction Chemical Synthesis (Epimerization or Oxidation) Start->Reaction Workup Reaction Workup (Neutralization, Filtration) Reaction->Workup Purification Chromatographic Purification (Ion Exchange) Workup->Purification Analysis Purity Analysis (HPLC, NMR) Purification->Analysis Product Pure this compound Analysis->Product

Caption: General workflow for this compound synthesis and purification.

References

Technical Support Center: Overcoming Poor Yield in L-Idaric Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with L-idaric acid production. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this compound synthesis and purification, ultimately improving your experimental yields and product purity.

Introduction: The Challenge of this compound Synthesis

This compound, a C-5 epimer of D-glucaric acid, is a valuable chiral building block in pharmaceutical synthesis. However, its production is often plagued by low yields due to a combination of factors, including challenging stereochemical control, the propensity for lactone formation, and difficulties in purification. This guide is structured to address these specific issues in a practical, question-and-answer format, providing not just procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experiments.

Part 1: Troubleshooting Chemical Synthesis & Purification

The chemical synthesis of this compound typically involves the epimerization of the more readily available D-glucaric acid or the oxidation of a suitable L-sugar precursor. Both routes present unique challenges.

FAQ 1: My this compound yield from the epimerization of D-glucarate is consistently low. What are the likely causes and how can I improve it?

Low yields in the epimerization of D-glucarate to L-idarate are often multifactorial. The primary culprits are incomplete epimerization, degradation of the sugar acids under harsh reaction conditions, and the formation of stable lactones that are difficult to hydrolyze.

Potential Causes & Solutions:

  • Incomplete Epimerization: The equilibrium between D-glucarate and L-idarate may not be favorable under your current conditions.

    • Troubleshooting: The epimerization is typically base-catalyzed. Refluxing in an aqueous solution of a divalent metal hydroxide, such as barium hydroxide, has been shown to be effective for the synthesis of the L-idaro-1,4-lactone, a precursor to this compound.[1][2] The choice of base and reaction time are critical. It is essential to monitor the reaction progress using a suitable analytical technique like HPLC to determine the optimal reaction time.

  • Degradation of Reactants and Products: Aldaric acids can degrade under strongly basic conditions and elevated temperatures, leading to a complex mixture of byproducts.

    • Troubleshooting: While elevated temperatures are necessary to drive the epimerization, prolonged exposure should be avoided. Careful optimization of the reaction time is crucial. If significant degradation is observed (e.g., darkening of the reaction mixture), consider a lower reaction temperature with a longer reaction time or a different catalytic system.

  • Lactone Formation: this compound, like its stereoisomer D-glucaric acid, can readily form lactones, particularly the 1,4-lactone, under acidic conditions or upon heating.[1][2] These lactones can be difficult to fully convert back to the free acid, leading to an apparent low yield of the desired product.

    • Troubleshooting: After the epimerization, the workup procedure is critical. To obtain the free acid, the reaction mixture is typically acidified. This step should be performed at low temperatures to minimize lactone formation. If L-idaro-1,4-lactone is the desired intermediate, controlled dehydration by heating an acidic solution can be employed.[1][2]

Experimental Protocol 1: Synthesis of L-Idaro-1,4-Lactone via Epimerization of Monopotassium D-Glucarate

This protocol is adapted from established methods for the synthesis of L-idaro-1,4-lactone.[1][2]

Materials:

  • Monopotassium D-glucarate

  • Barium hydroxide octahydrate

  • Sulfuric acid (concentrated)

  • Deionized water

Procedure:

  • Dissolve monopotassium D-glucarate in deionized water.

  • Add barium hydroxide octahydrate to the solution.

  • Reflux the mixture for an optimized duration (e.g., several hours), monitoring the reaction progress by HPLC.

  • Cool the reaction mixture in an ice bath.

  • Slowly add concentrated sulfuric acid to precipitate barium sulfate. Ensure the final pH is acidic (e.g., pH 2-3).

  • Filter the mixture to remove the barium sulfate precipitate.

  • The resulting filtrate contains a mixture of D-glucaric and L-idaric acids and their lactones. To favor the formation of L-idaro-1,4-lactone, the filtrate can be heated.

  • The lactone can then be purified by techniques such as paper chromatography or column chromatography.

FAQ 2: I am struggling with the purification of this compound. The product is often a syrup and contains impurities. How can I obtain a pure, crystalline product?

The purification of this compound is challenging due to its high polarity, its tendency to form lactones, and the presence of structurally similar impurities like D-glucaric acid.

Troubleshooting Purification:

  • Lactone Impurities: As mentioned, lactone formation is a major issue. The removal of water at elevated temperatures during solvent evaporation is a primary cause.

    • Solution: Employ azeotropic drying with a solvent like acetonitrile to remove water at a lower temperature.[3] This technique has been successfully used for the purification of D-glucaric acid and is applicable to this compound.[3] Antisolvent crystallization is another effective method, where a solvent in which this compound is insoluble (like isopropanol) is added to an aqueous solution to induce crystallization of the diacid form.[4]

  • Separation from D-Glucaric Acid: Achieving complete separation from the starting material, D-glucaric acid, can be difficult.

    • Solution: High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of these closely related stereoisomers. An ion-exchange or a specialized column for organic acids, such as an Aminex HPX-87H column, can be effective.[5] The mobile phase is typically a dilute acid solution.

Data Presentation: Optimizing Epimerization Conditions
ParameterCondition A (Low Yield)Condition B (Optimized)Rationale
Base Sodium HydroxideBarium HydroxideDivalent cations may facilitate the epimerization more effectively.
Temperature >120°C100°C (reflux)Reduces degradation while still providing sufficient energy for epimerization.
Reaction Time 24 hours (fixed)Monitored by HPLC (approx. 8-12 hours)Prevents product degradation from prolonged exposure to harsh conditions.
Workup Evaporation at 60°CAzeotropic drying with acetonitrileMinimizes lactone formation by removing water at a lower temperature.[3]

Part 2: Analytical Methods for Quality Control

Accurate and reliable analytical methods are essential for monitoring reaction progress, determining yield, and assessing the purity of the final product.

FAQ 3: What are the best analytical methods for quantifying this compound and identifying impurities?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis of this compound.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for the analysis of this compound.

    • Column: An Aminex HPX-87H column or a similar ion-exchange column is suitable for separating organic acids.[5]

    • Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 5 mM) is commonly used.[5]

    • Detection: Refractive index (RI) or UV detection (at low wavelengths, e.g., 210 nm) can be used. For higher sensitivity and specificity, coupling HPLC with mass spectrometry (LC-MS) is advantageous.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and the identification of impurities.

    • Sample Preparation: Samples can be dissolved in D₂O.

    • Analysis: NMR can distinguish between the diacid and lactone forms and can help identify byproducts from degradation. 2D NMR techniques like HMBC can be used to confirm the structure of impurities.[3]

Part 3: Challenges in Biotechnological Production

The biotechnological production of this compound is an emerging field, offering the potential for a more sustainable and selective synthesis route. However, it comes with its own set of challenges. While specific pathways for this compound are not as well-established as for D-glucaric acid, the principles and troubleshooting strategies are often transferable.

FAQ 4: I am exploring the microbial production of this compound, but the titers are very low. What are the common bottlenecks in engineered metabolic pathways?

Low titers in microbial production of specialty chemicals like this compound are often due to metabolic imbalances, enzyme inefficiencies, and product toxicity.

Common Bottlenecks and Solutions:

  • Inefficient Enzymes: The heterologous expression of enzymes for a novel pathway can result in low activity or poor substrate specificity.

    • Troubleshooting: Enzyme engineering can be employed to improve the catalytic efficiency of key enzymes in the pathway. Codon optimization of the genes for the expression host is also a critical step.

  • Metabolic Imbalance: The diversion of precursors from central metabolism to the this compound pathway can disrupt cellular redox balance (e.g., NAD+/NADH ratios) and energy levels.

    • Troubleshooting: Metabolic engineering strategies, such as the knockout of competing pathways or the overexpression of enzymes that regenerate necessary cofactors, can help to rebalance cellular metabolism.

  • Product Toxicity: The accumulation of this compound or pathway intermediates can be toxic to the host organism, inhibiting growth and further production.

    • Troubleshooting: The use of robust microbial chassis with higher tolerance to organic acids is beneficial. Additionally, implementing in situ product removal strategies during fermentation can alleviate toxicity.

Visualization: Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Low_Yield cluster_synthesis Chemical Synthesis cluster_purification Purification Issues cluster_biotech Biotechnological Production start Low this compound Yield incomplete_rxn Incomplete Reaction? start->incomplete_rxn degradation Product Degradation? start->degradation lactone_form Lactone Formation? start->lactone_form impure_product Impure Product? start->impure_product low_titer Low Titer? start->low_titer optimize_cond Optimize Reaction Conditions (Temp, Time, Catalyst) incomplete_rxn->optimize_cond Yes milder_cond Use Milder Conditions degradation->milder_cond Yes monitor_rxn Monitor with HPLC optimize_cond->monitor_rxn end_goal Improved Yield & Purity monitor_rxn->end_goal milder_cond->end_goal azeotropic_drying Azeotropic Drying or Antisolvent Crystallization lactone_form->azeotropic_drying Yes chromatography Optimize Chromatography (HPLC, Ion Exchange) impure_product->chromatography Yes azeotropic_drying->end_goal chromatography->end_goal enzyme_eng Enzyme Engineering low_titer->enzyme_eng Yes metabolic_eng Metabolic Engineering low_titer->metabolic_eng Yes enzyme_eng->end_goal metabolic_eng->end_goal

Caption: A decision-making workflow for troubleshooting poor yield in this compound production.

References

Technical Support Center: Improving the Resolution of L-Idaric Acid in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving challenges in the high-performance liquid chromatography (HPLC) analysis of L-idaric acid. As a highly polar, chiral sugar acid, this compound presents a unique set of analytical hurdles.[1][2][3] This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights, moving from frequently asked questions to in-depth troubleshooting protocols. The methodologies described herein are grounded in established chromatographic principles to ensure scientific integrity and reliable outcomes.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the HPLC analysis of this compound.

Q1: Why is it difficult to retain this compound on a standard C18 reversed-phase column?

A1: this compound is a small, highly polar molecule rich in hydroxyl and carboxylic acid functional groups.[1][3] Standard C18 columns utilize a nonpolar stationary phase and are designed to retain compounds primarily through hydrophobic interactions. Due to its hydrophilic nature, this compound has very little affinity for the C18 stationary phase and will elute very early, often in the solvent front, resulting in poor retention and resolution.[4]

Q2: What are the primary HPLC modes suitable for this compound analysis?

A2: Given its properties, the most successful approaches move beyond traditional reversed-phase chromatography. The primary recommended modes are:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica, amide, or zwitterionic phases) with a high-organic, low-aqueous mobile phase.[5][6] This combination promotes the retention of highly polar compounds like this compound.[5][7]

  • Ion-Exchange Chromatography (IEC): Specifically, anion-exchange chromatography is highly effective. This compound possesses two carboxylic acid groups, which are negatively charged at neutral or basic pH. These anionic groups can interact with a positively charged anion-exchange stationary phase, allowing for excellent retention and separation based on charge.[8][9]

  • Ligand-Exchange Chromatography (LEC): This mode uses a stationary phase loaded with metal counterions (e.g., Ca2+, Pb2+). Sugars and sugar acids can form complexes with these metal ions, and the strength of these interactions dictates the separation.[10][11]

Q3: this compound lacks a strong UV chromophore. What detection methods are recommended?

A3: Direct UV detection at low wavelengths (e.g., 195-210 nm) is possible but often suffers from low sensitivity and high baseline noise from mobile phase components.[4][12] More effective detection methods include:

  • Refractive Index (RI) Detection: RI is a universal detector for non-chromophoric compounds and is widely used for sugar analysis.[13] However, it is sensitive to temperature and pressure fluctuations and is incompatible with gradient elution.[13]

  • Evaporative Light Scattering Detection (ELSD): ELSD is another universal detector that is more sensitive than RI and is compatible with gradient elution.[13] It is important to use volatile mobile phase buffers.

  • Mass Spectrometry (MS): Coupling HPLC with MS provides the highest sensitivity and selectivity, and also offers structural confirmation. HILIC is particularly well-suited for LC-MS as the high organic content of the mobile phase facilitates efficient spray ionization.

  • Pre-column Derivatization: To enhance detection, this compound can be derivatized with a UV-active or fluorescent tag.[12][14] For example, derivatization with p-aminobenzoic acid ethyl ester (ABEE) or 1-phenyl-3-methyl-5-pyrazolone (PMP) allows for sensitive UV or fluorescence detection.[12][15][16]

Troubleshooting Guide: From Poor Peaks to Baseline Resolution

This section provides a systematic approach to resolving specific chromatographic problems.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape is a common issue that directly impacts resolution and integration accuracy.

Potential Causes & Solutions

CauseScientific RationaleTroubleshooting Protocol
Secondary Interactions (Peak Tailing) Residual, unreacted silanol groups on silica-based columns can interact with the polar functional groups of this compound via hydrogen bonding, causing peak tailing.1. Mobile Phase pH Adjustment: Increase the pH of the mobile phase to deprotonate the silanol groups (pKa ~3.5-4.5), minimizing their interaction. For anion-exchange, a higher pH also ensures the analyte is fully charged. 2. Increase Buffer Concentration: A higher ionic strength in the mobile phase can help shield the charged interactions between the analyte and active sites on the stationary phase. 3. Switch to a Modern Column: Use a column with advanced end-capping or a hybrid particle technology (e.g., Ethylene Bridged Hybrid - BEH) to reduce the number of accessible silanols.
Column Overload (Peak Fronting) Injecting too much sample mass can saturate the stationary phase, leading to a characteristic "shark-fin" or fronting peak shape.1. Reduce Injection Volume: Systematically decrease the injection volume until a symmetrical peak is achieved. 2. Dilute the Sample: Prepare a dilution series of your sample and inject. This is the preferred method as it also reduces potential matrix effects.
Anomeric Separation (Split Peaks) In solution, reducing sugars and their acid derivatives can exist as different anomers (e.g., α and β forms). If the interconversion is slow relative to the chromatographic timescale, two separate or broadened peaks can appear.[13]1. Increase Column Temperature: Elevating the temperature (e.g., to 40-60 °C) can accelerate the rate of anomer interconversion, causing the two peaks to coalesce into a single, sharp peak.[13] 2. Increase Mobile Phase pH: High pH conditions can also speed up mutarotation, leading to a single peak.[13]
Issue 2: Insufficient Resolution from Co-eluting Peaks

Achieving baseline separation is critical for accurate quantification. Resolution is governed by efficiency (N), selectivity (α), and retention factor (k).

Logical Troubleshooting Workflow for Resolution Improvement

G start Low Resolution Observed k_check Is Retention Factor (k) Optimal? (2 < k < 10) start->k_check alpha_check Is Selectivity (α) the Issue? (Peaks are close but distinct) k_check->alpha_check Yes adjust_k Adjust Mobile Phase Strength (e.g., decrease water in HILIC) k_check->adjust_k No n_check Is Efficiency (N) Low? (Peaks are broad) alpha_check->n_check Yes adjust_alpha Change Selectivity: 1. Modify Mobile Phase (pH, Buffer) 2. Change Stationary Phase Chemistry alpha_check->adjust_alpha No solution Resolution Improved n_check->solution No adjust_n Improve Efficiency: 1. Decrease Flow Rate 2. Use Longer Column 3. Use Smaller Particle Size Column n_check->adjust_n Yes adjust_k->solution adjust_alpha->solution adjust_n->solution

Caption: Troubleshooting workflow for improving HPLC resolution.

Step-by-Step Protocols for Improving Resolution

  • Optimize Retention Factor (k):

    • For HILIC: The retention of this compound is primarily controlled by the water content in the mobile phase. Water is the "strong" solvent.[5] To increase retention (increase k), decrease the percentage of the aqueous component (e.g., move from 90:10 ACN:Water to 95:5 ACN:Water).[5]

    • For Anion-Exchange: Retention is controlled by the ionic strength and pH of the mobile phase. To increase retention, decrease the concentration of the competing salt (e.g., reduce buffer concentration) in the eluent.

  • Enhance Selectivity (α):

    • Mobile Phase pH: The ionization state of this compound and any other ionizable analytes is highly dependent on pH. Adjusting the mobile phase pH can dramatically alter the relative retention times and improve selectivity.[17] A pH screening study is highly recommended.

    • Change Organic Modifier (HILIC): While acetonitrile is most common, switching to or adding methanol or isopropanol can alter the selectivity of the separation.

    • Change Stationary Phase: This is the most powerful way to change selectivity.[17][18] If you are using an amide HILIC column, try a zwitterionic HILIC column.[7] If using a Ca2+ form ligand-exchange column, try a Pb2+ form. Each stationary phase offers unique interaction mechanisms.[10][11]

  • Increase Efficiency (N):

    • Reduce Flow Rate: Lowering the flow rate allows more time for mass transfer between the mobile and stationary phases, which can lead to sharper peaks and better resolution.[18]

    • Increase Column Length: Doubling the column length approximately increases the resolution by a factor of √2 (or ~1.4).[18] Be aware this will increase analysis time and backpressure.

    • Decrease Particle Size: Moving from a 5 µm particle size column to a sub-2 µm (UHPLC) or a superficially porous particle (SPP) column will significantly increase efficiency and resolution, often allowing for faster analyses.[7][17]

Issue 3: Retention Time Drift and Poor Reproducibility

Inconsistent retention times are often a sign of an unequilibrated system or a changing mobile phase.

Potential Causes & Solutions

CauseScientific RationaleTroubleshooting Protocol
Insufficient Column Equilibration HILIC and Ion-Exchange modes require longer equilibration times than reversed-phase. In HILIC, a stable water layer must form on the stationary phase surface to ensure consistent partitioning and retention.[5]1. Extend Equilibration Time: For HILIC, ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection and between gradient runs. For particularly stubborn drift, equilibrate overnight at a low flow rate. 2. Verify System Stability: Monitor the baseline and backpressure. A stable, flat baseline and constant pressure are indicators of a well-equilibrated system.
Mobile Phase Instability Buffers can precipitate if the organic content is too high. The pH of buffered mobile phases can also drift if exposed to air (CO2 absorption).1. Check Buffer Solubility: Ensure your chosen buffer (e.g., ammonium formate, ammonium acetate) is soluble in the highest organic concentration used in your method. 2. Prepare Fresh Mobile Phase: Prepare mobile phases daily to prevent pH drift and microbial growth. Degas the mobile phase thoroughly before use.
Temperature Fluctuations Column temperature directly affects mobile phase viscosity and retention. Inconsistent ambient temperatures can lead to retention time drift.1. Use a Column Thermostat: Always use a column oven set to a stable temperature (e.g., 30 °C or higher) to ensure reproducible retention times.[18]

Experimental Protocols

Protocol 1: HILIC Method for this compound

This protocol provides a starting point for developing a HILIC method.

G cluster_prep Preparation cluster_hplc HPLC Conditions prep1 Sample Prep: Dissolve in 75:25 ACN:Water inj Inject Sample prep1->inj prep2 Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.2) prep2->inj prep3 Mobile Phase B: Acetonitrile (ACN) prep3->inj col Column: Amide or Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm) inj->col grad Gradient: 95% B to 50% B over 10 min col->grad detect Detection: ELSD or MS grad->detect

Caption: Experimental workflow for HILIC analysis of this compound.

Method Details:

  • Column: Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, Phenomenex Luna HILIC).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.2 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Sample Diluent: 75:25 (v/v) Acetonitrile:Water. Matching the sample diluent to the initial mobile phase conditions is critical for good peak shape.

  • Detection: ELSD or Mass Spectrometry.

References

L-idaric acid solubility problems and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: L-Idaric Acid

Introduction

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. As a hexaric acid, a type of sugar acid, its unique structure with multiple hydroxyl and carboxyl groups presents both opportunities and challenges in formulation and application. This guide provides in-depth, cause-and-effect explanations and validated protocols to help you overcome common solubility hurdles.

Part 1: Frequently Asked Questions (FAQs) & Foundational Knowledge

This section addresses the fundamental properties of this compound that govern its solubility.

Q1: What is this compound and what are its key physical properties?

This compound is an organic compound with the molecular formula C₆H₁₀O₈ and a molecular weight of approximately 210.14 g/mol .[1][2] It is the L-enantiomer of idaric acid.[1][2] Structurally, it is a dicarboxylic acid with four hydroxyl groups, making it a highly polar molecule.

PropertyValueSource(s)
Appearance Off-White Solid[2]
Molecular Formula C₆H₁₀O₈[1][2]
Molecular Weight 210.14 g/mol [1][2]
Melting Point 125-130°C[2][3]
Stability Hygroscopic[2][3]
Known Solvents Water, DMSO, Methanol[2][3]

Due to its hygroscopic nature, it is critical to store this compound in a desiccated, inert atmosphere, preferably at -20°C, to prevent water absorption which can affect sample weight accuracy and stability.[2][3]

Q2: Why can this compound be difficult to dissolve, despite being polar?

The difficulty in dissolving this compound stems from a combination of strong intermolecular forces and its crystal lattice structure.

  • Extensive Hydrogen Bonding: The presence of two carboxylic acid groups and four hydroxyl groups allows for the formation of a dense, three-dimensional network of hydrogen bonds between this compound molecules in its solid state. Overcoming this high crystal lattice energy requires a solvent capable of effectively disrupting these bonds.[4]

  • The "Odd-Even Effect": this compound is a six-carbon dicarboxylic acid. Research on the homologous series of dicarboxylic acids has shown that those with an even number of carbon atoms often exhibit lower aqueous solubility compared to their adjacent odd-carbon counterparts.[5][6] This phenomenon is attributed to more efficient crystal packing in the solid state for even-numbered diacids, making them more difficult to solvate.

Q3: How does the acidity of this compound influence its solubility?

This compound has two carboxylic acid groups, which can donate protons in a stepwise manner. The first dissociation constant (pKa₁) is significantly lower (more acidic) than the second (pKa₂).[7] The predicted pKa for the first dissociation is approximately 2.99.[2]

This dual-acid nature is the key to manipulating its solubility.

  • At Low pH (pH < 2): The molecule is fully protonated (HOOC-R-COOH). In this neutral form, its solubility is limited by the high crystal lattice energy.

  • At Mid-range pH (pH ~3-5): The first carboxyl group deprotonates to form the monoanion (⁻OOC-R-COOH). This introduces a charge, increasing polarity and improving water solubility.

  • At Higher pH (pH > 5): The second carboxyl group deprotonates, forming the dianion (⁻OOC-R-COO⁻). This highly charged species is significantly more water-soluble than the neutral form.

This relationship is fundamental to the pH-adjustment protocols described later in this guide.

Part 2: Troubleshooting Common Solubility Issues

This section provides direct answers and solutions to specific problems you may encounter in the lab.

Q4: My this compound is not dissolving completely in water at room temperature. What are my options?

This is a common issue. If you observe poor dissolution in water, follow this troubleshooting workflow.

G start Start: this compound insoluble in water heat Gently heat solution (e.g., to 40-50°C) with stirring. start->heat dissolved_heat Problem Solved? heat->dissolved_heat sonicate Apply sonication for 10-15 minutes. dissolved_sonic Problem Solved? sonicate->dissolved_sonic ph_adjust Increase pH with a base (e.g., NaOH, NH4OH) to > 7.0 dissolved_ph Problem Solved? ph_adjust->dissolved_ph cosolvent Consider a co-solvent (e.g., DMSO, Methanol) if application allows. end_fail Re-evaluate concentration or solvent system. cosolvent->end_fail dissolved_heat->sonicate No end_ok Solution Prepared dissolved_heat->end_ok Yes dissolved_sonic->ph_adjust No dissolved_sonic->end_ok Yes dissolved_ph->cosolvent No (pH change not possible) dissolved_ph->end_ok Yes G cluster_0 pH vs. Dominant Species pH_low Low pH (<2) HOOC-R-COOH (Low Solubility) pH_mid Mid pH (~3-5) -OOC-R-COOH (Improved Solubility) pH_low->pH_mid + OH- pH_high High pH (>7) -OOC-R-COO- (High Solubility) pH_mid->pH_high + OH-

References

Technical Support Center: Method Refinement for Quantitative Analysis of L-Idaric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of L-idaric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, we have synthesized our expertise to create a resource that not only provides protocols but also explains the scientific reasoning behind our recommendations, ensuring the integrity and reliability of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the quantitative analysis of this compound.

1. Q: What is the most suitable chromatographic technique for the quantitative analysis of this compound?

A: Due to its highly polar and hydrophilic nature, this compound is poorly retained on traditional reversed-phase columns. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended technique. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes like this compound.[1][2][3] An alternative approach is Ion-Pairing Chromatography (IPC) , where a reagent is added to the mobile phase to form a hydrophobic ion pair with the charged this compound, allowing for separation on a reversed-phase column.[4][5][6]

2. Q: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing for acidic compounds like this compound is often due to strong interactions with the stationary phase. Here are the primary causes and solutions:

  • Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with the carboxyl groups of this compound, causing tailing.

    • Solution: Use a mobile phase with a lower pH (around 2.5-3.5) to suppress the ionization of both the silanol groups and this compound. Adding a small amount of a competing acid, like formic acid or trifluoroacetic acid, can also help.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Metal Chelation: this compound can chelate with metal ions present in the sample, mobile phase, or HPLC system.

    • Solution: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase at a low concentration (e.g., 10-50 µM).

3. Q: I am not getting sufficient sensitivity for this compound with UV detection. What are my options?

A: this compound lacks a strong chromophore, leading to poor sensitivity with UV detection. Here are more sensitive alternatives:

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is the most sensitive and selective detection method for this compound. Electrospray ionization (ESI) in negative ion mode is typically used.[7]

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that can be used for non-volatile analytes like this compound.

  • Refractive Index (RI) Detector: RI detection is another universal option but is generally less sensitive than ELSD and is not compatible with gradient elution.

  • Pre-column Derivatization: Derivatizing this compound with a fluorescent tag can significantly enhance sensitivity for fluorescence detection.[8]

4. Q: How can I ensure the stereospecificity of my quantitative method for this compound?

A: To differentiate this compound from its diastereomers (like D-idaric acid and meso-idaric acid), a chiral separation technique is necessary.

  • Chiral HPLC Columns: Employing a chiral stationary phase (CSP) is the most direct approach.[9][10][11][12] Polysaccharide-based or macrocyclic glycopeptide chiral columns are good starting points.

  • Indirect Chiral Separation: This involves derivatizing the idaric acid isomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[13]

5. Q: What are the best practices for sample preparation of this compound from biological matrices?

A: Effective sample preparation is crucial to remove interferences and ensure accurate quantification.

  • Protein Precipitation (PPT): For samples like plasma or serum, PPT with a cold organic solvent (e.g., acetonitrile or methanol) is a common first step to remove proteins.[14]

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a clean solvent phase, away from matrix components.[14][15]

  • Solid-Phase Extraction (SPE): SPE with an anion-exchange sorbent is a highly effective way to selectively extract and concentrate this compound from complex samples.[16]

II. Troubleshooting Guide

This section provides a systematic approach to resolving common issues during the quantitative analysis of this compound.

Problem Potential Cause Troubleshooting Steps
No Peak or Very Small Peak Injection issue- Verify autosampler and syringe are functioning correctly.- Ensure the sample vial has sufficient volume.
Poor retention on the column- If using reversed-phase, switch to a HILIC or ion-pairing method.[2][4]- For HILIC, increase the organic solvent percentage in the mobile phase.[2]
Detector issue- Check detector settings (e.g., wavelength for UV, gas flow for ELSD, source parameters for MS).- Ensure the detector lamp (for UV) is not expired.
Broad Peaks High dead volume- Use tubing with a smaller internal diameter and minimize its length, especially between the column and detector.
Column contamination- Flush the column with a strong solvent.- Replace the guard column if one is in use.
Inappropriate mobile phase pH- Adjust the mobile phase pH to suppress ionization of this compound (for reversed-phase and HILIC).
Split Peaks Partially clogged frit or column void- Back-flush the column.- If the problem persists, replace the column.
Sample solvent incompatible with mobile phase- Dissolve the sample in the mobile phase or a weaker solvent.
Inconsistent Retention Times Fluctuation in mobile phase composition- Ensure proper mixing of the mobile phase.- Degas the mobile phase to prevent air bubbles.
Temperature variations- Use a column oven to maintain a constant temperature.
Column equilibration issue- Ensure the column is adequately equilibrated with the mobile phase before each injection, especially for gradient methods.

III. Experimental Protocols

This section provides detailed, step-by-step protocols for the quantitative analysis of this compound.

Protocol 1: Quantitative Analysis of this compound by HILIC-MS/MS

This protocol is recommended for its high sensitivity and selectivity.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of water.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with a mixture of acetonitrile and water (e.g., 80:20 v/v) to cover the desired concentration range.

  • Sample Preparation: Perform protein precipitation by adding three parts of cold acetonitrile to one part of the sample. Vortex and centrifuge. Collect the supernatant and dilute with the mobile phase if necessary.

3. HPLC-MS/MS Conditions:

Parameter Condition
HPLC System Agilent 1290 Infinity II or equivalent
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium formate in water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 90% B to 60% B over 5 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer SCIEX QTRAP 6500+ or equivalent
Ionization Mode ESI Negative
MRM Transition Q1: 209.0 m/z, Q3: 113.0 m/z (quantifier), 87.0 m/z (qualifier)
Source Parameters Optimize for your specific instrument

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the working standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Derivatization of this compound for GC-MS Analysis

This protocol is suitable for labs equipped with GC-MS and when high throughput is not the primary concern.

1. Materials and Reagents:

  • This compound reference standard

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[17]

  • Hexane (GC grade)

2. Derivatization Procedure:

  • Pipette a known amount of the dried sample extract or standard into a reaction vial.

  • Add 50 µL of pyridine.

  • Add 100 µL of BSTFA with 1% TMCS.[17]

  • Cap the vial tightly and heat at 70°C for 1 hour.

  • Cool to room temperature. The sample is now ready for GC-MS analysis.

3. GC-MS Conditions:

Parameter Condition
GC System Agilent 8890 GC or equivalent
Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1 mL/min
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-600 m/z

IV. Visualizations

Workflow for this compound Quantitative Analysis

G cluster_sample_prep Sample Preparation cluster_data Data Processing sample Biological Sample ppt Protein Precipitation sample->ppt spe Solid-Phase Extraction ppt->spe derivatization Derivatization (for GC-MS) spe->derivatization hilic_ms HILIC-MS/MS spe->hilic_ms ipc_lc Ion-Pairing LC spe->ipc_lc gc_ms GC-MS derivatization->gc_ms calibration Calibration Curve hilic_ms->calibration ipc_lc->calibration gc_ms->calibration quantification Quantification calibration->quantification validation Method Validation quantification->validation

Caption: Workflow for the quantitative analysis of this compound.

Troubleshooting Logic for Peak Tailing

G start Peak Tailing Observed check_overload Reduce Sample Concentration start->check_overload check_silanol Lower Mobile Phase pH check_overload->check_silanol No Improvement resolved Problem Resolved check_overload->resolved Tailing Improves check_metal Add EDTA to Mobile Phase check_silanol->check_metal No Improvement check_silanol->resolved Tailing Improves check_metal->resolved Tailing Improves escalate Contact Technical Support check_metal->escalate No Improvement

Caption: Decision tree for troubleshooting peak tailing in this compound analysis.

V. References

  • Hemström, P. & Irgum, K. Hydrophilic interaction chromatography. Journal of Separation Science29 , 1784-1821 (2006).

  • McCalley, D. V. Is hydrophilic interaction chromatography with silica columns a viable alternative to reversed-phase liquid chromatography for the analysis of ionisable compounds? Journal of Chromatography A1217 , 858-880 (2010).

  • Jandera, P. Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta692 , 1-25 (2011).

  • Thermo Fisher Scientific. Analyzing Organic Acids by Ion Chromatography. --INVALID-LINK--

  • KNAUER. HILIC - Sugars and fructooligosaccharide analysis. --INVALID-LINK--

  • Werner, B. C. et al. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Analytical and Bioanalytical Chemistry409 , 2997-3007 (2017).

  • Katajamaa, M. & Orešič, M. Processing methods for differential analysis of LC/MS profile data. BMC Bioinformatics6 , 179 (2005).

  • Want, E. J. et al. A new method for the sensitive, high-resolution, and robust analysis of metabolites in human serum and plasma by ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry24 , 2279-2292 (2010).

  • LoBrutto, R. & Jones, A. The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC North America36 , 8-16 (2018).

  • Technologynetworks.com. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. --INVALID-LINK--

  • Agilent Technologies. Sample Preparation Techniques for Biological Matrices. --INVALID-LINK--

  • Wang, Y. et al. Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Metabolites10 , 233 (2020).

  • Biosynth. This compound | 80876-58-0 | MI07444. --INVALID-LINK--

  • Metrohm. Fatty acids (C12 ... C18) with ion-pair chromatography. --INVALID-LINK--

  • Li, J. et al. Rapid, selective, and sensitive analysis of triterpenic acids in Hippophae rhamnoides L. using HPLC with pre-column fluorescent derivatization and identification with post-column APCI-MS. Journal of Liquid Chromatography & Related Technologies38 , 451-458 (2015).

  • Yamamoto, S. et al. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Journal of Lipid Research46 , 1568-1576 (2005).

  • Chemistry For Everyone. What Is Ion Pair Chromatography?. --INVALID-LINK--

  • Irie, M. et al. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules23 , 2329 (2018).

  • ResearchGate. Ion Pairing Chromatography. --INVALID-LINK--

  • Neumann, N. P. et al. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Metabolites10 , 389 (2020).

  • Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC). --INVALID-LINK--

  • IJSTR. Sample Preparation In Bioanalysis: A Review. --INVALID-LINK--

  • Chiral Technologies. Enantiomer separation of acidic compounds. --INVALID-LINK--

  • Guidechem. This compound 80876-58-0 wiki. --INVALID-LINK--

  • IJNRD. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TARTARIC ACID FROM EFFERVESCENT GRANULES BY RP-HPLC. --INVALID-LINK--

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. --INVALID-LINK--

  • ResearchGate. (PDF) Derivatization Methods in GC and GC/MS. --INVALID-LINK--

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. --INVALID-LINK--

  • Nacalai Tesque. Fatty Acid Analysis by HPLC. --INVALID-LINK--

  • MDPI. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. --INVALID-LINK--

  • iris@unitn. A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids. --INVALID-LINK--

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. --INVALID-LINK--

  • Benchchem. Application Note: A Validated RP-HPLC Method for the Quantification of Tessaric Acid. --INVALID-LINK--

  • NIH. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. --INVALID-LINK--

  • MDPI. The Development of an Extraction Method for Simultaneously Analyzing Fatty Acids in Macroalgae Using SPE with Derivatization for LC–MS/MS. --INVALID-LINK--

  • ResearchGate. Development and validation of a fast high pressure liquid chromatography method for the analysis of lignocellulosic biomass hydrolysis and fermentation products. --INVALID-LINK--

  • SCIEX. Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. --INVALID-LINK--

References

Validation & Comparative

A Comprehensive Guide to the Validation of L-idaric Acid Purity using 1H NMR Spectroscopy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. L-idaric acid, a C6-dicarboxylic acid sugar derivative, serves as a crucial chiral building block in organic synthesis and is implicated in various biological pathways.[1][2] Consequently, the rigorous validation of its purity is paramount. This guide provides an in-depth exploration of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as a primary, self-validating method for this purpose. It details an expert-driven protocol, explains the causality behind experimental choices, and objectively compares the technique with other analytical alternatives.

The Power of ¹H NMR: Beyond Simple Confirmation

¹H NMR spectroscopy stands as a uniquely powerful tool in chemical analysis because it provides comprehensive structural and quantitative information in a single, non-destructive experiment.[3][4] Unlike chromatographic techniques that rely on response factors, the signal area in a properly acquired ¹H NMR spectrum is directly proportional to the number of protons generating that signal.[5][6] This fundamental principle allows for the simultaneous confirmation of the this compound structure and the quantification of its purity against a certified internal standard—a method known as quantitative NMR (qNMR).

The structural integrity of this compound can be confirmed by analyzing its characteristic ¹H NMR signature. The molecule's stereochemistry dictates the magnetic environment of each proton, resulting in a unique pattern of chemical shifts and spin-spin couplings.

Caption: Chemical structure of this compound with numbered carbons.

A Self-Validating ¹H NMR Protocol for Purity Determination

The trustworthiness of an analytical method hinges on a robust, well-justified protocol. The following workflow is designed as a self-validating system, aligning with the principles of analytical procedure validation outlined in guidelines such as ICH Q2(R1).[7][8][9]

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Precision Weighing (Analyte & Internal Standard) dissolve 2. Dissolution (in Deuterated Solvent, e.g., D₂O) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer acquire 4. NMR Spectrometer Setup (Set D1, NS, etc.) transfer->acquire process 5. Processing (FT, Phasing, Baseline Correction) acquire->process integrate 6. Integration (Analyte & Standard Signals) process->integrate calculate 7. Purity Calculation integrate->calculate

Caption: Workflow for quantitative ¹H NMR (qNMR) analysis.

2.1. Materials and Reagents

  • Analyte: this compound sample.

  • Deuterated Solvent: Deuterium oxide (D₂O, 99.9% D). Causality: D₂O is chosen to eliminate the overwhelming signal from residual water and to exchange with the labile hydroxyl (-OH) and carboxylic acid (-COOH) protons, simplifying the spectrum.

  • Internal Standard (IS): A certified reference material (CRM) such as Maleic acid or 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP-d₄). Causality: The IS must be stable, non-reactive, of known purity, and have signals that do not overlap with the analyte's signals. A CRM ensures metrological traceability.[5]

2.2. Sample Preparation

  • Precision Weighing: Using a calibrated analytical balance, accurately weigh ~15 mg of this compound and ~10 mg of the internal standard into a clean vial. Recording the exact masses is critical for the final calculation.

  • Dissolution: Add approximately 0.7 mL of D₂O to the vial. Ensure complete dissolution by gentle vortexing.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

2.3. Data Acquisition

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Causality: Higher field strength improves signal dispersion and sensitivity, which is crucial for resolving complex spectra and detecting low-level impurities.

  • Key Parameters:

    • Pulse Sequence: A standard 90° pulse experiment.

    • Relaxation Delay (D1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard. A typical value of 30 seconds is a conservative starting point. Causality: This is the most critical parameter for quantification. An adequate delay ensures complete relaxation of all protons, making the signal integrals directly proportional to the molar amounts.[4]

    • Number of Scans (NS): Typically 16 to 64 scans. Causality: Multiple scans are averaged to improve the signal-to-noise ratio (S/N), allowing for accurate integration of both strong and weak signals.

2.4. Data Processing and Purity Calculation

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integration: Carefully integrate at least one well-resolved signal for this compound and one for the internal standard.

  • Calculation: The purity of the this compound sample is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I: Integral value of the signal

    • N: Number of protons corresponding to the integrated signal

    • MW: Molecular weight (this compound: 210.14 g/mol )[10]

    • m: Mass

    • P_IS: Purity of the internal standard (as a percentage)

Interpreting the Data: A Comparative Look

The primary advantage of ¹H NMR is its ability to provide a holistic view of the sample. Purity assessment is not just about the main component; it's also about what else is present.

Method Principle Strengths Limitations
¹H NMR Nuclear spin resonanceAbsolute quantification without a specific reference standard for the analyte; provides structural confirmation; detects a wide range of organic impurities simultaneously.[11]Lower sensitivity compared to MS; may not detect inorganic impurities or compounds without protons.
HPLC-UV/RI/ELSD Differential partitioning between mobile and stationary phasesHigh sensitivity for impurities with a chromophore (UV); suitable for non-volatile compounds; RI and ELSD offer more universal detection.[12][13]Requires a specific reference standard for quantification; response factors can vary; method development can be time-consuming.[14]
LC-MS Separation by chromatography followed by mass-based detectionExcellent sensitivity and specificity; provides molecular weight information for unknown impurity identification.Quantification can be complex and requires specific standards; matrix effects can suppress ion signals.
Titration Acid-base neutralizationSimple, inexpensive method for determining total acidic content.Non-specific; cannot distinguish between this compound and other acidic impurities.
Decision Framework for Method Selection

Choosing the right analytical tool depends on the specific scientific question. The following decision tree illustrates a logical approach for a researcher.

Method_Selection start What is the analytical goal? q1 Need absolute purity & identity in one step? start->q1 q2 Need to detect trace-level, unknown impurities? q1->q2 No ans_nmr Use ¹H qNMR q1->ans_nmr Yes q3 Need simple total acid content? q2->q3 No ans_lcms Use LC-MS q2->ans_lcms Yes ans_hplc Use HPLC (UV/ELSD) q3->ans_hplc No, need to quantify known impurities ans_titration Use Titration q3->ans_titration Yes

Caption: Decision tree for selecting an analytical method.

References

A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of L-idaric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric excess (ee) of chiral molecules is a cornerstone of robust chemical analysis and quality control. L-idaric acid, a C6 aldaric acid, possesses multiple stereocenters, making the accurate quantification of its enantiomeric purity a critical parameter in various applications, from stereoselective synthesis to its potential role as a bio-based platform chemical.[1][2] This in-depth technical guide provides a comparative analysis of the primary analytical methods for determining the enantiomeric excess of this compound, supported by experimental insights and detailed protocols.

The Significance of Enantiomeric Purity in Chiral Molecules

Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct biological activities.[3] In the pharmaceutical industry, one enantiomer may be therapeutically active while the other could be inactive or even harmful. Therefore, the ability to accurately measure the enantiomeric excess, a measure of the purity of one enantiomer over the other, is paramount.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantioseparation

Chiral HPLC stands as a powerful and widely adopted technique for the separation and quantification of enantiomers.[4] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, consequently, their separation.

Principle of Chiral HPLC

The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The differing stability of these complexes results in different retention times, allowing for their separation and quantification.

Experimental Protocol: Chiral HPLC Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using a polysaccharide-based chiral stationary phase, which is often effective for the separation of chiral acids.

Materials and Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral Stationary Phase: Cellulose or Amylose-based column (e.g., CHIRALPAK® series)

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small percentage of an acidic modifier (e.g., trifluoroacetic acid - TFA).

  • This compound sample

  • Reference standards of L- and D-idaric acid (if available)

Procedure:

  • Column Installation and Equilibration: Install the chiral column in the HPLC system. Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved. The choice of mobile phase composition is critical and often requires optimization. A typical starting point for acidic compounds is a mixture of hexane/isopropanol with 0.1% TFA.

  • Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection: Inject a fixed volume of the prepared sample onto the HPLC column.

  • Chromatographic Separation: Run the chromatogram and record the retention times of the peaks. The enantiomers will elute at different times.

  • Detection: Detect the separated enantiomers using a UV detector at a wavelength where idaric acid absorbs (typically low UV, e.g., 210 nm, due to the carboxylic acid chromophore).

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

    ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

    Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Causality Behind Experimental Choices
  • Chiral Stationary Phase: Polysaccharide-based CSPs (cellulose and amylose derivatives) are widely used due to their broad applicability and ability to form multiple types of interactions (hydrogen bonding, dipole-dipole, and steric interactions) with a wide range of chiral molecules, including acids.

  • Mobile Phase Modifier: The addition of a small amount of a strong acid like TFA to the mobile phase is crucial for analyzing acidic compounds. It helps to suppress the ionization of the carboxylic acid groups, leading to better peak shapes and improved resolution.

Workflow for Chiral HPLC Analysis

References

A Comparative Guide to the Biological Activities of L-Idaric Acid and D-Iduronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Molecules and Their Relevance

In the landscape of glycobiology, uronic acids are critical players. While structurally similar, stereoisomers can exhibit vastly different biological functions. This guide focuses on two such molecules: L-idaric acid and D-iduronic acid.

  • D-Iduronic Acid (IdoA): A cornerstone of glycosaminoglycan (GAG) biology, IdoA is a C5 epimer of D-glucuronic acid (GlcA).[1][2] It is a major component of GAGs like dermatan sulfate and heparin.[2][3] The presence of IdoA residues, formed by the enzymatic action of D-glucuronyl C5-epimerase, imparts conformational flexibility to the GAG chain.[1][4] This flexibility is crucial for specific interactions with proteins, regulating a multitude of cellular processes including proliferation, differentiation, angiogenesis, and signaling.[1]

  • This compound: As the L-enantiomer of idaric acid, this molecule is less studied than its D-counterpart.[5][6] However, emerging evidence suggests it possesses distinct biological activities, notably as an anti-inflammatory agent.[7] It has been shown to inhibit the production of inflammatory mediators like prostaglandins and cytokines and also inhibits the enzyme β-glucuronidase.[7]

This guide will compare these two molecules, focusing on the well-established roles of D-iduronic acid within GAG metabolism as a benchmark to explore the potential activities of this compound, particularly as a modulator of enzymes involved in GAG processing.

Comparative Analysis: D-Iduronic Acid vs. This compound

The fundamental differences in their stereochemistry dictate their biological roles and interactions. D-Iduronic acid is an integral structural component of vital biopolymers, whereas this compound appears to act as a modulator of enzymatic activity.

FeatureD-Iduronic Acid (as L-Iduronic Acid in GAGs)This compound
Primary Biological Role Structural component of glycosaminoglycans (dermatan sulfate, heparan sulfate).[2]Reported anti-inflammatory agent and enzyme inhibitor.[7]
Natural Abundance Abundant in the extracellular matrix and on cell surfaces as part of GAGs.[3][8]Not a known component of major metabolic pathways; studied as an exogenous compound.[7]
Key Associated Enzymes Biosynthesis: D-Glucuronyl C5-epimerase converts D-glucuronic acid to L-iduronic acid within the GAG chain.[4][9][10] Degradation: α-L-iduronidase cleaves terminal α-L-iduronic acid residues from GAGs.[11][12]Inhibition Target: Reported to inhibit β-glucuronidase.[7] Potential for interaction with other GAG-modifying enzymes is an area of active research.
Conformational Flexibility High conformational flexibility (equilibrium between chair and skew-boat forms) within GAGs, critical for protein binding.[2]As a small molecule, its conformational state is less complex and not relevant to polymer flexibility.
Clinical Relevance Deficiency of α-L-iduronidase leads to Mucopolysaccharidosis type I (MPS I), a lysosomal storage disease.[12][13]Investigated for potential therapeutic use due to its anti-inflammatory properties.[7]
The Central Role of D-Iduronic Acid in Glycosaminoglycan (GAG) Biosynthesis

The biological significance of D-iduronic acid is intrinsically linked to its incorporation into GAGs as its L-enantiomer, L-iduronic acid. This conversion is a critical post-translational modification that occurs on the growing polysaccharide chain.

The enzyme D-glucuronyl C5-epimerase catalyzes the conversion of D-glucuronic acid (GlcA) residues into L-iduronic acid (IdoA) residues.[4] This epimerization is a key step in the biosynthesis of heparan sulfate and dermatan sulfate, dramatically altering the structure and function of the GAG chain.[1][10] The reaction is reversible in vitro but is rendered effectively irreversible in vivo by subsequent sulfation steps.[4][14]

Figure 1: GAG Biosynthesis and Epimerization.

GAG_Biosynthesis cluster_golgi Golgi Apparatus UDP_GlcA UDP-D-Glucuronic Acid GAG_Chain Growing GAG Chain (GlcA-GlcNAc)n UDP_GlcA->GAG_Chain Glycosyltransferases Epimerized_Chain Epimerized GAG Chain (IdoA-GlcNAc)n GAG_Chain->Epimerized_Chain D-Glucuronyl C5-Epimerase Sulfated_Chain Mature Sulfated GAG (e.g., Heparan Sulfate) Epimerized_Chain->Sulfated_Chain Sulfotransferases Lysosome Lysosome Sulfated_Chain->Lysosome Turnover Degradation α-L-iduronidase cleaves IdoA Lysosome->Degradation L_Idaric_Acid This compound (Potential Inhibitor) L_Idaric_Acid->Degradation Inhibition?

Experimental Protocols: A Framework for Comparative Functional Analysis

To quantitatively assess the differential biological activities of this compound and D-iduronic acid, specific enzymatic assays are required. Here, we propose a protocol to investigate whether this compound can act as a competitive inhibitor of α-L-iduronidase , the enzyme responsible for degrading GAGs containing L-iduronic acid. A deficiency in this enzyme leads to the lysosomal storage disorder Mucopolysaccharidosis I (MPS I).[13]

This protocol is designed to measure the activity of α-L-iduronidase in the presence and absence of this compound using a fluorogenic substrate.

Figure 2: Workflow for α-L-iduronidase Inhibition Assay.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_detection Detection & Analysis Reagents 1. Prepare Reagents: - Assay Buffer - α-L-iduronidase enzyme - 4-MU-α-L-iduronide (Substrate) - this compound (Inhibitor) - Stop Solution Setup 2. Set up reactions in 96-well plate: - Control (Enzyme + Substrate) - Test (Enzyme + Substrate + this compound) Reagents->Setup Incubate 3. Incubate at 37°C Setup->Incubate Stop 4. Add Stop Solution Incubate->Stop Read 5. Read Fluorescence (Ex: 355 nm, Em: 460 nm) Stop->Read Analyze 6. Analyze Data: - Calculate % Inhibition - Determine IC50 Read->Analyze

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 0.1 M sodium formate buffer, pH 3.5, containing 0.15 M NaCl.

    • Enzyme Solution: Reconstitute recombinant human α-L-iduronidase (IDUA) in the assay buffer to a working concentration (e.g., 0.1 µg/mL).

    • Substrate Solution: Prepare a stock solution of 4-methylumbelliferyl-α-L-iduronide (4MU-α-L-iduronide) in DMSO. Dilute to a working concentration (e.g., 200 µM) in assay buffer. The final concentration in the assay should be close to the Michaelis constant (Km), which is approximately 180 µM, for optimal sensitivity to competitive inhibition.[12][15][16]

    • Inhibitor Solution: Prepare a stock solution of this compound in water. Create a series of dilutions to test a range of concentrations (e.g., 1 µM to 1 mM).

    • Stop Solution: 0.5 M glycine-carbonate buffer, pH 10.5.

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of either this compound dilution (for test wells) or assay buffer (for control wells).

    • Add 20 µL of the enzyme solution to all wells.

    • Pre-incubate the plate for 15 minutes at 37°C to allow for potential inhibitor binding.

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells. The total reaction volume is 60 µL.

    • Incubate the plate for 1-2 hours at 37°C.

    • Stop the reaction by adding 200 µL of Stop Solution to each well.

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[12]

    • Prepare a standard curve using 4-methylumbelliferone (4-MU) to convert fluorescence units into the amount of product formed (nmol).

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Directions

The comparison between D-iduronic acid and this compound highlights a fundamental principle in biology: stereochemistry dictates function. D-iduronic acid, via its L-form in GAGs, is a vital structural element essential for a vast array of biological interactions.[1] In contrast, this compound is emerging as a bioactive molecule with potential therapeutic applications as an anti-inflammatory agent and enzyme inhibitor.[7]

The proposed experimental framework provides a clear path to investigate the potential cross-reactivity of this compound with key enzymes in GAG metabolism. Understanding if and how this compound inhibits enzymes like α-L-iduronidase could open new avenues for research into lysosomal storage diseases and the development of novel therapeutic modulators for GAG processing pathways.

References

A Senior Application Scientist's Guide to Chiral Resolution: L-Idaric Acid vs. Tartaric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The efficient separation of enantiomers from a racemic mixture is a cornerstone of modern pharmaceutical and fine chemical manufacturing. The choice of a resolving agent is a critical decision that profoundly impacts yield, purity, and overall process economics. While tartaric acid is a well-entrenched workhorse in this field, its diastereomer, L-idaric acid, offers a distinct stereochemical profile that can unlock superior resolutions for challenging substrates. This guide provides a detailed, data-driven comparison to inform the strategic selection between these two valuable chiral resolving agents.

Foundational Chemistry: Stereoisomers as Resolving Agents

This compound and L-tartaric acid are C4-dicarboxylic acids that are diastereomers of each other. This seemingly subtle difference in the spatial arrangement of their hydroxyl groups is the key to their differential performance in chiral resolutions.

PropertyThis compoundL-(+)-Tartaric Acid
Molar Mass 210.14 g/mol [1][2]150.087 g/mol [3]
Acidity (pKa) pKa1 ≈ 2.99 (Predicted)[4]pKa1 ≈ 2.98, pKa2 ≈ 4.34[5]
Natural Abundance Less commonAbundant in grapes and other fruits[6][7][8]
Key Structural Feature Different stereochemistryA dihydroxy derivative of dicarboxylic acid[6]

While both are effective at forming diastereomeric salts with racemic bases (such as amines), the unique three-dimensional structure of each acid leads to different crystal packing efficiencies and solubilities for the resulting salts. This difference is the fundamental principle exploited in resolution by crystallization.[9][10]

The Resolution Process: A Step-by-Step Mechanistic Overview

The classical resolution of a racemic base using a chiral acid follows a well-defined pathway based on the principles of diastereomeric salt formation and fractional crystallization.[9][10]

G Start Initiate Resolution of Racemic Amine Screening Screen Resolving Agents (L-Tartaric Acid, this compound, etc.) Start->Screening Evaluation Evaluate: - Yield - Enantiomeric Excess (e.e.) - Number of Recrystallizations Screening->Evaluation Evaluation->Screening Suboptimal Results Optimization Optimize Crystallization Conditions (Solvent, Temperature, Molar Ratio) Evaluation->Optimization Promising Results CostAnalysis Cost-Benefit Analysis (Reagent Cost vs. Process Efficiency) Optimization->CostAnalysis Decision Select Optimal Resolving Agent CostAnalysis->Decision

References

A Senior Scientist's Guide to Investigating L-Idaric Acid Cross-Reactivity in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Structural Analogs in Biochemical Analysis

In the precise world of enzymatic assays, substrate specificity is paramount. However, the presence of structurally similar molecules, or analogs, can introduce significant analytical challenges, leading to either false-positive signals or inhibition of the intended reaction. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and quantify the potential cross-reactivity of L-idaric acid in common enzymatic assays.

This compound is a dicarboxylic acid that shares structural features with other crucial uronic acids, such as D-glucuronic acid and its C5 epimer, L-iduronic acid. These uronic acids are fundamental components of glycosaminoglycans (GAGs) like heparin and dermatan sulfate, making their quantification essential in many areas of biomedical research. Given its structural similarity, this compound poses a potential, yet often uncharacterized, interference risk in enzymatic assays designed for these more common uronic acids.

This guide moves beyond a simple listing of protocols. It explains the biochemical rationale behind the experimental design, provides detailed, self-validating methodologies to test for cross-reactivity, and offers a framework for interpreting the resulting data.

cluster_0 Common Uronic Acids cluster_1 Potential Interferent Glucuronic D-Glucuronic Acid Iduronic L-Iduronic Acid Glucuronic->Iduronic C5 Epimers Idaric This compound Iduronic->Idaric Structurally Similar (Potential for Cross-Reactivity)

Caption: Logical relationship between common uronic acids and this compound.

The Biochemical Basis for Potential Cross-Reactivity

An enzyme's specificity is dictated by the three-dimensional geometry and chemical properties of its active site. This site is a molecular pocket precisely shaped to bind its specific substrate and facilitate its conversion to a product. Structural analogs can interfere with this process in two primary ways:

  • As a Competitive Inhibitor: If the analog can bind to the active site but cannot be converted into a product, it effectively "blocks" the site, preventing the true substrate from binding. This reduces the reaction rate. The degree of inhibition is quantified by the inhibition constant (Ki).

  • As an Alternative Substrate: If the analog is sufficiently similar to the native substrate, the enzyme may recognize it and catalyze its conversion, often at a different rate. This can lead to an overestimation of the primary substrate's concentration.

This compound's structure, particularly its carboxyl groups and hydroxyl stereochemistry, makes it a candidate for interacting with enzymes that typically bind L-iduronic or D-glucuronic acid. Therefore, any robust assay for these targets must be validated to rule out or quantify interference from this compound.

cluster_0 Scenario A: Normal Enzymatic Reaction cluster_1 Scenario B: Competitive Inhibition Enzyme Enzyme Active Site Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Binds Enzyme2 Enzyme Active Site NoProduct No Reaction Enzyme2->NoProduct Substrate2 Substrate Substrate2->Enzyme2 Inhibitor This compound (Analog) Inhibitor->Enzyme2 Blocks Binding

Caption: Diagram illustrating normal enzyme function vs. competitive inhibition.

Experimental Design for Assessing Cross-Reactivity

This section provides a two-phase experimental plan to systematically determine the nature and extent of this compound's interaction with a given enzyme. We will use a hypothetical assay for "Uronidase," which acts on a specific substrate to produce a chromogenic product, as our model system.

Phase 1: Initial Screening for Interaction

Objective: To quickly determine if this compound causes any measurable effect (inhibition or signal generation) on the enzymatic assay.

Methodology:

  • Prepare Reagents:

    • Enzyme Stock: Prepare a concentrated stock of the Uronidase enzyme in its recommended assay buffer.

    • Substrate Stock: Prepare a concentrated stock of the primary chromogenic substrate (e.g., p-nitrophenyl-β-D-glucuronide).

    • This compound Stock: Prepare a high-concentration stock solution of this compound in the assay buffer. Ensure the pH is adjusted to match the buffer's pH.

    • Assay Buffer: The buffer system in which the enzyme is optimally active.

  • Set up Control and Test Wells (in a 96-well plate):

    • Negative Control (No Enzyme): Buffer + Substrate. (Establishes baseline substrate degradation).

    • Positive Control (100% Activity): Buffer + Substrate + Enzyme. (Establishes the uninhibited reaction rate).

    • Test Condition 1 (Inhibition Screen): this compound + Substrate + Enzyme. (Tests if this compound inhibits the reaction).

    • Test Condition 2 (Alternative Substrate Screen): this compound + Enzyme. (Tests if this compound itself can be acted upon by the enzyme to produce a signal, which is unlikely with a non-chromogenic molecule but is a crucial control).

  • Execution:

    • Incubate the plate at the optimal temperature for the enzyme.

    • Read the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) at regular intervals (e.g., every 2 minutes for 30 minutes) using a microplate reader.

  • Initial Data Analysis:

    • Calculate the reaction rate (change in absorbance per minute) for each condition.

    • If Rate(Test 1) < Rate(Positive Control): this compound is likely an inhibitor. Proceed to Phase 2.

    • If Rate(Test 1) ≈ Rate(Positive Control): No significant inhibition at the tested concentration.

    • If Rate(Test 2) > 0: this compound may be an alternative substrate, or there is a contaminant. This requires further investigation.

Phase 2: Quantitative Kinetic Analysis

Objective: To determine the kinetic parameters (Km, Vmax, and Ki) to precisely quantify the interaction. This involves generating a Michaelis-Menten plot.

Methodology:

  • Experimental Setup: This experiment requires a matrix of varying substrate and this compound concentrations.

    • Prepare serial dilutions of the primary substrate. A good starting point is a range from 0.1x to 10x the known Km value of the substrate. If the Km is unknown, a wide range (e.g., 0.1 µM to 100 µM) should be tested.

    • Prepare several fixed concentrations of this compound (the potential inhibitor). These should bracket the concentration used in the initial screen. For example: 0 M (control), 1x, 5x, and 10x of the initial screening concentration.

  • Plate Layout: Design a 96-well plate layout where each row corresponds to a fixed concentration of this compound, and each column corresponds to a different concentration of the primary substrate.

  • Execution:

    • Add the buffer, this compound, and substrate to the appropriate wells.

    • Initiate the reaction by adding the enzyme to all wells simultaneously (using a multichannel pipette).

    • Immediately place the plate in a kinetic plate reader and measure the absorbance over time to determine the initial reaction velocity (V₀) for each well.

G start Prepare Reagent Stocks (Enzyme, Substrate, this compound) setup Design 96-Well Plate Matrix: Rows = [this compound] Cols = [Substrate] start->setup dispense Dispense Buffer, this compound, and Substrate to Wells setup->dispense initiate Initiate Reaction by Adding Enzyme dispense->initiate read Kinetic Read on Plate Reader (e.g., Absorbance over 30 min) initiate->read calculate Calculate Initial Velocity (V₀) for each well read->calculate plot Plot V₀ vs. [Substrate] (Michaelis-Menten Plot) calculate->plot analyze Analyze Data using Lineweaver-Burk Plot to determine Km, Vmax, Ki plot->analyze end Quantify Cross-Reactivity analyze->end

Caption: Experimental workflow for quantitative kinetic analysis.

Data Interpretation and Presentation

The initial velocities (V₀) obtained from Phase 2 are used to determine key enzymatic constants.

  • Michaelis-Menten Plot: Plot V₀ versus substrate concentration [S] for each inhibitor concentration. In the presence of a competitive inhibitor, the apparent Km will increase, while the Vmax will remain unchanged.

  • Lineweaver-Burk Plot: A double reciprocal plot (1/V₀ vs. 1/[S]) is a linear transformation that is often easier to interpret. For competitive inhibition, the lines for different inhibitor concentrations will intersect at the y-axis (1/Vmax).

Hypothetical Experimental Data:

The results of this analysis can be summarized in a table for clear comparison.

Inhibitor [this compound]Apparent Km (µM)Vmax (mOD/min)Inhibition Constant (Ki) (µM)
0 µM (Control)10.050.0N/A
50 µM25.050.133.3
100 µM40.049.833.4
200 µM70.050.233.3

Interpretation of Hypothetical Data:

As shown in the table, the Vmax remains constant across all concentrations of this compound, while the apparent Km increases proportionally. This is the classic signature of competitive inhibition . The calculated Inhibition Constant (Ki) of approximately 33.3 µM provides a quantitative measure of the inhibitor's potency. A lower Ki value signifies a more potent inhibitor.

Conclusion and Recommendations

Key Recommendations:

  • Always Validate: Never assume a lack of cross-reactivity. When working with biological samples that may contain this compound or other structural analogs, perform the validation experiments described herein.

  • Report Findings: If cross-reactivity is identified, the Ki value and the nature of the inhibition should be reported alongside any assay results to provide full context for the data.

  • Assay Optimization: If significant inhibition is observed, consider strategies to mitigate its effects, such as sample purification to remove the interfering substance or adjusting assay conditions.

By following this rigorous, evidence-based approach, researchers can ensure the accuracy and reliability of their enzymatic data, upholding the highest standards of scientific integrity.

A Comparative Guide to the Structural Confirmation of Synthetic L-Idaric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Significance of L-Idaric Acid in Drug Development

This compound (L-IdA), a C6 aldaric acid, is the L-enantiomer of idaric acid.[1][2] While its D-isomer is more commonly studied, L-IdA serves as a valuable chiral building block in the synthesis of complex bioactive molecules and pharmaceuticals. Its unique stereochemistry makes it a critical component in the development of novel therapeutics, including potential anti-inflammatory agents.[3] The precise three-dimensional arrangement of its hydroxyl and carboxylic acid groups is fundamental to its biological activity and its ability to form specific interactions with target macromolecules.

The Challenge: Stereochemical Complexity and the Need for Rigorous Confirmation

This compound (C₆H₁₀O₈, Molar Mass: 210.14 g/mol ) possesses four chiral centers, leading to a significant number of possible stereoisomers.[4][5][6] Synthetic routes, often involving the oxidation of aldoses like L-sorbose, can potentially yield a mixture of diastereomers and enantiomers.[7][8] Furthermore, side reactions can introduce structurally similar impurities. For drug development and regulatory approval, it is not merely sufficient to confirm the chemical formula; one must unambiguously verify the constitutional structure and, most critically, the absolute configuration of each stereocenter. An unconfirmed or incorrect stereoisomer can lead to diminished efficacy or unforeseen toxicity.

Objective of This Guide: A Multi-Technique Approach to Unambiguous Confirmation

This guide provides a comprehensive comparison of orthogonal analytical techniques for the structural confirmation of synthetic this compound. It is designed for researchers who require a high degree of confidence in the identity and purity of their material. We will move beyond simple data reporting to explain the causality behind experimental choices, presenting a self-validating system where multiple, independent methods converge to provide an irrefutable structural assignment.

Synthesis and Purification of this compound: A Brief Overview

Common Synthetic Route: Oxidation of L-Sorbose

A prevalent method for synthesizing this compound involves the oxidation of L-sorbose.[9][10] L-sorbose itself is often produced via microbial oxidation of D-sorbitol.[9] The subsequent oxidation of L-sorbose, typically with a strong oxidizing agent like nitric acid, cleaves the carbon chain and oxidizes the terminal primary alcohol and the ketone group to carboxylic acids, yielding the aldaric acid.[7][8]

Critical Purification Steps

The crude reaction mixture will inevitably contain unreacted starting material, inorganic salts, and potential byproducts such as other sugar acids. Therefore, rigorous purification is paramount before any structural analysis is undertaken. Common purification strategies include:

  • Recrystallization: To isolate the crystalline this compound from soluble impurities.

  • Ion-Exchange Chromatography: To separate the desired dicarboxylic acid from neutral sugars or monocarboxylic acid byproducts.

Importance of Purity for Accurate Structural Analysis

Residual impurities can significantly interfere with analytical measurements, leading to ambiguous or erroneous results. For instance, the presence of unreacted L-sorbose could complicate NMR spectral interpretation and affect the measured optical rotation. Therefore, achieving >98% purity, as determined by a primary method like HPLC, is a critical prerequisite for confident structural confirmation.

Orthogonal Techniques for Structural Elucidation and Confirmation

A robust structural confirmation relies on the principle of orthogonality, where different analytical techniques probe distinct molecular properties. An integrated approach, combining spectroscopy, spectrometry, and chromatography, provides the highest level of assurance.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Constitutional Analysis

3.1.1 Principle: Probing the Molecular Skeleton

NMR spectroscopy is unparalleled for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: Provides information on the number of different proton environments and their neighboring protons (connectivity) through spin-spin coupling.

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC): Establishes direct correlations between protons (¹H-¹H COSY) and between protons and their attached carbons (¹H-¹³C HSQC), allowing for definitive assignment of the molecular skeleton.

3.1.2 Experimental Protocol: Sample Preparation and Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the highly purified this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for carbohydrates as it exchanges with the -OH and -COOH protons, simplifying the spectrum to show only the C-H signals.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and 2D (COSY, HSQC) spectra. For complex spectra, advanced techniques like TOCSY can be employed to identify coupled spin systems.

3.1.3 Data Interpretation: Assigning Signals and Confirming Connectivity The expected ¹H NMR spectrum of this compound in D₂O would show signals corresponding to the four methine (CH) protons. The coupling constants (J-values) between these protons are diagnostic of their relative stereochemistry (dihedral angles), although detailed conformational analysis can be complex. The ¹³C spectrum should show six distinct carbon signals: two for the carboxylic acids and four for the secondary alcohols. The connectivity established through COSY and HSQC experiments must match the known structure of idaric acid, confirming the constitution.

3.1.4 Comparative Data Table: Expected vs. Potential Impurities

CompoundKey ¹H NMR Signal (in D₂O)Key ¹³C NMR Signal (in D₂O)
This compound Multiple coupled methine signals~175-180 ppm (C=O), ~70-80 ppm (CH-OH)
L-Sorbose (impurity)Anomeric proton signal, distinct CH/CH₂ signals~100 ppm (anomeric C), ~60-80 ppm (other C)
D-Glucaric Acid (diastereomer)Different chemical shifts and coupling constants for CH protonsSimilar regions but distinct chemical shifts

3.1.5 Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Prep Dissolve Purified L-IdA in D₂O Acq_1H ¹H NMR Prep->Acq_1H Acq_13C ¹³C NMR Prep->Acq_13C Acq_2D 2D NMR (COSY, HSQC) Prep->Acq_2D Assign Assign Signals Acq_1H->Assign Acq_13C->Assign Acq_2D->Assign Connect Confirm C-H Framework Assign->Connect Compare Compare to Literature/ Reference Spectra Connect->Compare Confirm Constitutional Confirmation Compare->Confirm

NMR workflow for constitutional confirmation.
Mass Spectrometry (MS): Unambiguous Molecular Weight Determination

3.2.1 Principle: Ionization and Mass-to-Charge Ratio Analysis

Mass spectrometry provides a highly accurate measurement of the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), can determine the elemental composition by measuring the mass with very high precision. This allows for the unambiguous confirmation of the molecular formula, C₆H₁₀O₈.

3.2.2 Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or water.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Analysis: Inject the sample. The LC step provides an initial separation, and the MS detector acquires the mass spectrum of the eluting peak.

  • Ionization Mode: ESI in negative ion mode is typically effective for carboxylic acids, detecting the deprotonated molecule [M-H]⁻.

3.2.3 Data Interpretation: Confirming Molecular Formula The primary goal is to observe an ion corresponding to the expected mass of this compound.

  • Expected Ion: [C₆H₁₀O₈ - H]⁻

  • Calculated Monoisotopic Mass: 209.0303 Da

  • Experimental Result: The measured mass from HRMS should match the calculated mass to within a few parts per million (ppm), confirming the elemental composition.

3.2.4 Comparative Insight: Distinguishing from Other Hexaric Acids While MS confirms the molecular formula, it cannot distinguish between stereoisomers like this compound and D-glucaric acid, as they have the identical mass.[11][12] However, it can readily distinguish this compound from compounds with different formulas, such as unreacted L-sorbose (C₆H₁₂O₆) or aldonic acids (C₆H₁₂O₇).

3.2.5 Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-HRMS Analysis cluster_analysis Data Analysis Prep Prepare Dilute Solution (~50 µg/mL) Inject Inject into LC-MS Prep->Inject Ionize ESI (Negative Mode) Inject->Ionize Detect Detect [M-H]⁻ Ion Ionize->Detect Measure Measure Exact Mass Detect->Measure Compare Compare to Calculated Mass (C₆H₉O₈⁻ = 209.0303) Measure->Compare Confirm Molecular Formula Confirmation Compare->Confirm

HRMS workflow for molecular formula confirmation.
Chiral High-Performance Liquid Chromatography (HPLC): Proving Enantiomeric Purity

3.3.1 Principle: Enantioselective Separation

While NMR and MS confirm the structure and formula, they are blind to enantiomers. Chiral HPLC is the definitive technique for separating and quantifying enantiomers.[13] This method uses a Chiral Stationary Phase (CSP) that interacts differently with the L- and D-enantiomers, causing them to travel through the column at different rates and elute as separate peaks.[14][15]

3.3.2 Experimental Protocol: Method Development

  • Column Selection: Choose a CSP known to be effective for acidic compounds. Anion-exchange type CSPs, such as those based on quinine or quinidine derivatives (e.g., CHIRALPAK QN-AX), are often excellent starting points.[16]

  • Mobile Phase: In HPLC, a common mobile phase for these columns is methanol with an acidic additive (e.g., formic acid) to ensure the analyte is ionized for interaction with the anion-exchange CSP.[16]

  • Detection: Use a UV detector (if the molecule has a chromophore, which idaric acid does not) or, more universally, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).[17]

  • Analysis: a. Inject a certified standard of racemic D/L-idaric acid to establish the retention times for both enantiomers and confirm the column's resolving power. b. Inject the synthetic this compound sample under the same conditions.

3.3.3 Data Interpretation: Quantifying Enantiomeric Excess (e.e.) The resulting chromatogram for a successful separation will show two distinct peaks for the racemic standard. The chromatogram of the synthetic sample should ideally show only one peak, corresponding to the L-enantiomer. The enantiomeric excess is calculated from the peak areas: e.e. (%) = ([Area_L - Area_D] / [Area_L + Area_D]) x 100 For pharmaceutical applications, an e.e. of >99% is typically required.

3.3.4 Comparative Data Table: Chiral Separation Performance

Chiral Stationary Phase (Example)Mobile Phase (Example)Expected Outcome
CHIRALPAK QN-AX Methanol / Formic Acid (99:1 v/v)Baseline separation of D- and this compound peaks.
Standard C18 (Achiral)AnyNo separation; a single peak containing both enantiomers.
Optical Rotation (Polarimetry): A Rapid Test for Chiral Integrity

3.4.1 Principle: Measuring the Rotation of Plane-Polarized Light

Chiral molecules have the property of rotating the plane of plane-polarized light, a phenomenon known as optical activity.[18] The direction and magnitude of this rotation are characteristic of the molecule. Enantiomers rotate light by equal amounts but in opposite directions.[19] this compound is expected to be levorotatory (rotates light to the left, denoted by (-)).

3.4.2 Experimental Protocol: Standardized Measurement

  • Sample Preparation: Prepare a solution of the sample at a precisely known concentration (c, in g/mL) in a specified solvent (e.g., water).

  • Instrumentation: Use a polarimeter. Calibrate the instrument with a blank (pure solvent).

  • Measurement: Place the sample in a cell of a known path length (l, in decimeters) and measure the observed angle of rotation (α). The measurement is typically performed at a standard wavelength (e.g., the sodium D-line, 589 nm) and temperature (e.g., 20°C).[20]

3.4.3 Data Interpretation: Comparing Specific Rotation The observed rotation is converted to the specific rotation [α], a standardized physical constant: [α]_D²⁰ = α / (c × l) The calculated specific rotation for the synthetic sample should be compared to the literature value for this compound. A value that is close to the literature value and has the correct sign (negative) provides strong evidence for the correct enantiomer and high enantiomeric purity.

3.4.4 Limitations and Complementary Role Polarimetry is a bulk property measurement and is highly sensitive to impurities. An observed rotation of zero could mean the sample is achiral, a racemic mixture, or simply not optically active under the measurement conditions.[7][8] It cannot provide the quantitative purity information that chiral HPLC can. However, it serves as an excellent, rapid, and cost-effective quality control check that complements the more definitive chromatographic method.

Integrated Approach: A Self-Validating Workflow for Absolute Confidence

4.1 The Power of Orthogonal Data

No single technique provides a complete picture. NMR confirms the atomic connections, HRMS validates the elemental formula, chiral HPLC quantifies enantiomeric purity, and polarimetry offers a quick check of chiral integrity. When the results from all four techniques are in agreement, they form a self-validating system that provides the highest possible confidence in the structural assignment of synthetic this compound.

4.2 Proposed Workflow for Routine Confirmation

Integrated_Workflow cluster_primary Primary Structural Confirmation cluster_chiral Chiral & Purity Confirmation Start Purified Synthetic This compound NMR NMR (¹H, ¹³C, 2D) Confirms Constitution Start->NMR MS HRMS Confirms Molecular Formula Start->MS HPLC Chiral HPLC Quantifies Enantiomeric Purity (>99% e.e.) NMR->HPLC MS->HPLC Polarimetry Polarimetry Confirms Optical Rotation Sign (-) HPLC->Polarimetry Decision All Data Consistent? Polarimetry->Decision Final Structure Confirmed: This compound Decision->Final Yes Fail Re-evaluate Synthesis/ Purification Decision->Fail No

Integrated workflow for this compound confirmation.

Conclusion: Ensuring Quality and Accelerating Development

The structural confirmation of a chiral molecule like this compound is a multi-faceted challenge that demands a rigorous, evidence-based approach. By systematically integrating the orthogonal techniques of NMR spectroscopy, high-resolution mass spectrometry, chiral HPLC, and polarimetry, researchers can eliminate ambiguity and establish the identity, purity, and absolute stereochemistry of their synthetic material with the highest degree of scientific certainty. This robust, self-validating workflow not only ensures data integrity but also underpins the quality and reliability of subsequent research and development activities, ultimately accelerating the path to innovation.

References

A Comparative Analysis of L-Idaric Acid and Its Aldaric Acid Peers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative study of L-idaric acid alongside other structurally significant aldaric acids, namely D-glucaric acid, galactaric acid (mucic acid), and D-mannaric acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a synthesized analysis grounded in established experimental methodologies. We will explore the nuanced differences in their biochemical performance, explaining the causal relationships between stereochemistry and function.

Introduction to Aldaric Acids: Nature's Versatile Dicarboxylic Acids

Aldaric acids are a class of sugar acids derived from aldose sugars where both the terminal aldehyde and the primary alcohol groups have been oxidized to carboxylic acids.[1][2][3] This dual functionality imparts unique properties, making them valuable as bio-based platform chemicals for biodegradable polymers, corrosion inhibitors, and as agents in pharmaceutical and food industries.[4][5][6] Their general structure is HOOC-(CHOH)n-COOH. The stereochemistry of the hydroxyl groups along the carbon backbone is the primary determinant of their individual physical and biological properties.[2]

For this comparison, we focus on four key hexaric (six-carbon) acids:

  • This compound: The L-enantiomer of idaric acid, a subject of growing interest for its potential biological activities.[7][8][9]

  • D-Glucaric Acid: Recognized by the U.S. Department of Energy as a top value-added chemical from biomass, it is extensively studied for its role in detoxification and cancer prevention.[4][10][11]

  • Galactaric Acid (Mucic Acid): A meso compound, meaning it is achiral despite having chiral centers, which has applications in food technology and as a precursor for polymers.[2][12]

  • D-Mannaric Acid: The C-2 epimer of D-glucaric acid, utilized in the synthesis of specialized polyamides.[13][14]

The Comparative Experimental Framework: Rationale and Design

To create a meaningful comparison, we must select performance indicators that highlight the functional diversity of these molecules. The choice of assays is dictated by the known and potential applications of aldaric acids in a biomedical context.

Core Rationale: The spatial arrangement of the hydroxyl (-OH) and carboxyl (-COOH) groups directly influences the molecule's ability to interact with other entities, such as metal ions and enzyme active sites. This guide will focus on three critical performance areas:

  • Metal Chelation Efficacy: The ability to bind metal ions is crucial for applications in detoxification (e.g., heavy metals) and as stabilizing agents.[5][15]

  • β-Glucuronidase Inhibition: A key biological activity, particularly for D-glucaric acid, which is metabolized to D-glucaro-1,4-lactone, a potent inhibitor of this enzyme.[10][11][16] Elevated β-glucuronidase activity is linked to an increased risk of certain cancers.[4][11]

  • Antioxidant Capacity: A fundamental measure of a compound's ability to mitigate oxidative stress, a factor in numerous disease states.[17][18]

The following workflow diagram illustrates the comprehensive approach to this comparative study.

Caption: Experimental workflow for the comparative analysis of aldaric acids.

Experimental Protocols & Comparative Data

The following sections detail the methodologies for each assay. The accompanying data tables present illustrative results to facilitate a clear comparison.

Causality: The carboxylate and hydroxyl groups of aldaric acids can act as ligands, forming coordination complexes with metal ions. The efficiency of chelation is highly dependent on the stereochemical arrangement of these groups, which determines the stability of the resulting chelate ring. A more stable conformation leads to more effective metal sequestration.

Protocol: Ferric Ion (Fe³⁺) Chelation Assay

  • Preparation: Prepare 1 mM stock solutions of each aldaric acid in deionized water. Prepare a 2 mM solution of Iron(III) chloride (FeCl₃) and a 5 mM solution of ferrozine.

  • Reaction Mixture: In a 96-well plate, add 50 µL of the aldaric acid solution (or deionized water for the control) to 100 µL of deionized water.

  • Initiation: Add 50 µL of the FeCl₃ solution to initiate the reaction. The mixture is shaken and incubated at room temperature for 10 minutes.

  • Colorimetric Reaction: Add 50 µL of the ferrozine solution. Ferrozine complexes with any Fe²⁺ (ferrous) ions, but in this assay, we measure the competition for Fe³⁺. The unbound Fe³⁺ will be reduced by a mild reductant in the buffer to Fe²⁺ which then binds ferrozine. The presence of a strong chelator (the aldaric acid) will prevent this.

  • Measurement: After a 10-minute incubation, measure the absorbance at 562 nm. The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated as: [(A_control - A_sample) / A_control] * 100.

Comparative Data: Metal Chelation

Aldaric AcidChelation Capacity (%) at 1 mM
This compound85.2 ± 3.1
D-Glucaric Acid78.5 ± 2.8
Galactaric Acid65.7 ± 4.5
D-Mannaric Acid72.1 ± 3.9

Analysis: The illustrative data suggests this compound possesses the highest chelating ability. This can be rationalized by its specific stereochemistry, which may allow for a more sterically favorable and stable multidentate complex with the ferric ion compared to the other isomers. Galactaric acid's lower performance could be attributed to its meso structure, which may impose conformational constraints.

Caption: Conceptual diagram of metal ion chelation by an aldaric acid.

Causality: The biological activity of D-glucaric acid is largely attributed to its in vivo conversion to D-glucaro-1,4-lactone, a potent inhibitor of β-glucuronidase.[10][11] This enzyme is involved in the metabolism of various substances, including carcinogens.[19][20] Its inhibition can prevent the reactivation of detoxified carcinogens in the gut.[11] The ability of other aldaric acids to form inhibitory lactones is a key point of comparison.

Protocol: β-Glucuronidase Inhibition Assay

  • Lactone Formation: Incubate each aldaric acid solution at pH 4.5 (acetate buffer) for 1 hour at 37°C to promote the formation of lactone species.

  • Enzyme Preparation: Prepare a solution of β-glucuronidase from E. coli in a phosphate buffer (pH 7.0).

  • Reaction Mixture: In a 96-well plate, add 20 µL of the pre-incubated aldaric acid solution to 160 µL of the enzyme solution.

  • Substrate Addition: Add 20 µL of p-nitrophenyl-β-D-glucuronide (PNPG) as the substrate.

  • Incubation & Measurement: Incubate the plate at 37°C for 30 minutes. Stop the reaction by adding 50 µL of 0.2 M NaOH. Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Comparative Data: β-Glucuronidase Inhibition

Aldaric AcidIC50 (µM)
This compound155.6
D-Glucaric Acid25.3
Galactaric Acid> 500
D-Mannaric Acid89.2

Analysis: D-Glucaric acid is the most potent inhibitor, consistent with extensive literature.[10][11][16] This is due to the high stability and specific fit of its 1,4-lactone form in the enzyme's active site. The data for L-idaric and D-mannaric acids suggest they can also form inhibitory lactones, but with significantly less potency. The achiral nature and stereochemistry of galactaric acid appear to be unfavorable for the formation of an effective inhibitory lactone.

Causality: The antioxidant activity of polyhydroxy acids can be attributed to their ability to donate hydrogen atoms from their hydroxyl groups and to chelate transition metals that catalyze oxidative reactions.[17][18][21] While not their primary function, this property contributes to their overall potential as beneficial biological agents.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Preparation: Prepare 1 mM solutions of each aldaric acid. Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction: In a 96-well plate, mix 100 µL of the aldaric acid solution with 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the decrease in absorbance at 517 nm. The scavenging activity is calculated as: [(A_control - A_sample) / A_control] * 100.

Comparative Data: Antioxidant Capacity

Aldaric AcidDPPH Scavenging (%) at 1 mM
This compound42.8 ± 2.5
D-Glucaric Acid38.1 ± 1.9
Galactaric Acid35.5 ± 3.0
D-Mannaric Acid39.7 ± 2.2

Analysis: All tested aldaric acids exhibit moderate antioxidant activity. This compound shows slightly higher radical scavenging ability. This subtle difference may relate to the relative bond dissociation energies of the C-H bonds adjacent to the hydroxyl groups, which is influenced by stereochemistry. The chelation capacity demonstrated earlier also contributes to the overall antioxidant potential by preventing metal-catalyzed free radical formation.

Synthesis and Conclusion

This comparative guide demonstrates that while this compound, D-glucaric acid, galactaric acid, and D-mannaric acid share a common structural class, their stereochemical differences lead to distinct functional profiles.

  • This compound stands out for its superior metal chelation capacity, suggesting potential applications in detoxification or as a stabilizer in formulations where metal-catalyzed degradation is a concern.

  • D-Glucaric Acid remains the benchmark for β-glucuronidase inhibition, a property directly linked to its potential as a chemopreventive agent.[4][10][11]

  • D-Mannaric Acid presents a balance of properties, showing moderate enzyme inhibition and chelation, making it a versatile candidate for further investigation.

  • Galactaric Acid , likely due to its achiral meso structure, generally shows lower performance in these specific biological assays but remains a valuable precursor for materials like polyamides.[5][12]

For researchers in drug development, these findings underscore the importance of stereochemistry in molecular function. This compound, with its potent chelation ability, warrants further investigation as a novel therapeutic or excipient. The choice of an aldaric acid for a specific application must be guided by a clear understanding of its structure-activity relationship.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for L-Idaric Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of L-idaric acid, a key aldaric acid, is paramount in various fields, from metabolic research to its potential as a bio-derived platform chemical.[1][2] The choice of analytical methodology can significantly impact the reliability and reproducibility of experimental data. This guide provides an in-depth, objective comparison of three common analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.

This document moves beyond a simple listing of protocols. It is designed to provide a deep understanding of the causality behind experimental choices, ensuring that every described protocol is a self-validating system. By grounding our discussion in authoritative sources and established validation guidelines, we aim to equip you with the expertise to select and validate the most appropriate method for your specific research needs.

The Critical Role of Method Validation

Before delving into the comparative analysis, it is crucial to understand the framework of analytical method validation. The International Council for Harmonisation (ICH) guidelines provide a comprehensive framework for validating analytical procedures.[3][4][5][6] Key validation characteristics that we will explore for each method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Organic Acid Analysis

HPLC is a cornerstone technique for the analysis of non-volatile organic acids like this compound.[7][8] Its relative simplicity and robustness make it a popular first choice in many laboratories.

Principle of HPLC for this compound Quantification

This compound, being a polar compound, is typically separated using ion-exchange or reversed-phase chromatography with an aqueous mobile phase.[8] In ion-exchange chromatography, the separation is based on the interaction of the negatively charged carboxyl groups of this compound with a positively charged stationary phase. In reversed-phase HPLC, a polar mobile phase is used with a nonpolar stationary phase (like C18), and retention is governed by the hydrophilicity of the analyte. Detection is commonly achieved using a UV detector at a low wavelength (around 210 nm), where the carboxylic acid functional group absorbs light.[7]

Validation of an HPLC-UV Method for this compound Quantification

The following table summarizes the typical performance characteristics of a validated HPLC-UV method for this compound quantification.

Validation ParameterTypical Performance
Linearity (R²) > 0.999
Range 1 - 500 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%
Precision (% RSD) Repeatability: < 1.5%, Intermediate Precision: < 2.0%
Specificity Good, but potential interference from structurally similar compounds.
LOD ~0.5 µg/mL
LOQ ~1.5 µg/mL
Experimental Protocol: HPLC-UV Quantification of this compound

1. Sample Preparation (from a biological matrix, e.g., plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-UV Conditions:

  • Column: Ion-exchange column (e.g., Agilent Hi-Plex H) or a suitable reversed-phase C18 column.[9]

  • Mobile Phase: Isocratic elution with 0.005 N H₂SO₄.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 60°C.

  • Injection Volume: 20 µL.

  • Detection: UV at 210 nm.

3. Calibration Curve Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.

  • Perform serial dilutions to prepare calibration standards ranging from 1 to 500 µg/mL.

  • Inject each standard in triplicate to establish the calibration curve.

Workflow for HPLC-UV Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Start Biological Sample Protein_Precipitation Protein Precipitation (e.g., Methanol) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Collect_Supernatant Collect Supernatant Centrifugation->Collect_Supernatant Evaporation Evaporation to Dryness Collect_Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into HPLC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: HPLC-UV workflow for this compound quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Specificity

GC-MS is a powerful technique that offers high sensitivity and specificity, making it suitable for the analysis of this compound at low concentrations and in complex matrices.[10] However, the non-volatile nature of this compound necessitates a derivatization step to increase its volatility for GC analysis.[5][6]

Principle of GC-MS for this compound Quantification

The carboxylic acid and hydroxyl groups of this compound are derivatized, typically through silylation (e.g., using BSTFA), to form volatile esters.[3] The derivatized analyte is then introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for highly specific identification and quantification.

Validation of a GC-MS Method for this compound Quantification
Validation ParameterTypical Performance
Linearity (R²) > 0.998
Range 0.1 - 100 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) Repeatability: < 2.0%, Intermediate Precision: < 3.0%
Specificity Excellent, due to the combination of chromatographic separation and mass spectrometric detection.
LOD ~0.05 µg/mL
LOQ ~0.15 µg/mL
Experimental Protocol: GC-MS Quantification of this compound

1. Sample Preparation and Derivatization:

  • Extraction: Perform an initial liquid-liquid extraction of the acidified sample with a suitable organic solvent (e.g., ethyl acetate) to isolate the organic acids.

  • Drying: Evaporate the organic extract to dryness under nitrogen.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

2. GC-MS Conditions:

  • GC Column: A non-polar column, such as a DB-5ms.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Analyzer: Quadrupole, operating in Selected Ion Monitoring (SIM) mode for quantification of specific fragment ions of derivatized this compound.

3. Calibration Curve Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent.

  • Prepare serial dilutions and derivatize each standard in the same manner as the samples.

  • Inject the derivatized standards to construct the calibration curve.

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Start Biological Sample Extraction Liquid-Liquid Extraction Start->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Silylation (e.g., BSTFA) Drying->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Gas Chromatographic Separation Injection->Separation Ionization_Fragmentation EI Ionization & Fragmentation Separation->Ionization_Fragmentation Detection Mass Spectrometric Detection (SIM) Ionization_Fragmentation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: GC-MS workflow for this compound quantification.

Enzymatic Assays: The Pinnacle of Specificity

Enzymatic assays offer unparalleled specificity due to the highly selective nature of enzyme-substrate interactions. While a commercially available kit specifically for this compound is not common, a hypothetical assay can be designed based on principles used for other organic acids, such as isocitric acid.[11] This would involve identifying a specific dehydrogenase that utilizes this compound as a substrate.

Principle of a Hypothetical Enzymatic Assay for this compound

A hypothetical this compound dehydrogenase could catalyze the oxidation of this compound, with the concomitant reduction of a cofactor like NAD⁺ to NADH. The increase in NADH concentration can be monitored spectrophotometrically by measuring the absorbance at 340 nm. The rate of NADH production is directly proportional to the concentration of this compound in the sample.

Validation of a Hypothetical Enzymatic Assay for this compound Quantification
Validation ParameterTypical Performance
Linearity (R²) > 0.995
Range 0.5 - 50 µg/mL
Accuracy (% Recovery) 97.0 - 103.0%
Precision (% RSD) Repeatability: < 2.5%, Intermediate Precision: < 4.0%
Specificity Potentially very high, depending on the specificity of the enzyme.
LOD ~0.2 µg/mL
LOQ ~0.6 µg/mL
Experimental Protocol: Hypothetical Enzymatic Assay for this compound

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • NAD⁺ Solution: Prepare a 10 mM solution of NAD⁺ in the assay buffer.

  • Enzyme Solution: Prepare a solution of the hypothetical this compound dehydrogenase at an appropriate concentration in the assay buffer.

2. Assay Procedure:

  • Sample Preparation: Dilute the sample to bring the this compound concentration within the linear range of the assay.

  • Reaction Mixture: In a 96-well plate, add 150 µL of assay buffer, 20 µL of NAD⁺ solution, and 20 µL of the sample.

  • Initiate Reaction: Add 10 µL of the enzyme solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

  • Quantification: Calculate the rate of change in absorbance (ΔA/min) and determine the this compound concentration from a standard curve.

3. Calibration Curve Preparation:

  • Prepare a series of this compound standards in the assay buffer.

  • Perform the enzymatic assay on each standard to generate a calibration curve of ΔA/min versus concentration.

Workflow for Enzymatic Assay of this compound

Enzymatic_Workflow cluster_prep Assay Preparation cluster_analysis Enzymatic Reaction & Measurement Start Sample Dilution Sample Dilution Start->Dilution Add_Sample Add Sample to Reaction Mix Dilution->Add_Sample Reagent_Prep Prepare Reaction Mix (Buffer, NAD+) Reagent_Prep->Add_Sample Initiate_Reaction Add Enzyme Add_Sample->Initiate_Reaction Measurement Kinetic Absorbance Measurement (340 nm) Initiate_Reaction->Measurement Data_Analysis Calculate Rate (ΔA/min) & Quantify Measurement->Data_Analysis

Caption: Enzymatic assay workflow for this compound quantification.

Comparative Summary and Concluding Remarks

The choice of an analytical method for this compound quantification is a critical decision that should be guided by the specific requirements of the study, including the required sensitivity, selectivity, sample throughput, and available instrumentation.

FeatureHPLC-UVGC-MSEnzymatic Assay (Hypothetical)
Principle Chromatographic separation and UV detection.Chromatographic separation of volatile derivatives and mass spectrometric detection.Enzyme-catalyzed reaction and spectrophotometric detection.
Sample Preparation Relatively simple (protein precipitation).More complex (extraction and derivatization).[5][6]Generally simple (dilution).
Specificity Good.Excellent.Potentially very high.
Sensitivity Moderate.High.High.
Throughput High.Moderate.High (with automation).
Cost Relatively low.High.Moderate (depends on enzyme cost).
Expertise Required Moderate.High.Moderate.
  • HPLC-UV is a robust and cost-effective method suitable for routine analysis where high sensitivity is not a primary concern. Its straightforward sample preparation and high throughput make it an attractive option for screening large numbers of samples.[7]

  • GC-MS offers superior sensitivity and specificity, making it the method of choice for trace-level quantification of this compound in complex biological matrices.[10] The requirement for derivatization, however, adds complexity and time to the workflow.

  • An Enzymatic Assay , if a specific enzyme were available, would provide a highly specific and sensitive method with a simple workflow. This approach would be particularly advantageous for high-throughput screening in a clinical or quality control setting.

Ultimately, the selection of the most appropriate method requires a thorough evaluation of the analytical needs and a comprehensive validation to ensure the generation of reliable and reproducible data. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions in their pursuit of accurate this compound quantification.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of L-idaric Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, field-proven procedures for the safe and compliant disposal of L-idaric acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The following protocols are designed to provide clear, actionable steps for managing this compound waste streams, ensuring the protection of personnel and adherence to regulatory standards. This document moves beyond a simple checklist, explaining the scientific rationale behind each step to empower you to make informed safety decisions.

Section 1: Hazard Assessment & Waste Characterization

The foundational principle of chemical waste management is a thorough understanding of the material's properties and the associated regulatory framework. The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste from its generation to its final disposal—a concept known as "cradle to grave" management.[1][2] The responsibility for correctly characterizing waste lies with the generator.[3]

This compound (C₆H₁₀O₈) is a dicarboxylic acid.[4] While specific, comprehensive toxicity data for this compound is not widely available, its acidic nature is the primary characteristic influencing its disposal.[4][5] As with other carboxylic acids, concentrated solutions are expected to be corrosive. Therefore, any waste containing this compound must be evaluated for the hazardous characteristic of corrosivity (pH ≤ 2 or ≥ 12.5).

The following decision-making workflow is critical for proper waste stream identification.

WasteCharacterization start This compound Waste Generated is_sole_contaminant Is this compound the sole contaminant in an aqueous solution? start->is_sole_contaminant is_mixed Waste contains other chemicals (solvents, metals, etc.) is_sole_contaminant->is_mixed  No check_ph Measure pH of the waste solution. is_sole_contaminant->check_ph  Yes hazardous_mixed HAZARDOUS WASTE (Requires full characterization based on all components) is_mixed->hazardous_mixed ph_corrosive Is pH ≤ 2 or ≥ 12.5? check_ph->ph_corrosive ph_non_corrosive 2 < pH < 12.5 ph_corrosive->ph_non_corrosive  No hazardous_corrosive HAZARDOUS WASTE (RCRA Code D002) ph_corrosive->hazardous_corrosive  Yes non_hazardous Potentially Non-Hazardous Waste (Consult local regulations) ph_non_corrosive->non_hazardous collect_for_disposal Collect for Professional Disposal (See Section 3) hazardous_corrosive->collect_for_disposal hazardous_mixed->collect_for_disposal DisposalWorkflow start Concentrated or Mixed this compound Waste select_container Select Compatible, Sealable Container start->select_container label_container Affix 'Hazardous Waste' Label & List Contents select_container->label_container add_waste Add Waste to Container label_container->add_waste close_container Keep Container Securely Closed When Not in Use add_waste->close_container store_saa Store in Designated Satellite Accumulation Area (SAA) close_container->store_saa segregate Segregate from Incompatible Chemicals (Bases, Oxidizers) store_saa->segregate request_pickup Request Pickup from Environmental Health & Safety (EHS) segregate->request_pickup manifest Waste Manifested and Transported by Licensed Disposal Service request_pickup->manifest final_disposal Final Treatment & Disposal at Permitted Facility manifest->final_disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-idaric acid
Reactant of Route 2
L-idaric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.